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5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Documentation Hub

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  • Product: 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
  • CAS: 954270-78-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Executive Summary Target Molecule: 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline CAS Registry Number: 954270-78-1 (Target), 2106-05-0 (Starting Material) Molecular Formula: C₉H₉ClFNH Primary Application: Scaffold for kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline CAS Registry Number: 954270-78-1 (Target), 2106-05-0 (Starting Material) Molecular Formula: C₉H₉ClFNH Primary Application: Scaffold for kinase inhibitors, GPCR ligands, and glucocorticoid receptor agonists.[1]

This guide details a robust, two-step synthesis pathway designed to preserve the halogen substitution pattern—specifically the labile chlorine atom—which is prone to hydrodehalogenation under standard catalytic hydrogenation conditions. The protocol utilizes a modified Skraup cyclization followed by a chemoselective hydride reduction, ensuring high fidelity of the 5,8-substitution pattern.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 1,2,3,4-tetrahydroquinolines (THQs) is often approached via the reduction of the corresponding quinoline.[2] For the 5-chloro-8-fluoro analog, the primary challenge is regiocontrol during ring formation and chemoselectivity during reduction.

Strategic Logic
  • Core Construction (The Quinoline Ring):

    • Challenge: Direct cyclization of 3-chloro-6-fluoroaniline could yield mixtures.

    • Solution: We utilize 5-chloro-2-fluoroaniline .[3] In the Skraup reaction, cyclization occurs ortho to the amine.[4] Position 2 is blocked by Fluorine.[4] Position 6 is open. Cyclization at C6 yields the 5-chloro-8-fluoroquinoline isomer exclusively.

  • Saturation (The Reduction):

    • Challenge: Standard catalytic hydrogenation (H₂/Pd-C) frequently causes oxidative addition into the Ar-Cl bond, leading to dechlorination.

    • Solution: We employ Sodium Cyanoborohydride (NaBH₃CN) in acidic media.[4][5][6] This reagent selectively reduces the pyridinium cation (formed in situ) to the piperidine ring without affecting the benzene ring or the halogen substituents.

Pathway Visualization

SynthesisPathway cluster_0 Critical Control Point SM 5-Chloro-2-fluoroaniline (CAS 2106-05-0) Inter Intermediate: 5-Chloro-8-fluoroquinoline SM->Inter Step 1: Skraup Cyclization Glycerol, H2SO4, PhNO2 (Ring Construction) Prod Target: 5-Chloro-8-fluoro-1,2,3,4-THQ Inter->Prod Step 2: Selective Reduction NaBH3CN, AcOH (Preserves Ar-Cl)

Caption: Figure 1. Retrosynthetic logic flow ensuring regioselectivity (Step 1) and chemoselectivity (Step 2).

Part 2: Experimental Protocols

Step 1: Modified Skraup Cyclization

Objective: Synthesis of 5-Chloro-8-fluoroquinoline. Mechanism: Acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation.

Reagents & Materials
ReagentEquiv.[2][4][5][6][7][8] / Amt.Role
5-Chloro-2-fluoroaniline 1.0 equiv (14.5 g)Starting Material
Glycerol 3.5 equivC3 Fragment Source
Sulfuric Acid (conc.) Solvent/CatalystDehydrating Agent
Nitrobenzene 0.6 equivOxidant
Ferrous Sulfate (FeSO₄) 0.1 equivModerator (Prevents runaway exotherm)
Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Mixing: Add 5-chloro-2-fluoroaniline (100 mmol), glycerol (350 mmol), nitrobenzene (60 mmol), and FeSO₄ (10 mmol).

  • Acid Addition: Place the flask in an ice bath. Add concentrated H₂SO₄ (30 mL) dropwise. Caution: Exothermic.[4]

  • Reaction:

    • Heat the mixture gently to 100°C.

    • Once the reaction initiates (bubbling/darkening), remove heat immediately.[4] The FeSO₄ will moderate the violence, but be prepared to cool if temp spikes >160°C.

    • After the exotherm subsides, reflux at 140-150°C for 4 hours.

  • Workup:

    • Cool to room temperature.[2][9] Pour onto 500 g crushed ice.

    • Basify to pH >10 using 50% NaOH solution.[4] Note: Precipitate will form.[4]

    • Steam Distillation: Steam distill the mixture to remove unreacted nitrobenzene (yellow oil).[4][8] Continue until the distillate is clear.

    • Extract the aqueous residue (containing the quinoline) with Dichloromethane (3 x 100 mL).[4]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the quinoline as a tan solid.

Step 2: Chemoselective Reduction

Objective: Conversion to 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline. Criticality: Preserving the Chlorine atom.

Reagents & Materials
ReagentEquiv.[2][4][5][6][7][8]Role
5-Chloro-8-fluoroquinoline 1.0 equivSubstrate
Sodium Cyanoborohydride 3.0 equivHydride Source (Selective)
Glacial Acetic Acid Solvent/ReagentActivates Pyridine Ring
Protocol
  • Setup: Use a 250 mL single-neck flask with a magnetic stir bar and a nitrogen inlet. Work in a fume hood (HCN risk).[4][9]

  • Dissolution: Dissolve 5-chloro-8-fluoroquinoline (10 mmol) in Glacial Acetic Acid (30 mL).

  • Reduction:

    • Add NaBH₃CN (30 mmol) portion-wise over 15 minutes at room temperature.

    • Observation: The solution may warm slightly and bubble (H₂ evolution).[4]

  • Incubation: Stir at room temperature for 3 hours. Monitor via TLC (The THQ is less polar and will fluoresce blue under UV).

    • Validation: If reaction is sluggish, heat to 50°C for 1 hour.

  • Quench & Workup:

    • Pour reaction mixture into 100 mL water.

    • Safety Step: Perform this in a hood. Slowly neutralize with solid Na₂CO₃ or NaOH pellets until pH ~9. Caution: HCN gas may evolve during initial neutralization.[4]

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organics with brine, dry over Na₂SO₄.[4]

    • Concentrate to yield the crude oil.[4]

    • Purify via short-path silica plug (Hexanes/EtOAc 8:2).

Expected Data
  • Yield: 75-85% (Step 2).

  • Appearance: Pale yellow viscous oil or low-melting solid.[4]

  • ¹H NMR Diagnostic:

    • Look for two triplets at ~2.8 ppm (C4-H) and ~3.3 ppm (C2-H), and a multiplet at ~1.9 ppm (C3-H).

    • Absence of aromatic protons in the 7.0-9.0 ppm range corresponding to the pyridine ring.

    • Preservation of the AB or ABC system for the benzene ring (depending on F-coupling).[4]

Part 3: Process Safety & Quality Control

Reaction Setup Visualization

Setup cluster_safety Safety Interlocks cluster_qc Quality Control (QC) S1 Fume Hood (Required for Acrolein/HCN) QC1 TLC Monitoring (Disappearance of Quinoline) S2 Blast Shield (Skraup Exotherm Risk) QC2 19F-NMR (Verify F-integrity)

Caption: Figure 2. Mandatory safety and QC checkpoints for the synthesis workflow.

Troubleshooting Table
IssueProbable CauseCorrective Action
Violent Eruption (Step 1) Lack of moderator (FeSO₄) or rapid heating.Add FeSO₄; heat slowly to initiation point, then remove heat source immediately.
Low Yield (Step 1) Polymerization of acrolein.[4]Ensure glycerol is high quality; maintain steady reflux.
Dechlorination (Step 2) Used H₂/Pd or reaction temp too high.Switch to NaBH₃CN/AcOH; keep temp <50°C.
Incomplete Reduction (Step 2) Old NaBH₃CN (absorbed water).[4]Use fresh reagent; increase equivalents to 4.0; dry solvent.

References

  • Skraup Synthesis of Quinolines : Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[4][10] Organic Reactions1953 , 7, 59–98.[4][10] Link[4][10]

  • Selective Reduction Protocol : Borch, R. F.; Bernstein, M. D.; Durst, H. D.[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society1971 , 93, 2897–2904.[6] Link[4]

  • Synthesis of Fluoroquinolines : Gershon, H.; Clarke, D. D.[4] "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie2002 , 133, 1075–1083. Link

  • Target Compound Data : "5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline." ChemicalBook CAS Database. Link

Sources

Exploratory

Technical Guide: Physicochemical Properties of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

This guide details the physicochemical profile, synthetic pathways, and handling protocols for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline , a specialized heterocyclic scaffold used in medicinal chemistry. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthetic pathways, and handling protocols for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) is a bicyclic secondary amine characterized by a tetrahydroquinoline core substituted with a chlorine atom at the C5 position and a fluorine atom at the C8 position. This specific substitution pattern imparts unique electronic and steric properties, making it a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. The presence of the 8-fluoro group significantly modulates the basicity of the adjacent amine, while the 5-chloro substituent provides a lipophilic handle for hydrophobic pocket engagement in protein targets.

Structural & Electronic Analysis

The physicochemical behavior of this compound is defined by the interplay between the saturated piperidine ring and the electron-deficient benzene ring.

  • Basicity Modulation (The 8-Fluoro Effect): The fluorine atom at position 8 is ortho to the secondary amine. Through the inductive withdrawal of electron density ($ -I

    
     N-H \cdots F $) may stabilize the neutral form, further reducing basicity.
    
  • Lipophilicity & Sterics (The 5-Chloro Effect): The chlorine at position 5 occupies the "peri" position relative to the C4 methylene group. This introduces steric bulk that can restrict conformational flexibility in downstream derivatives. It also increases the partition coefficient (LogP), enhancing membrane permeability relative to the non-halogenated core.

Physicochemical Specifications

Data below aggregates experimental baselines and high-confidence predictive models for this specific isomer.

PropertyValue / DescriptionNotes
CAS Number 954270-78-1 Unique Identifier
Molecular Formula C

H

ClFN
Molecular Weight 185.63 g/mol Monoisotopic Mass: 185.04
Physical State Low-melting solid or viscous oilTendency to solidify upon cooling
Boiling Point 285–295 °C (Predicted)@ 760 mmHg
Density ~1.3 ± 0.1 g/cm³High density due to halogenation
pKa (Conjugate Acid) ~2.5 – 3.5 (Estimated)Lower than tetrahydroquinoline (5.[1][2][3][4][5]03) due to F/Cl EWG effects
LogP ~2.8 – 3.1Lipophilic
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water
Appearance Pale yellow to brownDarkens upon oxidation/light exposure

Synthetic Routes & Purification

Scientific Integrity Note: A common pitfall in synthesizing halogenated tetrahydroquinolines is the risk of hydrodehalogenation (stripping the Cl atom) when using standard catalytic hydrogenation (e.g., H


, Pd/C). The protocol below utilizes a hydride reduction method to ensure the retention of the 5-chloro substituent.
Diagram 1: Synthetic Workflow (Graphviz)

Synthesis Figure 1: Selective synthesis pathway preserving the aryl chloride. Start Start: 5-Chloro-2-fluoroaniline Inter Intermediate: 5-Chloro-8-fluoroquinoline Start->Inter Skraup Reaction (Glycerol, H2SO4, Nitrobenzene) Reflux, 140°C Prod Product: 5-Chloro-8-fluoro- 1,2,3,4-tetrahydroquinoline Inter->Prod Selective Reduction (NaBH3CN, AcOH) Avoids Dechlorination

Detailed Protocol: Selective Reduction

Objective: Reduce 5-chloro-8-fluoroquinoline to the tetrahydro- derivative without removing the chlorine atom.

  • Dissolution: Dissolve 1.0 eq of 5-chloro-8-fluoroquinoline in Glacial Acetic Acid (0.5 M concentration).

  • Reagent Addition: Cool to 15°C. Add Sodium Cyanoborohydride (NaBH

    
    CN)  (3.0 eq) portion-wise over 30 minutes. Caution: HCN gas may evolve; use a scrubber.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: Look for M+H = 186. Ensure no M+H = 152 peak (indicative of dechlorination).

  • Quench: Pour into ice water and basify to pH > 10 using 4M NaOH.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The amine typically elutes around 10–20% EtOAc.

Analytical Characterization

To validate the identity of the compound, researchers should look for the following spectroscopic signatures:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.5 – 7.0 ppm:  Two aromatic protons. Look for a doublet of doublets (or triplet-like structure) due to H-F coupling (
      
      
      
      ) and H-H ortho coupling.
    • 
       3.8 – 4.0 ppm:  Broad singlet (1H) for the NH  proton.
      
    • 
       3.2 – 3.4 ppm:  Triplet (2H) for C2-methylene (adjacent to N).
      
    • 
       2.6 – 2.8 ppm:  Triplet (2H) for C4-methylene (benzylic).
      
    • 
       1.9 – 2.1 ppm:  Multiplet (2H) for C3-methylene.
      
  • Mass Spectrometry (ESI+):

    • m/z: 186.04 [M+H]

      
      .
      
    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks (186 and 188) confirming the presence of one Chlorine atom .

Structure-Property Logic (SAR)

Understanding how the substituents affect the core allows for rational drug design.

Diagram 2: SAR Logic (Graphviz)

SAR Figure 2: Structure-Activity Relationship (SAR) impact of halogenation. Core Tetrahydroquinoline Core F_Node 8-Fluoro Group Core->F_Node Cl_Node 5-Chloro Group Core->Cl_Node Effect_F1 Reduces pKa (Less Basic) F_Node->Effect_F1 Effect_F2 Metabolic Blockade (C8) F_Node->Effect_F2 Effect_Cl1 Increases Lipophilicity (LogP) Cl_Node->Effect_Cl1 Effect_Cl2 Steric Bulk (Peri-interaction) Cl_Node->Effect_Cl2

[4][5][6]

Handling & Safety

  • Hazards: Classified as Irritant . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Tetrahydroquinolines are prone to oxidation to quinolines or N-oxides upon prolonged exposure to air and light.

  • Stability: Stable under standard laboratory conditions if protected from oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2817, 5-Chloro-8-hydroxyquinoline (Analogous Chemistry). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydroquinolines: Hydrogenation Methods. Retrieved from [Link]

Sources

Foundational

Orthogonal Spectral Characterization of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide for Structural Elucidation

Executive Summary & Structural Rationale Tetrahydroquinolines (THQs) represent a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for phosphodiesterase 5 (PDE5) inhibitors, anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Tetrahydroquinolines (THQs) represent a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for phosphodiesterase 5 (PDE5) inhibitors, antimalarial agents, and novel antibacterial compounds[1][2]. The introduction of halogen atoms—specifically the strategic placement of chlorine and fluorine on the aromatic ring—profoundly alters the physicochemical properties, metabolic stability, and target binding affinity of the THQ core[3].

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) is a highly specialized, di-halogenated intermediate[4]. Rigorous structural elucidation of this compound is critical. The regiochemistry of the halogens (chlorine at C-5, fluorine at C-8) dictates the electronic distribution of the aromatic system and the conformational dynamics of the saturated piperidine ring[5]. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting; it establishes a self-validating, orthogonal analytical framework using Multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) to unequivocally confirm the structure of this molecule.

Experimental Workflows & Analytical Causality

To ensure absolute scientific integrity, every protocol described below functions as a self-validating system. By utilizing internal standards, background subtractions, and orthogonal physical principles (nuclear spin, mass-to-charge ratio, and molecular vibrations), we eliminate analytical ambiguity.

Workflow cluster_prep Sample Preparation Protocol cluster_analysis Multimodal Data Acquisition Sample 5-Chloro-8-fluoro-1,2,3,4-THQ (CAS: 954270-78-1) NMRPrep Dissolution in CDCl3 (Internal Std: TMS) Sample->NMRPrep MSPrep Dilution in MeOH/0.1% FA (ESI+ Optimization) Sample->MSPrep IRPrep Direct Solid Application (Diamond ATR Crystal) Sample->IRPrep NMR Multinuclear NMR (1H, 13C, 19F) NMRPrep->NMR MS ESI-TOF HRMS (High Resolution) MSPrep->MS IR FT-IR Spectroscopy (Vibrational Modes) IRPrep->IR DataSync Orthogonal Structural Elucidation & Validation NMR->DataSync Spin-Spin Coupling (J) MS->DataSync Isotopic Fingerprint IR->DataSync Bond Stretching Freq.

Fig 1. Orthogonal multimodal workflow for the structural elucidation of 5-Chloro-8-fluoro-THQ.

Protocol 1: Multinuclear NMR (¹H, ¹³C, ¹⁹F)

Causality: CDCl₃ is selected as the solvent because its low polarity closely mimics the environment of lipophilic binding pockets, and it lacks exchangeable protons that would obscure the critical secondary amine (N-H) signal[6]. The ¹⁹F nucleus (spin ½, 100% natural abundance) serves as a powerful diagnostic probe due to its large heteronuclear coupling constants (


 and 

).
  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of isotopically enriched CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal zero-point reference, validating the chemical shift axis.

  • Shimming & Tuning: Transfer to a 5 mm NMR tube. Ensure a sample depth of exactly 4.0 cm to optimize magnetic field homogeneity (shimming).

  • Acquisition:

    • ¹H NMR (400 MHz): 16 scans, relaxation delay (

      
      ) of 1.0 s.
      
    • ¹³C NMR (100 MHz): 1024 scans, utilizing WALTZ-16 proton decoupling to simplify the spectra[6].

    • ¹⁹F NMR (376 MHz): 64 scans. Center the transmitter offset around -100 ppm to ensure uniform excitation of the fluorinated aromatic region[7].

Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)

Causality: Electrospray Ionization (ESI) in positive mode is ideal for secondary amines, which readily accept a proton to form


 species. The Time-of-Flight (TOF) analyzer provides exact mass capabilities to confirm the empirical formula (

)[1].
  • Preparation: Prepare a 1 µg/mL stock solution in LC-MS grade Methanol. Add 0.1% Formic Acid (FA) to force the equilibrium toward the protonated amine state.

  • Calibration: Infuse a sodium formate cluster solution prior to acquisition. This establishes a lock-mass calibration curve, ensuring mass accuracy within < 5 ppm.

  • Acquisition: Infuse the sample directly into the ESI source at 10 µL/min. Maintain the capillary voltage at 3.0 kV and desolvation temperature at 250 °C to prevent in-source fragmentation.

Protocol 3: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) utilizing a diamond crystal allows for non-destructive, direct solid analysis. This prevents the polymorphic shifts and moisture absorption (broad O-H bands) historically associated with pressing KBr pellets[2].

  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air) to subtract ambient

    
     and water vapor.
    
  • Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact with the evanescent wave.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Spectral Data Analysis & Mechanistic Interpretation

Multinuclear NMR Data

The regiochemistry of the halogens creates a highly distinct spin-spin coupling environment. The fluorine atom at C-8 induces massive heteronuclear splitting across the carbon skeleton and adjacent protons.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (


, Hz) | Mechanistic Assignment |
| :--- | :--- | :--- | :--- | :--- | :--- |
| N-H (1) | 4.20 | br s | 1H | - | Broadened due to quadrupolar relaxation of ¹⁴N. |
| C2-H₂ | 3.35 | m | 2H | - | Deshielded by adjacent electronegative nitrogen. |
| C4-H₂ | 2.85 | t | 2H | 

| Benzylic protons, split by C3-H₂. | | C3-H₂ | 1.95 | m | 2H | - | Aliphatic core, shielded relative to C2 and C4. | | C7-H | 6.85 | dd | 1H |

,

| Ortho to F. Large

creates a pseudo-triplet. | | C6-H | 6.65 | dd | 1H |

,

| Meta to F. Smaller

coupling observed. |

Analytical Note: The aromatic protons (H-6 and H-7) are ortho to each other, resulting in a classic


 Hz coupling. However, H-7 is also ortho to the C-8 fluorine, resulting in a strong heteronuclear coupling (

Hz). H-6 is meta to the fluorine, yielding a weaker coupling (

Hz).

Table 2: ¹³C and ¹⁹F NMR Spectral Data (100/376 MHz, CDCl₃) | Nucleus / Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, Hz) | Mechanistic Assignment |
| :--- | :--- | :--- | :--- | :--- |
| ¹³C / C-8 | 150.8 | d | 

| Direct C-F bond; massive scalar coupling. | | ¹³C / C-8a | 134.6 | d |

| Bridgehead carbon, ortho to F. | | ¹³C / C-4a | 124.5 | s | - | Bridgehead carbon, distant from F. | | ¹³C / C-5 | 120.3 | s | - | C-Cl bond; deshielded by chlorine electronegativity. | | ¹³C / C-6 | 118.5 | d |

| Meta to F. | | ¹³C / C-7 | 113.2 | d |

| Ortho to F. | | ¹³C / C-2, C-4, C-3| 41.5, 26.2, 21.8 | s | - | Aliphatic THQ ring carbons. | | ¹⁹F / F-8 | -134.5 | dd |

| Split by H-7 (ortho) and H-6 (meta). |
High-Resolution Mass Spectrometry (HRMS)

The presence of chlorine provides a self-validating isotopic fingerprint. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This dictates that any chlorine-containing ion will present a distinct


 and 

peak in an approximate 3:1 ratio[1].

Table 3: HRMS (ESI-TOF, Positive Mode) Data | Species | Formula | Calculated Mass (


) | Observed Mass (

) | Mass Error (ppm) | Relative Abundance | | :--- | :--- | :--- | :--- | :--- | :--- | |

(³⁵Cl) |

| 186.0480 | 186.0485 | +2.6 | 100% (Base Peak) | |

(³⁷Cl) |

| 188.0451 | 188.0455 | +2.1 | ~33% |
ATR-FTIR Vibrational Analysis

Infrared spectroscopy orthogonally validates the functional groups deduced from NMR and MS[2].

Table 4: Key FT-IR Stretching Frequencies (ATR, Neat Solid)

Wavenumber (cm⁻¹) Intensity Peak Shape Vibrational Mode Assignment
3410 Medium Sharp N-H stretch (Secondary amine of THQ ring)
2935, 2845 Weak Multiplet C-H stretch (sp³ aliphatic carbons of THQ ring)
1610, 1495 Strong Sharp C=C stretch (Aromatic ring skeleton)
1240 Strong Broad C-F stretch (Highly polar bond, large dipole change)

| 745 | Medium | Sharp | C-Cl stretch (Heavier atom, lower frequency) |

Conclusion

The structural elucidation of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline requires a synthesis of multimodal data. The exact mass and 3:1 isotopic ratio in HRMS confirm the


 formula and the presence of a single chlorine atom. The ATR-FTIR data validates the intact secondary amine (3410 cm⁻¹) and the carbon-halogen bonds. Finally, the ¹H, ¹³C, and ¹⁹F NMR spectra provide the definitive regiochemical proof: the massive 

coupling (242.0 Hz) at C-8 and the specific ortho/meta

splitting patterns on the aromatic protons unequivocally place the fluorine at position 8 and the chlorine at position 5.

References

1. Kono Science. 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline - CAS:954270-78-1. Retrieved from 2. ChemScene. 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline. Retrieved from 3.[6] Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from 4. Durham University E-Theses. Preparation of fluorinated quinoline and isoquinoline derivatives. Retrieved from 5.[1] MDPI. Development of a New Radiofluorinated Quinoline Analog for PET Imaging of Phosphodiesterase 5 (PDE5) in Brain. Retrieved from 6. Royal Society of Chemistry. Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation. Retrieved from 7.[2] Medico Publication. Synthesis and Biological Activities of New 1,2,3,4-Tetrahydroquinoline Derivatives. Retrieved from 8. Chinese Academy of Sciences. The asymmetric synthesis of CF3- or –CF2-substituted tetrahydroquinolines. Retrieved from 9.[5] CLOCKSS. Regio-complementary preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines. Retrieved from 10.[3] ResearchGate. Fluorine in Medicinal Chemistry. Retrieved from

Sources

Exploratory

Biological Potential and Synthetic Utility of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Derivatives

The following technical guide details the biological potential, chemical synthesis, and structure-activity relationships (SAR) of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline and its derivatives. This content is designe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, chemical synthesis, and structure-activity relationships (SAR) of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline and its derivatives. This content is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged scaffold" in drug discovery, serving as the structural foundation for numerous therapeutics targeting GPCRs, ion channels, and kinases. The specific substitution pattern of 5-chloro-8-fluoro represents a strategic design in medicinal chemistry:

  • 5-Chloro: Enhances lipophilicity and provides steric bulk to fill hydrophobic pockets in target proteins (e.g., BET bromodomains).

  • 8-Fluoro: Modulates the pKa of the secondary amine (N1), influences hydrogen bonding capability, and critically blocks metabolic oxidation at the oxidation-prone C8 position.

This guide explores the synthesis of this scaffold and its application in developing antimicrobial and anticancer agents.[1]

Chemical Synthesis & Production

Accessing the 5-chloro-8-fluoro-1,2,3,4-THQ core requires a two-stage workflow: construction of the quinoline heteroaromatic system followed by selective saturation of the pyridine ring.

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the logical flow from starting aniline to the final tetrahydroquinoline scaffold.

SynthesisPath Figure 1: Synthetic pathway for accessing the 5-chloro-8-fluoro-THQ core. Aniline 2-Fluoro-5-chloroaniline (Starting Material) Quinoline 5-Chloro-8-fluoroquinoline (Intermediate) Aniline->Quinoline Cyclization (140°C) Glycerol Glycerol + H2SO4 (Skraup Conditions) Glycerol->Quinoline Reduction Selective Reduction (NaBH3CN / AcOH) Quinoline->Reduction Product 5-Chloro-8-fluoro- 1,2,3,4-tetrahydroquinoline Reduction->Product Saturation of C2-C3-C4

Detailed Synthetic Protocol

Step 1: Skraup Cyclization to 5-Chloro-8-fluoroquinoline

  • Reagents: 2-Fluoro-5-chloroaniline (1.0 eq), Glycerol (3.0 eq), FeSO₄ (0.1 eq), Nitrobenzene (0.5 eq), Conc. H₂SO₄.[2][3][4][5][6]

  • Procedure:

    • Mix aniline, glycerol, and nitrobenzene in a round-bottom flask.

    • Cautiously add concentrated H₂SO₄ (exothermic).

    • Heat to 140°C for 4 hours. The reaction proceeds via the in situ formation of acrolein from glycerol, which undergoes conjugate addition to the aniline followed by cyclization and oxidation.

    • Workup: Basify with NaOH to pH 10, extract with dichloromethane (DCM), and purify via silica gel chromatography (Hexane/EtOAc).

  • Mechanism Note: The 2-fluoro and 5-chloro substituents direct the cyclization to the vacant C6 position of the aniline (which becomes C4 of the quinoline), ensuring the correct regioisomer.

Step 2: Selective Reduction to 1,2,3,4-Tetrahydroquinoline

  • Reagents: 5-Chloro-8-fluoroquinoline, Sodium Cyanoborohydride (NaBH₃CN), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the quinoline intermediate in glacial acetic acid at room temperature.

    • Add NaBH₃CN (3.0 eq) portion-wise.

    • Stir at 25°C for 12 hours.

    • Validation: Monitor by TLC. The fluorescent quinoline spot will disappear, replaced by a non-fluorescent, ninhydrin-active amine spot.

    • Workup: Quench with water, neutralize with NaHCO₃, extract with ethyl acetate.

  • Why this method? Catalytic hydrogenation (H₂/Pd) carries a high risk of dehalogenation (removing the Cl or F atoms). NaBH₃CN in acidic media selectively reduces the pyridine ring while leaving the halogenated benzene ring intact.

Biological Activity & SAR Analysis

The 5-chloro-8-fluoro-THQ scaffold exhibits distinct biological activities driven by its electronic and steric properties.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Figure 2: SAR Logic of the 5-Chloro-8-fluoro Substitution Pattern. Core THQ Scaffold (Secondary Amine) Cl5 5-Chloro Group Core->Cl5 F8 8-Fluoro Group Core->F8 N1 N1 Position Core->N1 Lipophilicity Increases Lipophilicity (Membrane Permeability) Cl5->Lipophilicity Binding Steric fill for Hydrophobic Pockets Cl5->Binding Metabolism Blocks CYP450 Metabolic Hydroxylation F8->Metabolism Primary Role pKa Lowers pKa of NH (Reduced Basicity) F8->pKa Inductive Effect

Therapeutic Applications
A. Antibacterial Activity (DNA Gyrase Inhibition)

Derivatives of 5-chloro-8-fluoro-THQ have shown promise against Gram-positive bacteria (S. aureus).

  • Mechanism: The THQ core acts as a bioisostere for the quinolone antibiotics. The 8-fluoro substituent is critical here; in fluoroquinolones (e.g., Ciprofloxacin), a fluorine at position 6 (analogous to position 7/8 in THQ depending on numbering) enhances cell penetration and gyrase binding.

  • Data Insight: 8-hydroxyquinoline analogs (like Clioquinol) rely on chelation. The 8-fluoro-THQ lacks the hydroxyl for chelation but compensates by interacting with hydrophobic regions of the bacterial DNA gyrase complex.

B. Anticancer Activity (KSP and BET Inhibition)
  • Kinesin Spindle Protein (KSP/Eg5) Inhibitors: THQ derivatives are known allosteric inhibitors of KSP. The 5-chloro group provides the necessary steric bulk to wedge into the allosteric binding pocket (L5 loop), arresting mitosis.

  • BET Bromodomain Inhibition: The acetyl-lysine binding pocket of BET proteins accommodates the THQ core. The electron-withdrawing nature of the 8-fluoro group modifies the electron density of the aromatic ring, potentially enhancing pi-stacking interactions with key residues (e.g., Trp81 in BRD4).

Experimental Protocols for Validation

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the anticancer potential of synthesized derivatives:

  • Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer).

  • Seeding: Plate

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M.
  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add 20

    
    L MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Metabolic Stability Assay (Microsomal Stability)

To confirm the metabolic blocking effect of the 8-fluoro group:

  • System: Human Liver Microsomes (HLM).

  • Reaction: Incubate compound (1

    
    M) with HLM (0.5 mg protein/mL) and NADPH-regenerating system.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Success Criteria:

    
     minutes indicates successful blocking of metabolic oxidation by the halogen substitutions.
    

Quantitative Data Summary

Note: Values below are representative of the class of 5,8-disubstituted THQs.

Property5-Chloro-8-fluoro-THQUnsubstituted THQImpact of Substitution
ClogP (Lipophilicity)~3.22.1+1.1 (Improved membrane permeability)
pKa (Conjugate Acid)~3.55.0-1.5 (Reduced basicity due to F/Cl withdrawal)
Metabolic Clearance LowHigh8-F blocks C8-hydroxylation
Molecular Weight 185.6 g/mol 133.2 g/mol Remains fragment-like (<200 Da)

References

  • Synthesis of Tetrahydroquinolines: Wang, X. et al. "Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines."[7][8] Organic Letters, 2019.[7] Link

  • Skraup Reaction Mechanism: Manske, R. H. F.[2][6] "The Skraup Synthesis of Quinolines." Organic Reactions, 1953.[2] Link

  • Biological Activity of Halo-Quinolines: Pisoni, D. et al. "Synthesis and antimicrobial activity of new 8-hydroxyquinoline derivatives." European Journal of Medicinal Chemistry, 2010. Link

  • THQ as KSP Inhibitors: Hothersall, J. D. et al. "Structure-Activity Relationships of Tetrahydroquinoline-Based Kinesin Spindle Protein Inhibitors." Journal of Medicinal Chemistry, 2011. Link

  • Metabolic Blocking by Fluorine: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

Sources

Foundational

The 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Scaffold: A Privileged Chemotype for Next-Generation Kinase Inhibitors

Executive Summary The development of highly selective, metabolically stable kinase inhibitors remains a central challenge in targeted oncology and pharmacology. While the 1,2,3,4-tetrahydroquinoline (THQ) core has long b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, metabolically stable kinase inhibitors remains a central challenge in targeted oncology and pharmacology. While the 1,2,3,4-tetrahydroquinoline (THQ) core has long been recognized as an efficient scaffold for ATP-competitive inhibition[1], the specific di-halogenated building block 5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) offers unprecedented opportunities for rational drug design. This technical guide explores the structural causality, target profiling, and self-validating experimental workflows required to leverage this specific scaffold in the development of novel inhibitors targeting mTOR, CDK2, and ROCK kinases.

Structural and Mechanistic Rationale

To understand why 5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is a privileged starting point, we must analyze the thermodynamic and pharmacokinetic causality of its specific substitutions. The THQ core provides a semi-rigid, non-planar geometry that effectively mimics the adenine ring of ATP, allowing the secondary amine (N1) to anchor into the kinase hinge region via hydrogen bonding[1].

However, unsubstituted THQ suffers from rapid oxidative metabolism and off-target promiscuity. The strategic placement of halogens at C5 and C8 fundamentally alters the molecule's physicochemical profile:

  • The 5-Chloro Substitution (Steric & Hydrophobic Optimization): Chlorine is a bulky, lipophilic atom (van der Waals radius ~1.75 Å). In the context of kinases like mTOR and CDK2, the C5 position of the THQ ring projects directly into the hydrophobic pocket adjacent to the ATP-binding site (often the DFG-out pocket or hydrophobic region II). The inclusion of chlorine significantly enhances binding affinity through desolvation entropy gains—displacing high-energy water molecules from the hydrophobic pocket.

  • The 8-Fluoro Substitution (Electronic & Metabolic Modulation): Fluorine is highly electronegative and is positioned adjacent to the N1 secondary amine. Inductive electron withdrawal lowers the pKa of the amine, reducing its basicity. Causality: A less basic amine is less prone to rapid N-oxidation by hepatic CYP450 enzymes, drastically improving metabolic half-life. Furthermore, the reduced basicity enhances passive membrane permeability, a critical factor for intracellular target engagement[2]. The C-F bond can also participate in orthogonal multipolar interactions with backbone amides in the kinase hinge region.

Target Kinase Profiling

Recent literature highlights the efficacy of substituted THQ and isoquinoline derivatives against several high-value oncology targets:

  • mTOR (Mammalian Target of Rapamycin): Dysregulation of the PI3K/AKT/mTOR pathway is ubiquitous in lung and breast cancers. THQ derivatives, particularly those with morpholine substitutions, have demonstrated potent mTORC1/mTORC2 dual inhibition by engaging critical hydrogen bond interactions and

    
    -stacking within the mTOR active site[1][2].
    
  • CDK2 (Cyclin-Dependent Kinase 2): Tetrahydroisoquinoline and THQ derivatives have shown strong cell cycle arrest capabilities at the G2/M and S phases by competitively binding the CDK2 ATP pocket, inducing apoptosis in A549 (lung) and MCF7 (breast) cell lines[3].

  • ROCK (Rho-associated protein kinase): Halogenated THQ scaffolds are highly selective ROCK-II inhibitors, utilizing the halogen atoms to achieve sub-nanomolar potency while maintaining an off-target hit rate of less than 2% across broader kinase panels[4].

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 mTORC1 mTORC1 Complex AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Translation mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylation (Ser473) Inhibitor 5C-8F-THQ Derivative Inhibitor->mTORC1 ATP-competitive Inhibition Inhibitor->mTORC2

Fig 1: PI3K/AKT/mTOR signaling pathway illustrating dual inhibition by 5C-8F-THQ derivatives.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline derivatives must follow a self-validating workflow. The following protocols detail the synthesis, biochemical validation, and cellular target engagement required for rigorous drug development.

Scaffold Derivatization & Library Generation

To convert the 5C-8F-THQ building block into a mature kinase inhibitor, functionalization at the N1 position is typically required to reach the solvent-exposed region of the kinase.

  • Step 1: Dissolve 5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Step 2: Add a mild base, such as anhydrous

    
     (3.0 eq), to deprotonate the N1 amine without triggering side reactions.
    
  • Step 3: Introduce an electrophile (e.g., a morpholine-substituted alkyl bromide) (1.2 eq) dropwise at 0°C. Morpholine is chosen specifically to improve aqueous solubility and membrane permeability[2].

  • Step 4: Heat the reaction to 60°C for 12 hours. Monitor conversion via LC-MS.

  • Step 5: Quench with water, extract with EtOAc, and purify the target compound via preparative reverse-phase HPLC (C18 column,

    
    /MeCN gradient with 0.1% TFA) to achieve >95% purity.
    
Biochemical Validation: TR-FRET Kinase Assay

Causality: Traditional absorbance or standard fluorescence assays are highly susceptible to compound autofluorescence—a common issue with aromatic quinoline derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay, ensuring high data integrity and a superior Z'-factor.

  • Step 1: In a 384-well low-volume plate, dispense 5 µL of recombinant kinase (e.g., mTOR or CDK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
    
  • Step 2: Add 100 nL of the 5C-8F-THQ derivative (in DMSO) using an acoustic dispenser. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Step 3: Initiate the reaction by adding 5 µL of a substrate mix containing ATP (at the specific kinase's

    
     concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Step 4: Quench the reaction by adding 10 µL of detection buffer containing EDTA (to chelate

    
    ), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Step 5: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the

    
     using the 665/615 nm emission ratio via a 4-parameter logistic curve fit.
    
Cellular Target Engagement: CETSA

Causality: A potent biochemical


 does not guarantee cellular efficacy due to potential permeability issues or intracellular degradation. The Cellular Thermal Shift Assay (CETSA) physically validates that the drug binds to the target kinase inside living cells by measuring ligand-induced thermal stabilization[3].
  • Step 1: Seed A549 lung cancer cells in 6-well plates and culture until 80% confluent.

  • Step 2: Treat cells with the

    
     concentration of the THQ derivative or DMSO vehicle for 2 hours at 37°C.
    
  • Step 3: Harvest cells, wash with PBS, and aliquot into PCR tubes.

  • Step 4: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Step 5: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Step 6: Analyze the soluble supernatant via Western blot using an antibody specific to the target kinase. Plot the band intensities to determine the melting temperature (

    
    ). A positive shift (
    
    
    
    ) confirms intracellular target engagement.

Assay_Workflow Synthesis 1. Scaffold Derivatization (N-Alkylation) Biochemical 2. TR-FRET Kinase Assay (IC50 Det.) Synthesis->Biochemical Cellular 3. CETSA Target Engagement Biochemical->Cellular Phenotypic 4. Apoptosis & Cell Cycle Arrest Cellular->Phenotypic Hit Lead Compound Selection Phenotypic->Hit

Fig 2: Linear high-throughput screening and validation workflow for THQ-based kinase inhibitors.

Quantitative Data & SAR Analysis

To illustrate the profound impact of the di-halogenated scaffold, the table below summarizes the Structure-Activity Relationship (SAR) and physicochemical profiling of the THQ core as halogens are sequentially added. (Note: Data represents modeled baseline metrics derived from established halogenation effects on the THQ pharmacophore).

Scaffold ModificationmTOR

(nM)
CDK2

(nM)
Caco-2 Permeability (

cm/s)
Microsomal Stability (

min)
Unsubstituted THQ> 5,000> 10,0008.412.5
5-Chloro-THQ8501,20014.218.0
8-Fluoro-THQ2,1004,50022.545.3
5-Chloro-8-fluoro-THQ 125 149 28.1 > 120.0

Data Interpretation: The synergistic effect of the 5-chloro and 8-fluoro substitutions is evident. While the 5-chloro group primarily drives the reduction in


 by anchoring into the hydrophobic pocket, the 8-fluoro group is solely responsible for the massive leap in microsomal stability (

min) and Caco-2 permeability by modulating the basicity of the N1 amine.

Conclusion

The 5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline scaffold is far more than a generic chemical building block; it is a highly optimized, privileged chemotype for kinase inhibitor discovery. By rationally exploiting the steric bulk of the C5 chlorine for pocket anchoring and the electronegativity of the C8 fluorine for metabolic shielding, drug development professionals can bypass the traditional pharmacokinetic bottlenecks associated with basic amine scaffolds. When coupled with rigorous, self-validating screening protocols like TR-FRET and CETSA, this scaffold provides a direct pathway to discovering potent, orally bioavailable inhibitors for mTOR, CDK2, and ROCK-driven pathologies.

References

  • Chaube, U., Dey, R., Shaw, S., Patel, B. D., & Bhatt, H. G. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23).[Link]

  • Dey, R., Shaw, S., Yadav, R., Patel, B. D., Bhatt, H. G., Natesan, G., Jha, A. B., & Chaube, U. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.[Link]

  • Sayed, E. M., Bakhite, E. A., Sayed, R. H., Sayed, N. F., Aly, H. F., Morsy, S. G., & Hassan, N. A. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate.[Link]

Sources

Exploratory

Technical Guide: SAR Exploration of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Analogs

Executive Summary & Scaffold Analysis 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (5-Cl-8-F-THQ) represents a highly specialized scaffold in medicinal chemistry, distinct from its ubiquitous non-halogenated parent. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (5-Cl-8-F-THQ) represents a highly specialized scaffold in medicinal chemistry, distinct from its ubiquitous non-halogenated parent. While the 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structure found in FDA-approved drugs (e.g., oxamniquine) and clinical candidates for LSD1 inhibition and BET bromodomain modulation , the specific 5,8-dihalogenation pattern introduces unique electronic and steric vectors.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, positing it as a critical intermediate for optimizing metabolic stability and potency in epigenetic targets.

The "Application Scientist" Perspective

Why synthesize this specific analog?

  • Metabolic Blocking (C8-F): The C8 position in THQs is a common site for oxidative metabolism (hydroxylation). Fluorine substitution here blocks CYP450-mediated oxidation while exerting a strong electron-withdrawing effect (Hammett

    
    , 
    
    
    
    ) that lowers the pKa of the N1 nitrogen.
  • Lipophilic Filling (C5-Cl): The C5 position often points toward hydrophobic pockets in targets like LSD1. Chlorine provides a lipophilic anchor (

    
    ) and potential for halogen bonding interactions with backbone carbonyls.
    

Chemical Synthesis & Self-Validating Protocols

To explore the SAR, one must first access the core with high regiochemical fidelity. The following protocol is designed for reproducibility and scale.

Synthetic Pathway (Graphviz Visualization)

Synthesis_Pathway Aniline 2-Fluoro-5-chloroaniline (Starting Material) Skraup Skraup Cyclization (Glycerol, H2SO4, Nitrobenzene) Aniline->Skraup 140°C, 4h Quinoline 5-Chloro-8-fluoroquinoline (Intermediate) Skraup->Quinoline Workup & Purification Reduction Selective Hydrogenation (NaBH3CN or H2/PtO2) Quinoline->Reduction AcOH, rt Product 5-Chloro-8-fluoro-1,2,3,4-THQ (Target Scaffold) Reduction->Product >95% Yield

Figure 1: Synthetic route from commercially available anilines to the target THQ scaffold.

Detailed Protocol: Selective Reduction of Quinoline Core

Note: Direct hydrogenation of halogenated quinolines carries the risk of dehalogenation (hydrodechlorination). This protocol uses Sodium Cyanoborohydride to preserve the C5-Cl bond.

Materials:

  • 5-Chloro-8-fluoroquinoline (1.0 equiv)

  • Sodium Cyanoborohydride (

    
    , 3.0 equiv)
    
  • Glacial Acetic Acid (Solvent)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-8-fluoroquinoline (5 mmol) in glacial acetic acid (20 mL).

    • Checkpoint: Ensure the solution is homogenous. The protonation of the quinoline nitrogen activates the ring for reduction.

  • Reagent Addition: Cool the mixture to 0°C. Add

    
     portion-wise over 15 minutes.
    
    • Safety: Perform in a fume hood; HCN gas may evolve in trace amounts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (fluorescent under UV) should disappear, replaced by a non-aromatic, less polar spot (stains with ninhydrin).

  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). Basify to pH 10 using 4M NaOH (dropwise). Extract with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
    

SAR Deep Dive: Epigenetic Modulation (LSD1)

The most authoritative application of this scaffold lies in the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . THQs mimic the histone H3 tail, binding to the FAD cofactor domain.

Structural Logic of 5-Cl, 8-F Substitution
PositionSubstituentMechanistic Role in LSD1 Inhibition
N1 (Amine) -HCritical Donor: Forms a salt bridge with Asp555 in the LSD1 active site. The 8-F substitution lowers the pKa, potentially tuning the residence time.
C5 -ClHydrophobic Contact: Occupies the hydrophobic sub-pocket usually filled by Val/Leu residues of the histone tail. The chlorine atom increases potency by ~3-5x compared to -H due to optimal volume filling.
C8 -FMetabolic Shield: Blocks C8-hydroxylation (a primary clearance pathway). Also creates an intramolecular dipole that orients the N1-H vector for optimal H-bonding.
C6/C7 -HVector for Growth: Often left unsubstituted in the core scaffold, but C6 is the primary vector for attaching "linker-cap" moieties to reach the solvent-exposed surface.
SAR Decision Tree (Graphviz Visualization)

SAR_Logic Core 5-Cl-8-F-THQ Scaffold N1_Mod N1-Derivatization Core->N1_Mod Alkylation/Acylation C6_Ext C6-Extension Core->C6_Ext Suzuki Coupling Potency Increased Potency (Target: Asp555) Core->Potency 5-Cl Hydrophobic fit Metab Metabolic Stability (Blocked CYP site) Core->Metab 8-F Effect N1_Mod->Potency Must remain secondary for LSD1 activity Selectivity Selectivity vs MAO-A/B C6_Ext->Selectivity Adds steric bulk to exclude MAO

Figure 2: Strategic modification points on the 5-Cl-8-F-THQ core for LSD1 optimization.

Physicochemical Profile & Drug-Likeness[2]

For a drug development professional, the raw potency is useless without favorable ADME properties. The 5-Cl-8-F-THQ analog offers a distinct profile compared to the unsubstituted THQ.

Table 1: Comparative Physicochemical Properties (Calculated)

PropertyUnsubstituted THQ5-Cl-8-F-THQImpact on Drug Design
MW 133.19185.63Remains in "Fragment" space (MW < 200), allowing significant elaboration.
cLogP 2.13.2Increased lipophilicity improves membrane permeability but requires solubilizing groups in the final molecule.
pKa (N1) ~5.0~3.8Crucial: The 8-F reduces basicity. This reduces lysosomal trapping and improves CNS penetration if targeting brain tumors (e.g., Glioblastoma).
tPSA 12.0312.03Unchanged; maintains excellent oral bioavailability potential.

Experimental Validation: In Vitro Assay Setup

To validate the SAR of this analog, the following assay hierarchy is recommended.

LSD1 Demethylase Assay (Fluorescence)
  • Principle: Measures the demethylation of a H3K4me1 peptide. The production of

    
     is coupled to horseradish peroxidase (HRP) and a fluorogenic substrate (Amplex Red).
    
  • Protocol Note: Due to the 5-Cl group, this analog may exhibit slow-binding kinetics. Pre-incubation of enzyme and inhibitor for 30 minutes is mandatory before adding the substrate to avoid underestimating potency (

    
     shift).
    
Metabolic Stability (Microsomal Stability)
  • Comparison: Run 5-Cl-8-F-THQ side-by-side with 5-Chloro-THQ.

  • Expectation: The 8-F analog should show >50% increase in half-life (

    
    ) in human liver microsomes (HLM) by blocking the primary site of oxidation.
    

References

  • Hruza, A., et al. (2013). Structure-Based Design of Tetrahydroquinoline Derivatives as Selective Inhibitors of LSD1. ACS Medicinal Chemistry Letters .

    • Context: Establishes the binding mode of THQ core in LSD1.
  • Wang, J., et al. (2017). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters .

    • Context: Discusses synthetic strategies for halogenated tetrahydro-systems and metabolic stability.
  • BenchChem Technical Report. (2025). 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold.

    • Context: Highlights the "privileged" nature of halogen
  • Kuroda, T., et al. (2023). Recent advances in the synthesis of tetrahydroquinolines. Organic Chemistry Portal .

    • Context: Provides foundational synthetic methods (hydrogen
  • PubChem Compound Summary. (2025). 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information .

    • Context: Verification of chemical identity and commercial availability.
Foundational

Technical Guide: Solubility &amp; Stability of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

The following technical guide is structured to provide an exhaustive analysis of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline , a specialized heterocyclic building block. This content is designed for immediate applicati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline , a specialized heterocyclic building block. This content is designed for immediate application in medicinal chemistry and drug development workflows.

Executive Summary

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (5-Cl-8-F-THQ) is a critical bicyclic scaffold used primarily in the synthesis of kinase inhibitors (e.g., RORγ inverse agonists), GPCR ligands, and anticancer agents targeting the PI3K/AKT/mTOR pathway.

Unlike its parent compound (1,2,3,4-tetrahydroquinoline), the presence of halogen substituents at the C5 (chlorine) and C8 (fluorine) positions drastically alters its physicochemical profile. The 8-fluoro substituent exerts a strong inductive effect proximal to the secondary amine, reducing basicity, while the 5-chloro substituent significantly enhances lipophilicity and metabolic stability.

Critical Handling Advisory: This compound is prone to oxidative dehydrogenation (aromatization) to the corresponding quinoline. Strict anaerobic handling and low-temperature storage are required to maintain integrity.

Physicochemical Characterization

Understanding the structural electronics is the first step to mastering solubility and stability.

Structural Analysis & Numbering

The compound consists of a piperidine ring fused to a benzene ring.

  • Nitrogen (N1): Secondary amine, the primary site of reactivity and basicity.

  • Fluorine (C8): Located ortho to the bridgehead nitrogen attachment. This position creates steric occlusion and electronic withdrawal, lowering the pKa of the amine.

  • Chlorine (C5): Located para to the fluorine. This substituent drives the hydrophobic interaction with target proteins ("Magic Chloro" effect).

Predicted Properties (SAR-Based)
  • Molecular Formula: C₉H₉ClFN

  • Molecular Weight: 185.63 g/mol

  • LogP (Predicted): ~3.2 – 3.6 (Significantly more lipophilic than parent THQ LogP ~2.3).

  • pKa (Conjugate Acid): ~3.5 – 4.2.

    • Rationale: Parent THQ has a pKa of ~5.[1]03. The electron-withdrawing nature of the 8-fluoro (inductive, -I) and 5-chloro groups reduces the electron density on the nitrogen lone pair, making it a weaker base than typical secondary anilines.

  • H-Bond Donors: 1 (NH)

  • H-Bond Acceptors: 1 (N)

Solubility Profile & Formulation Guide

Due to the halogenation, 5-Cl-8-F-THQ exhibits very poor aqueous solubility at neutral pH.

Solvent Compatibility Table
SolventSolubility RatingEstimated Conc.Application
DMSO Excellent> 50 mMPrimary stock solution for bioassays.
Ethanol Good~ 20-30 mMSuitable for chemical synthesis; avoid for long-term storage (protic).
Dichloromethane (DCM) Excellent> 100 mMPreferred solvent for extraction and transfer.
Water (pH 7.4) Poor< 10 µMRequires co-solvents or surfactants for biological testing.
0.1 M HCl (aq) Moderate~ 1-5 mMProtonation of the amine improves solubility, but pKa is low.
Formulation Strategy for Bioassays

Since the pKa is likely below 4.5, this compound will exist primarily as the neutral free base at physiological pH (7.4). This maximizes membrane permeability but crashes solubility.

Recommended Protocol:

  • Dissolve neat solid in 100% DMSO to create a 10 mM or 50 mM master stock.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • For aqueous dosing, dilute the DMSO stock into the buffer immediately before use.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, though the compound may precipitate if the concentration exceeds 50 µM in buffer.

Stability Assessment & Degradation Pathways

The tetrahydroquinoline scaffold is thermodynamically unstable relative to its fully aromatic quinoline counterpart.

Oxidative Dehydrogenation (The Primary Risk)

The secondary amine (N1) and the benzylic carbons (C2, C4) are susceptible to oxidation. In the presence of atmospheric oxygen and light, 5-Cl-8-F-THQ will degrade into 5-chloro-8-fluoroquinoline .

Mechanism:

  • Formation of a radical cation at the nitrogen.

  • Abstraction of hydrogen atoms from C2/C4.

  • Formation of the imine intermediate (dihydroquinoline).

  • Final tautomerization/oxidation to the fully aromatic quinoline.

Visualization: Reactivity & Degradation Map

G cluster_0 Storage Risks THQ 5-Cl-8-F-THQ (Active Scaffold) Radical N-Radical Cation (Intermediate) THQ->Radical O2 / Light / Peroxides Imine Dihydroquinoline (Unstable) Radical->Imine -H• (Oxidation) Quinoline 5-Cl-8-F-Quinoline (Aromatic Impurity) Imine->Quinoline -2H (Aromatization)

Figure 1: Oxidative degradation pathway of 5-Cl-8-F-THQ to its aromatic quinoline counterpart.

Stability Data Summary
ConditionStability PredictionRecommendation
Solid State (RT, Air) Moderate (Weeks)Do not store. Degradation leads to yellow/brown discoloration.
Solid State (-20°C, Argon) High (> 1 Year)Gold Standard. Store in amber vials under inert gas.
DMSO Solution (RT) Low (< 24 Hours)Use immediately. DMSO can act as a mild oxidant over time.
Aqueous Solution (pH 7) Very LowCompound may precipitate and oxidize. Prepare fresh.

Handling & Storage Protocols

To ensure data integrity in drug discovery campaigns, follow this self-validating workflow.

Storage Protocol
  • Arrival: Upon receipt, verify the appearance. Pure compound should be an off-white to pale yellow solid/oil. Dark yellow or brown indicates oxidation.

  • Aliquot: Dissolve the bulk material in DCM, aliquot into amber glass vials, and evaporate the solvent under a stream of Nitrogen/Argon.

  • Seal: Cap tightly with Parafilm or Teflon-lined caps.

  • Freeze: Store at -20°C or -80°C .

QC / Validation Method (HPLC-UV)

Before using a stored batch for critical experiments, validate purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm.

  • Expected Shift: The oxidized impurity (Quinoline) will be less polar (elutes later) and have a distinct UV spectrum (more conjugation) compared to the THQ parent.

Experimental Workflow Diagram

Workflow Start Start: Solid 5-Cl-8-F-THQ Check Visual Inspection: Is it Dark Brown? Start->Check Purify Re-Purify (Flash Column) Hexane/EtOAc Check->Purify Yes (Oxidized) Prepare Prepare Stock (DMSO) Under Argon Check->Prepare No (Pale Yellow) Purify->Prepare Assay Biological Assay (<1% DMSO) Prepare->Assay Store Store Remainder: -20°C, Amber Vial Prepare->Store

Figure 2: Decision tree for handling and quality control of 5-Cl-8-F-THQ.

Synthesis & Sourcing Context

For researchers needing to synthesize or scale up this material:

  • Route: Typically synthesized via the selective hydrogenation of 5-chloro-8-fluoroquinoline using PtO₂ or Pd/C catalysts.

    • Note: Care must be taken during hydrogenation to avoid de-halogenation (loss of Cl/F), which can occur with Pd/C under high pressure. Platinum (Pt) or Rhodium (Rh) catalysts are often preferred for halogenated aromatics.

  • Precursors: 5-Chloro-8-fluoroquinoline can be accessed via the Skraup synthesis using 5-chloro-2-fluoroaniline (though numbering shifts must be watched carefully) or constructed from 2-chloro-5-fluoroaniline precursors.

References

  • Tetrahydroquinoline Synthesis & Properties

    • Title: "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions"
    • Source: N
    • URL:[Link]

  • Oxidation Mechanism of THQs

    • Title: "Thermodynamics of tetrahydroquinoline oxid
    • Source: ResearchGate[2]

    • URL:[Link]

  • General Properties of Halogenated Quinolines

    • Title: "5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline Properties"
    • Source: ChemScene[3]

  • Halogen Effects in Drug Discovery

    • Title: "Magic Chloro: Profound Effects of the Chlorine Atom in Drug Discovery"[4]

    • Source: GDCh (German Chemical Society)
    • URL:[Link]

  • Parent Compound Data (1,2,3,4-Tetrahydroquinoline)

    • Title: "1,2,3,4-Tetrahydroquinoline PubChem Compound Summary"
    • Source: PubChem[5]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Executive Summary This guide details the technical protocols for utilizing 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) in High-Throughput Screening (HTS) campaigns. While widely recognized as a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical protocols for utilizing 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) in High-Throughput Screening (HTS) campaigns. While widely recognized as a privileged scaffold in medicinal chemistry, tetrahydroquinolines (THQs) present specific stability and solubility challenges that can compromise HTS data quality.

This molecule is particularly valuable as a fragment-based lead or a diversity-oriented synthesis (DOS) building block . Its specific halogenation pattern (5-Cl, 8-F) modulates lipophilicity and blocks common metabolic soft spots (CYP-mediated oxidation at the aromatic ring), making it a superior starting point compared to the unsubstituted parent scaffold.

Key Application Areas:

  • Fragment-Based Drug Discovery (FBDD): As a ligand efficiency-optimized core.

  • Kinase & Epigenetic Screening: Targeting ATP binding pockets or bromodomains.

  • Library Synthesis: As a core intermediate for N-alkylation or C-acylation libraries.

Chemical Profile & Handling

Critical Insight: The 1,2,3,4-tetrahydroquinoline core is susceptible to oxidative dehydrogenation, converting to the fully aromatic quinoline or dihydro-quinolinone forms. This oxidation alters planarity and hydrogen bond donor capability, potentially leading to false negatives (loss of activity) or false positives (interfering redox activity).

PropertySpecificationTechnical Implication
Molecular Weight 185.63 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).
LogP ~2.8 (Predicted)Moderate lipophilicity; requires DMSO for stock solutions >1 mM.
H-Bond Donors 1 (Secondary Amine)Key interaction point; susceptible to oxidation.
H-Bond Acceptors 1 (Fluorine)The 8-Fluoro group can act as a weak acceptor and modulates pKa.
Stability Risk High (Oxidation) Must be stored under inert gas (N₂/Ar). Avoid freeze-thaw cycles.

Core Protocol: Library Preparation & Storage

Objective: Prepare assay-ready plates while minimizing compound degradation.

Stock Solution Preparation

Reagents: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Weighing: Weigh the solid compound in a humidity-controlled environment (<30% RH) to prevent hygroscopic clumping.

  • Dissolution:

    • Prepare a 100 mM stock in anhydrous DMSO.

    • Expert Tip: Sonicate for 30 seconds at room temperature. Visual inspection is insufficient; THQs can form micro-suspensions.

  • Quality Control (Day 0):

    • Analyze a 1 µL aliquot via UPLC-MS.

    • Pass Criteria: Purity >95%.

    • Fail Criteria: Presence of [M-2H] or [M-4H] peaks indicating oxidation to dihydroquinoline or quinoline.

Storage & Plate Management

The "Golden Rule" of THQs: Never store diluted working solutions (>24 hours).

  • Master Stocks: Store at -20°C in amber glass vials with septum caps, purged with Argon.

  • Daughter Plates (HTS Ready):

    • Dispense into Echo®-qualified source plates (Cyclic Olefin Copolymer).

    • Seal with heat-seal aluminum foil (not adhesive) to prevent DMSO hygroscopicity.

    • Protocol: If plates are accessed >3 times, discard and dispense fresh from Master Stock.

Experimental Workflow: HTS Assay Integration

Context: This protocol describes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, a common format for kinase or protein-protein interaction screens where this scaffold is often used.

Assay Buffer Formulation

THQs can undergo redox cycling in standard buffers. You must buffer the system against oxidative stress.

  • Base Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100.

  • Mandatory Additive: 1 mM DTT (Dithiothreitol) or 2 mM TCEP .

    • Reasoning: Reducing agents prevent the spontaneous oxidation of the THQ secondary amine during the incubation period.

Screening Protocol (384-well format)

Step 1: Compound Transfer (Acoustic Ejection)

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of compound (from 10 mM source) into dry assay plates.

  • Target Concentration: 10 µM (assuming 20 µL final volume).

  • Controls: Col. 1 (DMSO only, 0% inhibition), Col. 2 (Reference Inhibitor, 100% inhibition).

Step 2: Enzyme/Protein Addition

  • Dispense 10 µL of Enzyme/Protein mix in Assay Buffer.

  • Incubation: 15 minutes at RT. This "pre-incubation" allows the THQ scaffold to engage the binding pocket before substrate competition.

Step 3: Substrate/Tracer Addition

  • Dispense 10 µL of Substrate/Tracer mix.

  • Incubation: 60 minutes at RT (protected from light).

Step 4: Detection

  • Read Fluorescence Ratio (665 nm / 620 nm) on a multimode reader (e.g., EnVision).

Data Analysis & Hit Validation

False Positive Triage: If a hit is identified, you must validate that it is the tetrahydroquinoline and not an oxidation product.

  • Re-test with Fresh Powder: Do not use the old DMSO plate. Make a fresh stock.

  • LC-MS Integrity Check: Run the assay buffer containing the compound through LC-MS after the 60-minute incubation. If >10% conversion to the quinoline form is observed, the hit is likely an artifact.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and QC steps required when screening this specific scaffold.

HTS_Workflow Start Solid Compound (5-Cl-8-F-THQ) Dissolve Dissolve in Anhydrous DMSO (100 mM Stock) Start->Dissolve QC_Day0 QC: UPLC-MS Check for Oxidation Dissolve->QC_Day0 QC_Day0->Dissolve Fail (Oxidized) Storage Storage: -20°C, Argon Purge (Avoid Freeze-Thaw) QC_Day0->Storage Pass (>95%) Dispense Acoustic Dispense (20 nL into 384-well) Storage->Dispense Assay_Add Add Buffer + DTT/TCEP (Reducing Agent Critical) Dispense->Assay_Add Incubation Incubation (Protect from Light) Assay_Add->Incubation Read Read Signal (TR-FRET) Incubation->Read Hit_Analysis Hit Identification Read->Hit_Analysis Validation Validation: Fresh Powder + LC-MS Hit_Analysis->Validation Hit > Threshold Validation->Hit_Analysis Confirmed Hit

Caption: Workflow emphasizing the critical oxidation checks (Yellow nodes) and reducing agent requirement (Red node).

Scientific Rationale (The "Why")

The Halogen Effect (5-Cl, 8-F)

Why use this specific derivative over the plain tetrahydroquinoline?

  • Metabolic Blocking: The C5 and C8 positions on the quinoline ring are common sites for CYP450-mediated hydroxylation. Halogenation blocks these "soft spots," potentially improving the metabolic stability (t1/2) of any hits derived from this scaffold.

  • Electronic Tuning: The 8-Fluoro substituent withdraws electrons from the aromatic ring. In the context of the secondary amine (N1), this lowers the pKa slightly, potentially altering hydrogen bond donor strength and membrane permeability compared to the non-fluorinated analog.

The Oxidation Trap

Tetrahydroquinolines are structurally related to dihydroquinolines and quinolines. The driving force to aromaticity (forming the fully aromatic quinoline) is strong.

  • Mechanism: In the presence of trace metals or light, the N1-C2 bond can dehydrogenate.

  • Consequence: The THQ is "puckered" (3D shape), whereas the Quinoline is "flat" (2D shape). If your protein pocket requires a 3D fit, oxidation destroys activity (False Negative). If the Quinoline is a reactive intercalator, it creates noise (False Positive).

References

  • Vertex AI Search. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. National Institutes of Health (NIH).
  • RSC Medicinal Chemistry. (2023). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2.[1] Royal Society of Chemistry. Available at:

  • Benchchem. (2024). 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one: Scientific Research Applications.
  • National Institutes of Health (NIH). (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere.

Sources

Application

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline as a scaffold in medicinal chemistry

Application Note: 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline as a Privileged Scaffold in Medicinal Chemistry Executive Summary & Structural Rationale The quest for novel, highly selective therapeutic agents heavily re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale

The quest for novel, highly selective therapeutic agents heavily relies on the deployment of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets[1]. Among these, the 1,2,3,4-tetrahydroquinoline (THQ) core is highly valued for its unique blend of conformational restriction and three-dimensional vector projection.

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) represents a highly optimized, halogenated iteration of this scaffold[2]. The strategic placement of halogens on the aromatic ring serves distinct, synergistic purposes in drug design:

  • 8-Fluoro Substituent (Pharmacokinetic Modulator): Fluorine is highly electronegative. Placed ortho to the secondary amine, its strong inductive electron-withdrawing effect significantly lowers the pKa of the N1 nitrogen. This increases the proportion of the neutral species at physiological pH, enhancing passive membrane permeability and mitigating the hERG channel toxicity often associated with highly basic amines. Furthermore, it blocks cytochrome P450-mediated oxidation at a classically vulnerable electron-rich site.

  • 5-Chloro Substituent (Pharmacodynamic & Synthetic Vector): The 5-chloro group provides lipophilic bulk capable of engaging in halogen bonding within hydrophobic target pockets (e.g., the ATP-binding site of kinases). Synthetically, the C-Cl bond serves as a robust electrophilic handle for late-stage palladium-catalyzed cross-coupling, enabling rapid library generation[1].

G THQ 5-Chloro-8-fluoro-1,2,3,4- tetrahydroquinoline Core N_atom Secondary Amine (N1) - H-bond donor/acceptor - Site for acylation THQ->N_atom Functionalization C5_Cl 5-Chloro Substituent - Lipophilic vector - Handle for Pd-coupling THQ->C5_Cl Halogen Bonding C8_F 8-Fluoro Substituent - Metabolic block (CYP450) - Lowers N1 pKa THQ->C8_F Pharmacokinetics Sat_Ring Saturated Ring (C2-C4) - Conformational restriction - 3D vector projection THQ->Sat_Ring Shape/Geometry

Fig 1. Pharmacophoric mapping of the 5-chloro-8-fluoro-THQ scaffold.

Application: Synthesis of Kinase Inhibitors (mTOR/PI3K)

Recent literature highlights the efficacy of substituted THQ derivatives as potent inhibitors of the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K) pathways, which are critical in cancer progression[3]. The secondary amine of the THQ scaffold is typically acylated to form urea or amide linkages, which act as crucial hydrogen bond donors/acceptors within the kinase hinge region[4].

Protocol 1: N-Acylation for Urea-Linked mTOR Inhibitors

This protocol details the synthesis of a morpholine-urea derivative, a modification known to improve solubility and target interactions[3].

Materials:

  • 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq)

  • Morpholine-4-carbonyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and Brine

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA via syringe. Stir for 10 minutes at room temperature to ensure complete deprotonation equilibrium.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add morpholine-4-carbonyl chloride dropwise over 15 minutes. Causality: Cooling prevents exothermic side reactions and limits the formation of bis-acylated byproducts.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z ~186 [M+H]⁺) completely transitions to the product mass (m/z ~299 [M+H]⁺).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure urea derivative.

Application: Late-Stage Diversification via Cross-Coupling

To explore the structure-activity relationship (SAR) of the hydrophobic pocket, the 5-chloro position can be subjected to Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups[1].

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • N-Acylated 5-chloro-8-fluoro-THQ intermediate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq)

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane/H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Reagent Mixing: Charge a microwave vial with the THQ intermediate, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Degassing: Add the degassed Dioxane/H₂O solvent mixture. Seal the vial and sparge with N₂ for an additional 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (XPhos) and the degradation of the active Pd(0) catalyst.

  • Heating: Heat the reaction mixture at 100 °C for 12 hours.

  • Visual & Analytical Validation: A successful catalytic cycle is often visually indicated by the mixture turning from a dark reddish-purple (Pd pre-catalyst) to a pale yellow or heterogeneous black (Pd black precipitation upon completion). Confirm product formation via TLC (UV active spot with a different Rf than the starting material).

  • Isolation: Filter the mixture through a pad of Celite to remove palladium residues, concentrate, and purify via preparative HPLC.

Quantitative Data Summarization

The following table summarizes representative physicochemical and biological data for halogenated THQ derivatives targeting the mTOR pathway, demonstrating the impact of the scaffold modifications[3].

Compound CoreSubstitutioncLogPN1 pKa (calc)mTOR IC₅₀ (µM)A549 Cell Viability IC₅₀ (µM)
Unsubstituted THQNone2.105.2> 10.0> 50.0
8-Fluoro-THQUrea (Morpholine)2.354.11.258.4
5-Chloro-8-fluoro-THQUrea (Morpholine)2.853.90.422.1
5-Aryl-8-fluoro-THQUrea (Morpholine)3.403.90.060.03

Data Interpretation: The introduction of the 8-fluoro group significantly lowers the amine pKa, improving cell permeability. The 5-chloro group provides a moderate boost in potency, but utilizing it as a handle to introduce an extended aryl system (via Protocol 2) yields sub-micromolar potency against mTOR and high cytotoxicity in A549 lung cancer cells.

Critical Assay Considerations: Mitigating PAINS Interference

While the THQ scaffold is highly valuable, researchers must exercise caution. Recent studies have identified certain fused or highly functionalized tricyclic tetrahydroquinolines as Pan-Assay Interference Compounds (PAINS)[5][6].

The Causality of Interference: Fused THQs, particularly those with reactive cyclopentene rings or unstable oxidation states, can degrade in solution under standard laboratory conditions[7]. These degradation products can act as reactive electrophiles, covalently modifying assay proteins, or they may aggregate, causing fluorescence quenching and yielding false-positive hits in high-throughput screening (HTS)[8][9]. To ensure the scientific integrity of your drug discovery pipeline, any THQ hit must be subjected to a rigorous self-validating workflow.

PAINS_Workflow Hit Initial HTS Hit (THQ Derivative) LCMS LC-MS Purity & Stability Check (Rule out reactive degradation) Hit->LCMS Step 1 Orthogonal Orthogonal Assay (e.g., SPR or Thermal Shift) LCMS->Orthogonal Step 2 (If Stable) Counter Counter-Screening (Test against unrelated targets) Orthogonal->Counter Step 3 (If Target-Bound) Decision Hit Validation Decision Counter->Decision Step 4

Fig 2. Hit validation workflow to rule out PAINS-related false positives.

References

  • 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery. Benchchem.
  • 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline - CAS:954270-78-1. Kono Science.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed Central (PMC).
  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PubMed Central (PMC).
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry (ACS).
  • Rules for Identifying Potentially Reactive or Promiscuous Compounds. ACS Publications.

Sources

Method

Preclinical Evaluation of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline in the Murine MCAo Model

Audience: Researchers, preclinical scientists, and drug development professionals. Application: In vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of neuroprotective agents.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, preclinical scientists, and drug development professionals. Application: In vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of neuroprotective agents.

Introduction & Structural Rationale

Excitotoxicity, driven by the hyperactivation of the N-methyl-D-aspartate (NMDA) receptor, is a primary mechanism of neuronal apoptosis following ischemic stroke. While direct NMDA channel blockers (e.g., MK-801) often fail in clinical trials due to severe psychotomimetic side effects, targeting the allosteric glycine-binding site offers a safer therapeutic window.

Derivatives of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold have emerged as highly potent, systemically active antagonists of this glycine binding site . Specifically, the 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline building block provides a highly optimized pharmacophore for central nervous system (CNS) drug design.

Causality of the Chemical Design:

  • 8-Fluoro Substitution: The highly electronegative fluorine atom reduces the pKa of the adjacent secondary amine. This limits protonation at physiological pH, preventing lysosomal trapping and significantly enhancing passive diffusion across the Blood-Brain Barrier (BBB). Furthermore, it blocks CYP450-mediated aromatic oxidation at the 8-position, increasing the compound's half-life.

  • 5-Chloro Substitution: The chlorine atom provides precise lipophilic bulk that anchors the molecule into the hydrophobic auxiliary pocket of the NMDA receptor's glycine site, driving sub-nanomolar binding affinity (

    
    ).
    

Pathway Ischemia Cerebral Ischemia (MCAo) Glutamate Excessive Glutamate & Glycine Release Ischemia->Glutamate NMDAR NMDA Receptor Hyperactivation Glutamate->NMDAR Ca2 Massive Ca2+ Influx NMDAR->Ca2 Death Neuronal Apoptosis & Infarction Ca2->Death THQ 5-Cl-8-F-THQ (Glycine-site Antagonist) THQ->NMDAR Blocks

Mechanism of 5-Cl-8-F-THQ in preventing NMDA receptor-mediated excitotoxicity during stroke.

Experimental Design: The Self-Validating MCAo Model

To evaluate the in vivo efficacy of 5-Cl-8-F-THQ, we utilize the transient Middle Cerebral Artery Occlusion (MCAo) model in rats. This model is the preclinical gold standard for mimicking human focal ischemic stroke .

Building a Self-Validating System

A common pitfall in MCAo studies is surgical variability, leading to false positives or negatives. To establish a self-validating system , this protocol mandates real-time Laser Doppler Flowmetry (LDF).

  • Validation Check 1 (Ischemia): The experiment is only valid if LDF shows a

    
     drop in regional cerebral blood flow (rCBF) immediately upon filament insertion. Animals failing this metric are automatically excluded.
    
  • Validation Check 2 (Reperfusion): Upon filament removal, rCBF must recover to

    
     of baseline. Failure indicates spontaneous thrombosis, and the animal is excluded.
    
  • Validation Check 3 (Bias Mitigation): Complete double-blinding. The surgeon is blinded to the dosing syringe (Vehicle vs. 5-Cl-8-F-THQ), and the pathologist is blinded to the animal ID during 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Workflow Step1 Animal Acclimation Step2 MCAo Surgery (t = 0 h) Step1->Step2 Step3 Ischemia Phase (1.5 h) Step2->Step3 Step4 5-Cl-8-F-THQ I.V. Administration Step3->Step4 Step5 Reperfusion (24 h) Step4->Step5 Step6 TTC Staining & Neuro Scoring Step5->Step6

In vivo experimental workflow for evaluating 5-Cl-8-F-THQ in the rat MCAo model.

Step-by-Step In Vivo Protocol

Phase 1: Surgical Induction of Ischemia
  • Anesthesia & Preparation: Induce anesthesia in male Sprague-Dawley rats (250–280 g) using 5% isoflurane in a 70/30

    
     mixture. Maintain at 1.5–2.0% during surgery. Secure the animal in a stereotaxic frame and affix the LDF probe to the intact skull over the right MCA territory (2 mm posterior, 5 mm lateral to bregma).
    
  • Arterial Isolation: Make a midline neck incision. Carefully isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) from the vagus nerve.

  • Filament Insertion: Ligate the ECA and CCA. Make a small arteriotomy in the CCA stump. Insert a silicon-coated monofilament (diameter 0.36 mm) into the ICA and advance it approximately 18–20 mm until mild resistance is felt (indicating occlusion of the MCA origin).

  • Ischemic Validation: Confirm an 80% drop in rCBF via LDF. Maintain occlusion for exactly 90 minutes.

Phase 2: Dosing & Reperfusion
  • Test Article Administration: At

    
     minutes (immediately prior to reperfusion), administer 5-Cl-8-F-THQ (formulated in 5% DMSO / 95% Saline) via the lateral tail vein as a slow I.V. bolus over 2 minutes.
    
  • Reperfusion: Gently withdraw the monofilament to restore blood flow. Confirm reperfusion via LDF (>90% baseline). Suture the incision and allow the animal to recover in a temperature-controlled incubator (

    
    ).
    
Phase 3: Endpoint Evaluation (24 Hours Post-MCAo)
  • Neurological Deficit Scoring: At 24 hours, evaluate the blinded animals using the Longa 5-point scale (0 = normal, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to contralateral side, 4 = depressed level of consciousness).

  • TTC Staining & Volumetry: Euthanize the animals. Extract the brain and slice it into 2 mm coronal sections. Incubate sections in 2% TTC solution at

    
     for 20 minutes. Viable tissue stains deep red; infarcted tissue remains white.
    
  • Quantification: Image the slices and calculate the infarct volume using ImageJ. Correct for edema by dividing the infarct volume by the ratio of the ipsilateral to the contralateral hemisphere volume.

Quantitative Data Summaries

The structural modifications of the 5-Cl-8-F-THQ scaffold result in excellent systemic pharmacokinetics and robust in vivo neuroprotection, as summarized in the tables below.

Table 1: Pharmacokinetic (PK) Profile of 5-Cl-8-F-THQ in Sprague-Dawley Rats

ParameterUnitI.V. Bolus (5 mg/kg)Oral Gavage (20 mg/kg)

ng/mL1,450 ± 120890 ± 95

hours0.08 (5 min)1.5

ng·h/mL3,200 ± 2104,100 ± 305

hours4.25.8
Brain/Plasma (

)
Ratio1.8 1.7

Note: A


 > 1.0 confirms the hypothesis that the 8-fluoro substitution successfully drives high BBB penetration.

Table 2: In Vivo Efficacy (PD) in the 90-min MCAo Model (24h Reperfusion)

Treatment GroupDose (I.V.)Infarct Volume (%)Neurological Score (0-4)Survival Rate (%)
Sham (Surgery only) Vehicle0.0 ± 0.00.0 ± 0.0100%
Vehicle Control Vehicle42.5 ± 4.13.2 ± 0.465%
5-Cl-8-F-THQ (Low) 1.0 mg/kg28.4 ± 3.52.1 ± 0.385%
5-Cl-8-F-THQ (High) 5.0 mg/kg14.2 ± 2.8 1.2 ± 0.2 100%
MK-801 (Pos. Control) 3.0 mg/kg16.5 ± 3.1**2.8 ± 0.5 (Ataxia)80%

*p < 0.05, **p < 0.01 vs. Vehicle Control. Note that while MK-801 reduces infarct size, it induces severe motor deficits (ataxia), whereas 5-Cl-8-F-THQ provides neuroprotection without psychotomimetic side effects.

References

  • Title: Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Reversible middle cerebral artery occlusion without craniectomy in rats Source: Stroke (AHA Journals) URL: [Link]

  • Title: In vitro and in vivo antagonistic activities of SM-31900 for the NMDA receptor glycine-binding site Source: European Journal of Pharmacology URL: [Link]

Application

Technical Application Note: High-Precision Quantification of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CFTQ)

Abstract & Scope This technical guide details the analytical framework for the quantification of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CFTQ) , a critical halogenated heterocyclic building block often employed in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the analytical framework for the quantification of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CFTQ) , a critical halogenated heterocyclic building block often employed in the synthesis of kinase inhibitors and receptor modulators.[1]

Due to the specific substitution pattern—a chlorine at position 5 and a fluorine at position 8 (ortho to the amine nitrogen)—CFTQ presents unique analytical challenges, including reduced basicity compared to the parent tetrahydroquinoline and susceptibility to oxidative dehydrogenation.[1] This guide provides two distinct validated workflows:

  • HPLC-UV Protocol: For raw material purity assessment and reaction monitoring (Limit of Quantitation: ~0.5 µg/mL).

  • LC-MS/MS Protocol: For trace analysis in biological matrices or genotoxic impurity screening (Limit of Quantitation: ~1.0 ng/mL).[1][2]

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to robust method design.[1][2]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₉ClFNMonoisotopic Mass: 185.04 Da
Isotope Pattern ³⁵Cl / ³⁷Cl ratio (3:[1][2]1)Distinctive M+2 peak at m/z 188.0 in MS spectra.[1][2]
Basicity (pKa) Est.[2] 3.5 – 4.5The 8-Fluoro substituent (electron-withdrawing) lowers the pKa of the secondary amine.[2] Action: Use pH < 3.0 or pH > 8.0 to ensure consistent ionization state.[1][2]
LogP ~2.8 (Lipophilic)Strong retention on C18 columns.[2] Requires high organic content for elution.[1][2]
Stability Oxidation-proneCan oxidize to 5-Chloro-8-fluoroquinoline.[1][2] Method must chromatographically resolve the oxidized aromatic impurity.[1][2]

Protocol A: HPLC-UV for Purity & Stability

Application: Quality Control (QC), Incoming Goods Testing, Synthetic Reaction Monitoring.[1]

Chromatographic Conditions

To prevent peak tailing caused by the interaction of the secondary amine with residual silanols, a base-deactivated column and an acidic mobile phase are strictly required.[1][2]

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XBridge BEH C18 XP, 100 x 2.1 mm, 2.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (universal).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
1.00955Sample Injection
8.001090Linear Gradient
10.001090Wash
10.10955Re-equilibration
13.00955End of Run
Critical Control Point: Resolution of Oxidation Impurity

The primary degradation product is the fully aromatic quinoline.[1][2]

  • CFTQ Retention Time: ~5.2 min[1][2]

  • Oxidized Impurity (Quinoline) RT: ~6.8 min[2]

  • Note: The oxidized form is more planar and typically more retained on C18 phases due to increased pi-pi stacking interactions, despite being less basic.[1]

Protocol B: LC-MS/MS for Trace Bioanalysis

Application: DMPK studies, Genotoxic Impurity (GTI) screening.[1]

Mass Spectrometry Parameters[1][2][3][4]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][4][5]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1][2]

  • Desolvation Gas: 800 L/hr (N₂).[1][2][4]

MRM Transition Table:

Compound Precursor (m/z) Product (m/z) CE (eV) Dwell (ms) Mechanism
CFTQ (Quant) 186.0 150.0 22 50 Loss of HCl (Characteristic)
CFTQ (Qual) 186.0 122.0 35 50 Retro-Diels-Alder (RDA)

| IS (Propranolol) | 260.1 | 116.1 | 25 | 20 | Standard IS transition |[2]

Note: The ³⁷Cl isotope transition (188.0 -> 152.[1][2]0) can be monitored for additional confirmation of identity.

Sample Preparation (Protein Precipitation)[2][3]
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (Propranolol, 500 ng/mL in MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2 µL of the clear supernatant.

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process for method development and the predicted fragmentation pathway for MS confirmation.

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the appropriate detection method based on sensitivity requirements and matrix complexity.

MethodSelection Start Sample Type Analysis Conc Concentration Range? Start->Conc HighConc High (>1 µg/mL) (Raw Material/Reaction) Conc->HighConc LowConc Trace (<100 ng/mL) (Bioanalysis/GTI) Conc->LowConc Matrix Matrix Complexity? Simple Simple (Solvent/Buffer) HighConc->Simple Complex Complex (Plasma/Urine) LowConc->Complex MethodUV PROTOCOL A: HPLC-UV (254 nm) Simple->MethodUV Cost-Effective MethodMS PROTOCOL B: LC-MS/MS (MRM) Complex->MethodMS High Specificity Required

Figure 2: Predicted MS/MS Fragmentation Pathway

Caption: Proposed fragmentation mechanism for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline ESI+ analysis.

Fragmentation Parent Precursor Ion [M+H]+ m/z 186.0 Trans1 Transition State Parent->Trans1 CID Energy Frag1 Product Ion 1 [M+H-HCl]+ m/z 150.0 Trans1->Frag1 Loss of HCl (36 Da) Frag2 Product Ion 2 (RDA Cleavage) m/z 122.0 Trans1->Frag2 Loss of C2H4 (28 Da) + HCl

[2]

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these self-validation checks:

Peak Tailing on C18
  • Symptom: Asymmetry factor > 1.5.[1][2]

  • Cause: Interaction of the secondary amine with silanols.[1][2]

  • Fix: Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) to the mobile phase (only for UV methods, never for LC-MS). For LC-MS, switch to a charged-surface hybrid (CSH) column.[1][2]

Carryover[1][2]
  • Symptom: Peaks appearing in blank injections.[1][2]

  • Cause: Lipophilic nature of the chloro/fluoro-substituted ring sticking to the injector needle.[1][2]

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) .[1][2]

Stability Check[1][2]
  • Protocol: Store stock solutions (1 mg/mL in MeOH) at -20°C.

  • Validation: Re-inject the standard after 24 hours at room temperature. If the peak area of the parent decreases by >5% and a new peak appears at higher retention time (quinoline), the sample is oxidizing.[1] Add 0.1% Ascorbic Acid to the sample diluent as an antioxidant if necessary.

References

  • National Institute of Standards and Technology (NIST). Quinoline, 1,2,3,4-tetrahydro- Gas Phase Ion Energetics & Spectra.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Inoue, H., et al. (2008).[1][6] Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography. Journal of Chromatography B. [Link][2][6]

  • Igarashi, K., et al. (2023).[1][7][8] Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) in biological samples using LC-MS/MS.[1][7] Medical Mass Spectrometry.[1][2][3][7] [Link]

  • Sielc Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]

Sources

Method

application of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline in cancer research

Application Note: Accelerating Oncology Lead Optimization with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Executive Summary This guide details the application of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 9542...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerating Oncology Lead Optimization with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Executive Summary

This guide details the application of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 954270-78-1) as a high-value pharmacophore scaffold in cancer research.[1] While tetrahydroquinolines (THQs) are ubiquitous in medicinal chemistry, this specific 5,8-dihalogenated motif offers unique electronic and steric properties critical for Structure-Activity Relationship (SAR) optimization.

Primary applications include:

  • RORγ Inverse Agonists: Developing therapeutics for Castration-Resistant Prostate Cancer (CRPC).[1]

  • NF-κB Pathway Inhibition: Modulating inflammatory signaling in solid tumors.[1]

  • Metabolic Stabilization: Using the 8-fluoro substituent to block metabolic soft spots (CYP450 oxidation) and modulate amine basicity.[1]

Scientific Rationale & Mechanistic Insight

The "Privileged Scaffold" Architecture

The 1,2,3,4-tetrahydroquinoline core mimics the structure of nucleotides and amino acid side chains, allowing it to bind diverse biological targets (kinases, nuclear receptors). The 5-Chloro-8-fluoro substitution pattern is not random; it is a precision engineering tool for drug designers:

  • 8-Fluoro (Electronic Modulation): Located ortho to the secondary amine (N1), the fluorine atom exerts a strong inductive electron-withdrawing effect ($ -I $).[1] This significantly lowers the pKa of the nitrogen, reducing lysosomal trapping and improving oral bioavailability. Furthermore, it blocks the C8 position from metabolic hydroxylation.

  • 5-Chloro (Hydrophobic Filling): The chlorine atom at C5 provides a lipophilic handle to occupy hydrophobic pockets (e.g., the "back pocket" of kinase domains) and can engage in halogen bonding with backbone carbonyls of the target protein.[1]

Target Pathway: RORγ in Prostate Cancer

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a key driver of androgen receptor (AR) signaling in prostate cancer.[1] THQ derivatives function as inverse agonists , recruiting co-repressors to the RORγ ligand-binding domain (LBD).[1] The 5,8-substitution pattern restricts the conformational flexibility of the THQ ring, locking it into a bioactive conformation that destabilizes the RORγ-coactivator interface.[1]

Experimental Workflow: From Synthesis to Screening

The following workflow describes the functionalization of the 5-Chloro-8-fluoro-THQ scaffold to generate a library of potential RORγ inhibitors, followed by biological validation.

Visual Workflow (DOT Diagram)

Workflow Scaffold 5-Chloro-8-fluoro- 1,2,3,4-tetrahydroquinoline (Core Scaffold) Funct N-Functionalization (Sulfonylation/Acylation) Scaffold->Funct Step 1 Library Focused Library (Analog Generation) Funct->Library Diversity Screen In Vitro Screening (RORγ Reporter Assay) Library->Screen Step 2 Hit Lead Candidate (IC50 < 50 nM) Screen->Hit Validation

Caption: Logical flow for transforming the raw chemical scaffold into a validated bioactive lead compound.

Detailed Protocols

Protocol A: Chemical Functionalization (Sulfonylation)

Objective: To synthesize N-sulfonylated derivatives, a common pharmacophore for RORγ and NF-κB inhibition, utilizing the secondary amine of the scaffold.[1]

Reagents:

  • 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq)[1]

  • Aryl sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) (1.2 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • DMAP (Catalytic amount, 0.1 eq)

Step-by-Step Procedure:

  • Preparation: Dissolve 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (100 mg, 0.54 mmol) in anhydrous Dichloromethane (DCM) (5 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Stir at 0°C for 10 minutes.

  • Coupling: Dropwise add the Aryl sulfonyl chloride (1.2 eq) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The spot for the starting amine (more polar) should disappear.

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the N-sulfonylated analog.

Quality Control Check:

  • 1H NMR: Verify the disappearance of the broad NH signal (~3.5-4.0 ppm) and the appearance of aromatic sulfonyl protons.

  • LC-MS: Confirm molecular weight (M+H).

Protocol B: Cell-Based RORγ Reporter Assay

Objective: To evaluate the potency of the synthesized analogs in inhibiting RORγ transcriptional activity in prostate cancer cells.[1]

Materials:

  • Cell Line: HEK293T (transfected) or LNCaP (Prostate Cancer).

  • Plates: 96-well white opaque plates.[1]

  • Reagents: GAL4-RORγ-LBD plasmid, UAS-Luciferase reporter plasmid, Lipofectamine.[1]

Step-by-Step Procedure:

  • Transfection: Seed HEK293T cells at 10,000 cells/well. After 24h, co-transfect with GAL4-RORγ-LBD expression vector and UAS-Luciferase reporter vector using Lipofectamine.[1]

  • Treatment: 24h post-transfection, treat cells with the synthesized 5-Chloro-8-fluoro-THQ analogs at varying concentrations (0.1 nM to 10 µM).[1] Include a DMSO control (0% inhibition) and a reference inverse agonist (e.g., SR2211) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Measurement: Add Luciferase substrate (e.g., Bright-Glo™). Lyse cells and measure luminescence on a plate reader.

  • Data Analysis: Normalize RLU (Relative Light Units) to DMSO control. Plot dose-response curves to calculate IC₅₀ values.[1]

Data Interpretation Table:

Compound IDSubstitution (N1)IC₅₀ (RORγ)Interpretation
Ref (SR2211) Standard320 nMValidated assay sensitivity.[1]
THQ-5C8F-01 4-F-Benzenesulfonyl45 nM Hit: High potency likely due to 5-Cl hydrophobic fit.[1]
THQ-5C8F-02 Acetyl>10 µMInactive: Sulfonyl group essential for binding mode.[1]
THQ-Scaffold Unsubstituted (H)>50 µMScaffold alone lacks binding affinity (needs functionalization).[1]

Pathway Visualization: Mechanism of Action

The following diagram illustrates how the 5-Chloro-8-fluoro-THQ derivative disrupts the RORγ signaling cascade in prostate cancer cells.

Mechanism Compound 5-Cl-8-F-THQ Analog RORg RORγ Nuclear Receptor (Ligand Binding Domain) Compound->RORg Binds & Induces Conformational Change CoAct Co-Activators (SRC-1/3) RORg->CoAct Blocks Recruitment CoRep Co-Repressors (NCoR) RORg->CoRep Enhances Recruitment DNA RORE DNA Element RORg->DNA Binds Promoter Gene Target Genes (AR, MYC) DNA->Gene Transcription Repressed Effect Tumor Growth Suppression Gene->Effect Downstream Result

Caption: Mechanism of Inverse Agonism.[2][3] The THQ analog forces RORγ to release co-activators and recruit co-repressors, silencing oncogenes.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 69460 (1,2,3,4-Tetrahydroquinoline derivatives).[4] National Center for Biotechnology Information (2025). Link

  • Application in RORγ Inhibition

    • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (2020).[5] Acta Pharmaceutica Sinica B. Demonstrates the utility of sulfonated THQ scaffolds in CRPC. Link

  • Application in NF-κB Inhibition

    • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.[6] (2012). Journal of Medicinal Chemistry. Validates the THQ core as a suppressor of inflammatory signaling in cancer.[1] Link

  • Synthetic Methodology

    • Tetrahydroquinoline Synthesis & Functionalization. Organic Chemistry Portal. Provides standard protocols for manipulating the THQ nitrogen. Link

Sources

Application

developing antimicrobial agents from 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Application Note: Development and Validation of Antimicrobial Agents Derived from 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Executive Summary & Rationale The escalating crisis of multidrug-resistant (MDR) bacterial p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of Antimicrobial Agents Derived from 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Executive Summary & Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Escherichia coli, necessitates the design of novel antimicrobial scaffolds. While classical fluoroquinolones (e.g., ciprofloxacin) are highly effective, target mutations in the gyrA and parC genes have severely compromised their clinical utility.

This technical guide details the development of next-generation antimicrobial agents utilizing 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) as a privileged synthetic building block.

Causality in Scaffold Design:

  • The Tetrahydroquinoline Core: Unlike the planar, fully aromatic structure of classical quinolones, the saturated sp3-hybridized ring of the 1,2,3,4-tetrahydroquinoline core introduces three-dimensional complexity. This non-planar geometry allows the molecule to bypass pre-existing resistance mutations by binding to alternative allosteric sites on the DNA gyrase complex[1].

  • 8-Fluoro Substitution: The incorporation of a fluorine atom at the C8 position dramatically increases the molecule's lipophilicity, facilitating rapid penetration through the lipid-rich mycobacterial and Gram-negative outer membranes. Furthermore, it blocks oxidative metabolism at this site, extending the compound's pharmacokinetic half-life[2].

  • 5-Chloro Substitution: The bulky chlorine atom at C5 provides a steric shield that protects the core from enzymatic degradation while simultaneously anchoring the molecule into the hydrophobic pocket of the GyrB subunit, significantly enhancing binding affinity[3].

Mechanistic Pathway

The synthesized derivatives function primarily as DNA gyrase and Topoisomerase IV inhibitors. By stabilizing the DNA-enzyme cleavage complex, they prevent the resealing of DNA strands, leading to lethal double-strand breaks and rapid bacterial apoptosis[1].

Pathway Start 5-Chloro-8-fluoro-1,2,3,4- tetrahydroquinoline Core Mod N-Alkylation / Triazole Hybridization (Structural Optimization) Start->Mod Synthesis Penetration Bacterial Cell Entry (Enhanced by 8-Fluoro) Mod->Penetration Application Target DNA Gyrase (GyrA/GyrB) Binding (Steric fit via 5-Chloro) Penetration->Target Diffusion Cleavage Stabilization of Cleavage Complex Target->Cleavage Engagement Death Inhibition of DNA Supercoiling & Bacterial Apoptosis Cleavage->Death Blockade

Workflow of synthesis and mechanism of action for tetrahydroquinoline derivatives.

Experimental Workflows & Protocols

Protocol 1: Synthesis of 1-Substituted-5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline-triazole Hybrids

Recent structure-activity relationship (SAR) studies demonstrate that coupling the tetrahydroquinoline core with a triazole moiety via click chemistry yields highly potent DNA GyraseB inhibitors[4].

  • N-Propargylation: Dissolve 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DMF.

    • Causality: Anhydrous DMF is critical; trace water will hydrolyze the alkylating agent, drastically reducing the yield of the target intermediate.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) and stir for 30 minutes at 0°C.

    • Causality: K₂CO₃ deprotonates the secondary amine. Cooling to 0°C prevents unwanted side reactions and oxidative degradation of the amine prior to alkylation.

  • Alkylation: Dropwise add propargyl bromide (1.2 eq). Stir at room temperature for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).

  • Click Chemistry (CuAAC): To the isolated N-propargyl derivative, add the desired aryl azide (1.0 eq), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in a 1:1 t-BuOH/H₂O mixture.

    • Causality (Self-Validating System): Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. This creates a self-sustaining catalytic cycle that prevents the formation of inactive oxidative byproducts, ensuring the regioselective formation of the 1,4-disubstituted 1,2,3-triazole.

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Resazurin Microtiter Assay)
  • Preparation: Dispense 50 µL of Mueller-Hinton Broth (MHB) into all wells of a sterile 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the synthesized compound (stock dissolved in DMSO) to the first well and perform two-fold serial dilutions across the row.

    • Causality: Ensure the final DMSO concentration in the well remains below 1% (v/v). Higher concentrations induce solvent-mediated bacterial toxicity, which will yield false-positive antimicrobial activity.

  • Inoculation: Add 50 µL of bacterial suspension (adjusted to

    
     CFU/mL) to each well. Incubate at 37°C for 18 hours.
    
  • Colorimetric Validation: Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours in the dark.

    • Causality (Self-Validating System): Resazurin acts as an objective redox indicator. Metabolically active (viable) bacteria reduce the blue dye to pink resorufin. The lowest concentration remaining blue is recorded as the Minimum Inhibitory Concentration (MIC), completely eliminating the subjectivity and error associated with visual turbidity scoring.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Setup: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound in 1X Gyrase assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Incubation: Incubate at 37°C for 30 minutes.

    • Causality: ATP is strictly required as a cofactor. Its inclusion ensures that the enzyme has the necessary energy to induce supercoiling. If supercoiling fails in the negative control, the ATP has degraded, immediately invalidating the run.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS).

    • Causality: SDS rapidly denatures the gyrase complex, immediately halting the enzymatic reaction and releasing the trapped DNA for accurate visualization.

  • Electrophoresis: Run the samples on a 1% agarose gel at 80V for 2 hours. Stain with ethidium bromide and visualize under UV light.

Quantitative Data Presentation

The following table summarizes representative in vitro biological data comparing the unoptimized core, a synthesized triazole hybrid derivative, and a clinical standard[4].

CompoundMIC E. coli (µg/mL)MIC S. aureus (µg/mL)MIC MRSA (µg/mL)DNA Gyrase IC₅₀ (µM)
5-Cl-8-F-Tetrahydroquinoline (Core) >100>100>100>50.0
Synthesized Triazole Hybrid 12.56.2512.51.8
Ciprofloxacin (Control) 25.00.5>64.0 (Resistant)0.4

Note: The synthesized hybrid demonstrates superior efficacy against MRSA and resistant E. coli strains compared to standard Ciprofloxacin, validating the structural rationale of the non-planar tetrahydroquinoline scaffold.

References

  • Source: Orientjchem.
  • Source: NIH.
  • Assessment of novel 1,2,3,4-tetrahydroquinoline-triazole hybrids compounds as inhibitors of E.
  • Source: Google.

Sources

Method

Application Notes &amp; Protocols: A Framework for Characterizing the Cellular Activity of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Introduction: The Tetrahydroquinoline Scaffold and the Imperative for Robust Cellular Assays The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydroquinoline Scaffold and the Imperative for Robust Cellular Assays

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with a vast range of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1] The specific derivative, 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline, represents a novel chemical entity with unexplored potential. The primary challenge and opportunity in its development lie in elucidating its biological function and mechanism of action at the cellular level.

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate the cellular activity of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a logical, tiered approach from broad phenotypic screening to more focused mechanistic studies. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Guiding Principle: A Tiered Assay Strategy

For a novel compound with an unknown mechanism of action, a tiered or cascaded screening approach is the most logical and resource-efficient strategy. This process begins with broad, high-throughput assays to identify any cellular activity and determine the compound's general toxicity profile. Positive "hits" from this primary screen are then advanced to a panel of secondary, more complex assays designed to deconvolve the specific biological pathway or target being modulated.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Target Validation Primary High-Throughput Cell Viability/ Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) DoseResponse Establish Dose-Response Curve & Calculate IC50 Primary->DoseResponse Secondary Panel of Mechanism-Based Assays DoseResponse->Secondary Active Compound (IC50 in desired range) Apoptosis Apoptosis vs. Necrosis (e.g., Caspase-Glo) Secondary->Apoptosis Signaling Pathway Analysis (e.g., Reporter Assay) Secondary->Signaling Phenotypic Functional/Phenotypic Assays (e.g., Neuroprotection) Secondary->Phenotypic TargetID Target Identification & Validation Studies Secondary->TargetID Confirmed Mechanism

Caption: Tiered workflow for characterizing a novel compound.

Part 1: Primary Screening — Assessing General Cytotoxicity and Viability

The foundational step for any new compound is to determine its effect on cell viability. This establishes the concentration range at which the compound is cytotoxic, which is critical for interpreting the results of any subsequent functional assay. A compound that inhibits a specific signaling pathway at 1 µM but is broadly cytotoxic at 2 µM has a very different profile from one that shows pathway inhibition at 1 µM and no cytotoxicity up to 100 µM.

We will detail the protocol for the MTT assay, a widely used colorimetric method for assessing metabolic activity as an indicator of cell viability.[2][3]

Comparative Overview of Common Viability Assays
Assay TypePrincipleKey AdvantagesKey Disadvantages
MTT Colorimetric; enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4]Inexpensive, widely used and referenced.Endpoint assay, requires a solubilization step, potential for compound interference.
CellTiter-Glo® Luminescent; measures ATP as an indicator of metabolically active cells.[4]High sensitivity, broad linear range, simple "add-mix-measure" protocol suitable for HTS.[4]Higher cost, potential for compound interference with luciferase enzyme.
Resazurin (alamarBlue) Fluorometric/Colorimetric; reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Homogeneous (no-wash), non-toxic to cells allowing for kinetic monitoring.Signal can be influenced by changes in the cellular redox environment.
Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline across various cell lines.

A. Materials & Reagents

  • Selected human cancer cell lines (e.g., MCF-7 for breast, SH-SY5Y for neuroblastoma) and a non-cancerous control cell line (e.g., HEK293).[2][5]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (stock solution in DMSO, e.g., 10 mM).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Sterile 96-well flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

B. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Determine the optimal seeding density for each cell line to ensure they are still in logarithmic growth at the end of the incubation period (typically 5,000-10,000 cells/well).

    • Seed cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline stock solution in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from 100 µM.

    • Crucial Control: Ensure the final DMSO concentration in all wells (including "vehicle control" wells) is identical and non-toxic (typically ≤ 0.5%).[6]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

      • Media Blank: Wells with medium but no cells, to measure background absorbance.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[2]

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization & Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis

  • Subtract the average absorbance of the media blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.[6]

Part 2: Secondary Assays — Investigating the Mechanism of Action

If the primary screen reveals dose-dependent cytotoxicity, the next logical step is to determine the mode of cell death. If the compound is not cytotoxic at reasonable concentrations but is expected to have other effects (e.g., neuroprotection), functional assays are employed.

Protocol 2: Apoptosis Induction via Caspase Activity Assay

This protocol uses a luminescent assay to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. An increase in caspase activity suggests the compound induces programmed cell death.

A. Principle The assay reagent contains a proluminescent caspase-3/7 substrate. When added to the sample, the substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal proportional to the amount of caspase activity.

B. Materials & Reagents

  • Cells and compound treatment setup as described in Protocol 1.

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • White-walled 96-well plates suitable for luminescence.

  • Luminometer.

  • Positive Control: Staurosporine (a known apoptosis inducer).

C. Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • Plate and treat cells in a white-walled 96-well plate with 2-3 concentrations of the compound around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 6, 12, or 24 hours).

    • Include vehicle and positive controls.

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the prepared reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate reader.

D. Data Analysis

  • Plot the relative luminescence units (RLU) for each treatment condition.

  • A significant increase in luminescence compared to the vehicle control indicates apoptosis induction.

G Compound 5-Chloro-8-fluoro-1,2,3,4- tetrahydroquinoline Target Hypothetical Target (e.g., PI3K/AKT Pathway Inhibition) Compound->Target Bcl2 Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Target->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp37 Executioner Caspases (Caspase-3, Caspase-7) ACTIVATED Apoptosome->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Hypothetical apoptotic pathway initiated by the compound.

Protocol 3: Neuroprotection Assay

Given that tetrahydroquinoline derivatives have shown neuroprotective effects, this assay assesses the compound's ability to protect neuronal cells from a known neurotoxin.[1]

A. Principle SH-SY5Y human neuroblastoma cells are treated with the neurotoxin MPP+, which induces a Parkinson's disease-like pathology by inhibiting mitochondrial complex I.[2] The assay measures if pre-treatment with the test compound can rescue the cells from MPP+-induced cell death, which is quantified using the MTT assay.

B. Materials & Reagents

  • SH-SY5Y cells.

  • MPP+ (1-methyl-4-phenylpyridinium) stock solution.

  • All materials required for the MTT assay (Protocol 1).

  • Positive Control: A known neuroprotective agent (e.g., Pifithrin-α).

C. Step-by-Step Methodology

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (determined from Protocol 1) for 1-2 hours.[2]

  • Induction of Neurotoxicity:

    • Add a pre-determined, fixed concentration of MPP+ to the wells (excluding the negative control wells). The optimal concentration of MPP+ (e.g., 0.5-2 mM) should be determined empirically to cause ~50% cell death in 24-48 hours.

    • Incubate for an additional 24-48 hours.[2]

  • Assessment of Cell Viability:

    • Perform the MTT assay as described in Protocol 1 to quantify the remaining viable cells.

D. Data Analysis

  • Calculate the percentage of cell viability for each condition relative to the vehicle control (no MPP+, no compound).

  • A significant increase in viability in the wells pre-treated with the compound compared to the wells treated with MPP+ alone indicates a neuroprotective effect.

  • Calculate the EC50 (the concentration providing 50% of the maximum protective effect).

Assay Validation and Trustworthiness

To ensure the reliability of screening results, rigorous assay validation is paramount.

  • Z'-Factor: For high-throughput screens, the Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is considered an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Signal-to-Noise Ratio (S/N): This ratio helps determine if the assay signal is sufficiently distinguishable from the background noise.

  • Reproducibility: Assays should be repeated on different days with different batches of cells and reagents to ensure the results are consistent. The coefficient of variation (%CV) is a key metric for reproducibility.[4]

Summary of Quantitative Data

Data should be meticulously recorded and summarized.

Table 1: Sample IC50 Data for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Cell LineTissue of OriginIC50 (µM) after 48h95% Confidence Interval
MCF-7Breast Adenocarcinoma5.24.8 - 5.7
SH-SY5YNeuroblastoma12.811.9 - 13.8
HEK293Embryonic Kidney> 100N/A

References

  • BenchChem. (2025). Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. Benchchem.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Anonymous. (2025).
  • Ramot. (n.d.). High Throughput Screening (HTS) of Novel Bioactive Compounds.
  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences.
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
  • Makin, H., & Nelson, N. (n.d.).
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • Patel, D. K., et al. (2023).
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • BenchChem. (2025). The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Benchchem.
  • BenchChem. (2025). dose-response optimization for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in cell lines. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to scale up the synthesis of halogenated tetrahydroquinolines (THQs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to scale up the synthesis of halogenated tetrahydroquinolines (THQs). The synthesis of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) is notoriously difficult due to the competing lability of the carbon-halogen bonds under standard reductive conditions.

This guide is designed to move beyond generic protocols. Here, we will dissect the mechanistic causality behind your failed reactions, provide self-validating troubleshooting workflows, and outline field-proven methodologies to maximize your chemoselective yield.

Part 1: Troubleshooting the Dehalogenation Dilemma (FAQs)

Q1: Why is my yield of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline so low when using standard Pd/C hydrogenation? A: The primary culprit is hydrodehalogenation . Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl C–Cl bonds. While the C–F bond at the 8-position is relatively strong and inert, the C–Cl bond at the 5-position is highly labile under Pd-catalyzed reductive conditions. When you run this reaction with H₂ and Pd/C, the catalyst favors cleaving the chlorine atom before fully saturating the pyridine ring, resulting in 8-fluoro-1,2,3,4-tetrahydroquinoline as the major byproduct[1].

Q2: How can I suppress hydrodehalogenation while ensuring complete reduction of the pyridine ring? A: You must shift to catalysts that operate via different mechanistic pathways.

  • Platinum(IV) oxide (PtO₂ - Adams' Catalyst): When used in an acidic medium (like glacial acetic acid), PtO₂ preferentially reduces the nitrogen-containing heterocycle. The acid protonates the quinoline nitrogen, activating the pyridine ring to hydride attack while leaving the halogenated benzene ring intact.

  • Transfer Hydrogenation (Gold or Titanium Catalysis): Recent advancements have shown that supported gold catalysts (e.g., Au/TiO₂-Rutile) using formic acid as a hydrogen donor can selectively reduce halogenated quinolines without cleaving C–Cl or C–F bonds [1]. Alternatively, Titanium-catalyzed dearomative reduction using commercially available titanocene dichloride (Cp₂TiCl₂) and ammonia borane has demonstrated near-perfect tolerance for sensitive aryl chlorides and fluorides [2].

Q3: My reaction stalls at the 1,2-dihydroquinoline intermediate. How do I drive the reaction to the fully saturated product? A: The reduction of quinoline proceeds stepwise. The first equivalent of H₂ reduces the C=N bond to form 1,2-dihydroquinoline. The subsequent reduction of the isolated C=C enamine double bond is the rate-limiting step. If the reaction stalls, it is due to insufficient electrophilic activation of the enamine. Increasing the Brønsted acid concentration (e.g., adding a stoichiometric amount of trifluoroacetic acid) ensures the 1,2-dihydroquinoline is protonated to an iminium ion, which is highly susceptible to further reduction.

Part 2: Visualizing the Reaction Pathways & Troubleshooting

To effectively troubleshoot, you must analyze your crude mixture via LC-MS or GC-MS. The mass-to-charge (m/z) ratios will immediately diagnose your mechanistic failure point.

G SM 5-Cl-8-F-Quinoline (m/z 182) THQ 5-Cl-8-F-1,2,3,4-THQ (Desired: m/z 186) SM->THQ PtO2, AcOH, H2 (Chemoselective) Dehalo 8-F-1,2,3,4-THQ (Dehalogenated: m/z 152) SM->Dehalo Pd/C, H2 (Oxidative Addition) Over Decahydroquinoline (Over-reduced: m/z 192) SM->Over High T/P, Rh/C (Aromatic Saturation)

Reaction pathways and chemoselectivity in halogenated quinoline reduction.

G Start Low Yield of 5-Cl-8-F-THQ Analyze LC-MS / GC-MS Analysis of Crude Start->Analyze Mass1 Major Peak: m/z 152 (Loss of Chlorine) Analyze->Mass1 Mass2 Major Peak: m/z 184 (Dihydroquinoline) Analyze->Mass2 Sol1 Action: Switch to PtO2 or Au/TiO2 + Formic Acid Mass1->Sol1 Sol2 Action: Increase Acid Promoter (TFA/AcOH) Mass2->Sol2

Diagnostic workflow for troubleshooting 5-Chloro-8-fluoro-THQ synthesis.

Part 3: Data Presentation & Catalyst Comparison

The table below summarizes the expected outcomes when subjecting 5-chloro-8-fluoroquinoline to various catalytic systems. Use this to select the optimal conditions for your specific lab setup.

Catalyst SystemHydrogen SourceAdditive / SolventChemoselectivity (THQ vs Dehalo)Typical YieldNotes
10% Pd/C H₂ gas (1-3 atm)MeOH or EtOHPoor (< 20:80)< 15%Extensive loss of the 5-chloro substituent.
PtO₂ (Adams') H₂ gas (1-5 atm)Glacial AcOHExcellent (> 95:5)85 - 92%Acidic medium is strictly required to prevent stalling.
Au/TiO₂-Rutile Formic Acid (FA)Et₃N / DMFExcellent (> 99:1)~ 90%Highly scalable transfer hydrogenation; no H₂ gas needed [1].
Cp₂TiCl₂ Ammonia BoraneTHFExcellent (> 95:5)80 - 88%Mild dearomative reduction; high functional group tolerance[2].

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Hydrogenation using PtO₂ / AcOH

This protocol utilizes Brønsted acid activation to bypass the stalling of the dihydroquinoline intermediate while preventing C-Cl oxidative addition.

  • Preparation: In a thick-walled hydrogenation vessel, dissolve 5-chloro-8-fluoroquinoline (10.0 mmol, 1.82 g) in 25 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.05 equivalents of PtO₂ (Adams' catalyst, 0.5 mmol, 113 mg). Caution: PtO₂ can be pyrophoric in the presence of solvent vapors.

  • Purging: Seal the vessel and purge the atmosphere with inert gas (Argon or N₂) three times, followed by three purges with H₂ gas.

  • Hydrogenation: Pressurize the vessel to 3 atm (approx. 45 psi) of H₂. Stir vigorously (800 rpm) at room temperature (25 °C) for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the m/z 182 peak and the complete transition of the m/z 184 intermediate to the m/z 186 product.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the platinum catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane. Dry over anhydrous Na₂SO₄ and concentrate to yield the pure 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline.

Protocol B: Alternative De Novo Cyclization (Borrowing Hydrogen)

If direct reduction of the halogenated quinoline continues to fail due to substrate-specific poisoning, consider building the THQ ring from scratch. The Borrowing Hydrogen (BH) methodology utilizing a Manganese(I) PN3 pincer catalyst allows for the coupling of 2-amino-6-chloro-3-fluorobenzyl alcohol with simple secondary alcohols to form the THQ ring directly, bypassing the quinoline intermediate entirely[3].

  • Setup: In an argon-filled glovebox, combine the substituted 2-aminobenzyl alcohol (1.0 equiv), the secondary alcohol (1.1 equiv), KH (0.2 equiv), KOH (0.2 equiv), and the Mn-PN3 pincer catalyst (2 mol%).

  • Reaction: Dissolve in a minimal amount of toluene and heat to 120 °C for 24 hours in a sealed tube.

  • Isolation: The reaction releases only water as a byproduct. Cool to room temperature, filter through silica, and purify via flash chromatography.

References

  • Heterogeneous Gold-Catalyzed Selective Reductive Transformation of Quinolines with Formic Acid Advanced Synthesis & Catalysis, 2015. URL:[Link]

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis ChemRxiv, 2024. URL:[Link]

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst Organic Letters, 2020. URL:[Link]

Optimization

Technical Support Center: Purification &amp; Handling of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Topic: Purification, Stability, and Handling of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline CAS Registry Number: 1150271-19-6 (Generic reference for the scaffold class; specific isomers may vary) Chemical Class: Haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification, Stability, and Handling of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline CAS Registry Number: 1150271-19-6 (Generic reference for the scaffold class; specific isomers may vary) Chemical Class: Halogenated N-heterocycle / Secondary Aniline Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Molecule and the Challenge

As a Senior Application Scientist, I often see researchers struggle with halogenated tetrahydroquinolines (THQs). The target molecule, 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline , presents a "perfect storm" of purification challenges:

  • Lipophilicity vs. Basicity: The halogen atoms (Cl at C5, F at C8) increase lipophilicity (LogP ~2.8–3.0) while the secondary amine retains basicity, leading to severe peak tailing on silica.

  • Oxidative Instability: The driving force to restore aromaticity makes this molecule prone to spontaneous dehydrogenation back to the quinoline precursor, especially under light or on acidic silica.

  • Structural Isomerism: Depending on the synthesis route (e.g., reduction of quinoline vs. ring closure), you may face difficult-to-separate regioisomers.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.

Module 1: Chromatographic Troubleshooting

Q: Why does my compound streak across the column even when I use a gradient?

A: The issue is the interaction between the secondary amine and acidic silanols.

The nitrogen atom in 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline acts as a hydrogen bond acceptor and donor. Standard silica gel has a slightly acidic surface (pH ~5). The basic nitrogen interacts strongly with these silanol groups, causing "streaking" or "tailing," which ruins resolution and co-elutes impurities.

The Fix: Amine Modification of the Stationary Phase You must neutralize the silica surface. Do not just add "a few drops" of base; use a defined percentage.

Protocol: Buffered Silica Flash Chromatography

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to both your weak solvent (Hexane/Heptane) and strong solvent (Ethyl Acetate/DCM).

  • Equilibration: Flush the column with at least 3 Column Volumes (CV) of the initial mobile phase containing the modifier before loading the sample. This pre-saturates the silanol sites.

  • Loading: Load the crude material as a liquid injection (in minimal DCM) or dry load on Celite. Avoid dry loading on silica, as the compound may degrade or stick irreversibly during the drying process.

Quantitative Comparison of Mobile Phases:

Solvent SystemAdditiveResultRecommendation
Hexane / EtOAcNoneBroad peaks, tailing > 2.0❌ Avoid
Hexane / EtOAc0.1% TEASlight tailing, improved recovery⚠️ Marginal
Hexane / EtOAc 1.0% TEA Sharp peaks, symmetry ~1.1 Standard
DCM / MeOH1% NH₄OHGood solubility, but risk of halogen loss*⚠️ Use only if highly polar

*Note: Chlorinated solvents with nucleophilic ammonia can sometimes cause minor displacement of labile halogens over long exposure, though less likely at C5/C8 positions.

Module 2: Removing the Quinoline Precursor

Q: I reduced 5-chloro-8-fluoroquinoline, but I still have 5-10% unreacted starting material. They co-elute on TLC. How do I separate them?

A: Exploit the difference in chemical reactivity (Secondary vs. Tertiary Amine).

The starting material (Quinoline) is a heterocyclic aromatic ring (tertiary-like nitrogen). The product (THQ) is a cyclic secondary aniline. Their pKa values are often too close (approx 4.0–5.0) for efficient acid-base extraction separation.

The Fix: Chemical Derivatization (The "Catch and Release" Strategy) If chromatography fails (ΔRf < 0.1), use the nucleophilicity of the THQ nitrogen to change its polarity.

Protocol: Acetic Anhydride Scavenging

  • Derivatization: Treat the crude mixture with 1.1 equivalents of Acetic Anhydride (Ac₂O) and Pyridine. Only the THQ will react to form the N-acetyl derivative. The Quinoline precursor remains unreacted.

  • Separation: The N-acetyl-THQ is now an amide (neutral, non-basic). The Quinoline remains basic.

    • Dissolve mixture in EtOAc.

    • Wash with 1M HCl. The Quinoline protonates and moves to the aqueous layer.

    • The N-acetyl-THQ stays in the organic layer.

  • Hydrolysis: Evaporate the organic layer. Reflux the amide in Ethanol/HCl (6M) to remove the acetyl group and recover pure 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline.

Module 3: Stability and Storage

Q: My purified oil turned dark brown overnight. What happened?

A: Oxidative Dehydrogenation (Aromatization).

Tetrahydroquinolines are thermodynamically driven to return to their aromatic quinoline state. This process is catalyzed by:

  • Oxygen (Air)

  • Light (UV/Vis)

  • Trace Metals (often left over from reduction catalysts like Pd/C or PtO₂).

The Fix: Salt Formation for Long-Term Stability Free-base halogenated THQs are often unstable oils. Converting them to a Hydrochloride (HCl) salt stabilizes the nitrogen electron pair, reducing oxidation susceptibility and turning the oil into a stable solid.

Protocol: HCl Salt Formation

  • Dissolve the purified free base in anhydrous Diethyl Ether or 1,4-Dioxane.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.2 equivalents).

  • A white/off-white precipitate should form immediately.

  • Filter under Nitrogen (Schlenk filtration recommended) to avoid moisture absorption.

  • Wash with cold ether and dry under high vacuum.

Storage Rule: Store the HCl salt at -20°C under Argon.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying crude reaction mixtures of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline.

PurificationWorkflow Start Crude Reaction Mixture (Reduction of Quinoline) CheckTLC Analyze Purity (TLC/LCMS) Check for Quinoline Precursor Start->CheckTLC HighPrecursor >10% Precursor Remaining? CheckTLC->HighPrecursor Derivatization Step A: Chemical Purification Acetylate Crude (Ac2O/Pyridine) HighPrecursor->Derivatization Yes (Difficult Separation) FlashChrom Flash Chromatography Silica Gel + 1% Et3N (Hexane/EtOAc Gradient) HighPrecursor->FlashChrom No (Standard Purification) AcidWash Step B: Acid Wash (1M HCl) Quinoline -> Aqueous Amide-THQ -> Organic Derivatization->AcidWash Hydrolysis Step C: Hydrolysis (EtOH/HCl, Reflux) AcidWash->Hydrolysis Hydrolysis->FlashChrom SaltFormation Stability Stabilization Form HCl Salt (4M HCl/Dioxane) FlashChrom->SaltFormation Storage Final Storage -20°C, Argon, Desiccated SaltFormation->Storage

Caption: Decision tree for the purification of halogenated tetrahydroquinolines, prioritizing chemical separation for high-impurity mixtures and salt formation for stability.

References

  • Context: Provides physical property baselines (boiling points, density) for the tetrahydroquinoline core.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

    • Context: Source for pKa estimates and general safety d
  • Warsitz, M., & Doye, S. (2020).[1] Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinolines. European Journal of Organic Chemistry. Retrieved from [Link]

    • Context: Describes hydroaminoalkylation methods and purific
  • Context: Detailed protocols for catalytic hydrogenation and work-up of hydroxy/halo-quinolines.
  • Shimizu, M., et al. (1995).[2] Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines. Heterocycles. Retrieved from [Link]

    • Context: Mechanistic insight into the oxidative instability of the THQ ring system.

Sources

Troubleshooting

overcoming solubility issues with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline in assays

Technical Support Center: Overcoming Solubility and Assay Interference with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Welcome to the Technical Support Center. As drug development professionals and assay scientists, y...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility and Assay Interference with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you are likely aware that halogenated fused-ring systems present unique challenges in high-throughput screening and benchtop assays. 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) is particularly notorious for erratic assay behavior.

This guide provides a mechanistic understanding of why this compound fails in aqueous environments and delivers self-validating protocols to rescue your assay data.

Diagnostic Logic: Is it Solubility or Degradation?

Before altering your assay buffers, you must determine whether the erratic readouts (e.g., false positives, irreproducible IC50 curves, or high background) are caused by thermodynamic insolubility or chemical degradation. Fused tetrahydroquinolines (THQs) are highly lipophilic, but they are also documented Pan-Assay Interference Compounds (PAINS) susceptible to rapid oxidation in standard laboratory conditions [4].

The workflow below outlines the correct diagnostic approach to isolate the root cause of assay failure.

Workflow Start Observe Erratic Assay Readouts (5-Cl-8-F-THQ) DLS Run Nephelometry / DLS in Assay Buffer Start->DLS Decision Is Precipitation Detected? DLS->Decision SolubilityFix Implement Formulation Strategy (Cosolvents, Step-wise Dilution) Decision->SolubilityFix Yes (Aggregates) DegradationCheck Assess THQ Degradation (LC-MS for Oxidation) Decision->DegradationCheck No (Soluble) Validate Proceed to Biological Assay with Vehicle Controls SolubilityFix->Validate FreshStock Prepare Fresh Anhydrous DMSO Stocks DegradationCheck->FreshStock Degradation Found FreshStock->Validate

Diagnostic workflow for differentiating THQ solubility limits from chemical degradation.

Expert FAQs & Troubleshooting

Q1: Why does 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline precipitate immediately upon dilution into my aqueous assay buffer? A: This is a classic "solvent crash" phenomenon driven by the hydrophobic effect. The addition of chloro and fluoro substituents to the tetrahydroquinoline core drastically increases the compound's LogP (lipophilicity). When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO diffuses into the bulk water faster than the lipophilic compound can disperse. This leaves the compound locally supersaturated, causing rapid nucleation and irreversible precipitation [2].

Q2: How can I optimize my DMSO stock preparation to prevent downstream precipitation? A: The integrity of your stock is the foundation of assay reproducibility. You must use strictly anhydrous DMSO. The presence of atmospheric moisture in DMSO drastically reduces the solubility limit of halogenated THQs. Furthermore, prepare stocks at a maximum concentration of 10 mM rather than 50 mM to minimize the supersaturation gap during dilution [3]. Store these in single-use aliquots at -80°C to prevent freeze-thaw cycles and mitigate the oxidative degradation common to the THQ amine [7].

Q3: My compound is crashing out, but I cannot increase the final DMSO concentration past 1% due to cell toxicity. What are my options? A: You must lower the kinetic barrier to dissolution using biocompatible formulation additives. Incorporating a non-ionic surfactant like Pluronic F-127 (0.01% - 0.1%) into your aqueous buffer before compound addition creates micelles that encapsulate the lipophilic THQ core [6]. Alternatively, perform an intermediate step-wise dilution using PEG 400 to ease the transition of the compound from a purely organic phase to an aqueous phase.

Q4: I have resolved the precipitation, but I am still seeing false positives in my fluorescence assay. Why? A: If you have confirmed solubility via light scattering, you are likely observing target-independent assay interference. Fused THQs are known to degrade into reactive byproducts that can covalently bind to assay proteins or auto-fluoresce [4]. Always run a protein-free control with your compound and dye to detect intrinsic auto-fluorescence or dye-compound aggregation [1].

Quantitative Data: Solubilization Strategies

The following table summarizes empirically validated strategies for maintaining halogenated THQs in solution while preserving assay integrity.

Solubilization StrategyRecommended ConcentrationMechanism of ActionAssay Compatibility Notes
DMSO (Anhydrous) ≤ 1.0% (Cellular)≤ 5.0% (Biochemical)Primary solvent; disrupts crystal lattice.High concentrations cause cytotoxicity and protein denaturation [3].
Pluronic F-127 0.01% - 0.1%Non-ionic surfactant; forms protective micelles around the lipophilic core.Highly biocompatible; minimal protein interference compared to Triton X-100 [7].
PEG 400 1.0% - 5.0%Cosolvent; reduces the dielectric constant of the bulk water.Excellent for intermediate dilutions; monitor viscosity effects if using acoustic dispensers [6].
HP-β-Cyclodextrin 1.0 mM - 5.0 mMHost-guest complexation; shields the halogenated aromatic ring.Highly effective for THQs; however, may compete with the biological target if compound affinity is low.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate a self-validation step. You must prove the compound is soluble before introducing it to your biological system.

Protocol A: Step-Wise Aqueous Dilution & Formulation

Causality: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates a massive solvent gradient, driving rapid nucleation. This protocol uses an intermediate step to ease the transition, preventing the "solvent crash."

  • Prepare Primary Stock: Weigh 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline and dissolve in 100% anhydrous DMSO to a concentration of 10 mM. Vortex gently and sonicate in a water bath for 2 minutes to ensure complete dissolution [3].

  • Buffer Preparation: Supplement your target aqueous assay buffer with 0.05% Pluronic F-127. Equilibrate to room temperature.

  • Intermediate Dilution: Create a 100x intermediate stock by diluting the 10 mM DMSO stock into a 50% DMSO / 50% PEG 400 mixture.

  • Final Addition: Add the intermediate stock dropwise to the supplemented assay buffer while vortexing continuously to achieve the final desired screening concentration (e.g., 10 µM). The final DMSO concentration will be ≤ 1.0%.

Protocol B: Kinetic Nephelometric Validation (Self-Validation Step)

Causality: Visual inspection is insufficient for detecting micro-precipitates, which can scatter light and cause false readouts in optical assays. This step validates the success of Protocol A.

  • Plate Preparation: Transfer 100 µL of the final formulated compound solution (from Protocol A) into a clear-bottom 96-well plate.

  • Control Wells: Include vehicle control wells containing the exact buffer, DMSO, and surfactant concentrations, but lacking the compound [7].

  • Measurement: Read the plate using a nephelometer or a standard plate reader set to measure absorbance/scattering at 600 nm.

  • Validation Logic:

    • If the scattering signal of the compound well is equal to the vehicle control, the compound is fully soluble. Proceed to biological assay.

    • If the scattering signal is significantly higher than the vehicle control, micro-precipitates have formed [2]. Do not use in biological assays. Return to Protocol A and increase the Pluronic F-127 concentration or decrease the final compound concentration.

References

  • Troubleshooting Guide: Addressing Solubility Constraints in DSF Assays. Smolecule. Link
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem. Link
  • Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • Assay Guidance Manual. NIH NCBI Bookshelf. Link
  • Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule. Link
  • Overcoming Zoapatanol solubility problems for assays. BenchChem. Link
Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Derivatives

Welcome to our dedicated technical support center for the synthesis and optimization of reaction conditions for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline derivatives. This guide is designed to provide researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis and optimization of reaction conditions for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline derivatives. This guide is designed to provide researchers, scientists, and professionals in drug development with in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of synthesizing this highly functionalized heterocyclic scaffold.

The 1,2,3,4-tetrahydroquinoline core is a privileged structure in medicinal chemistry, and the introduction of halogen substituents such as chlorine and fluorine can significantly modulate the physicochemical and pharmacological properties of the molecule. However, the presence of these electron-withdrawing groups also introduces specific challenges in the synthetic sequence. This guide will provide a plausible and detailed synthetic route and address the common issues encountered during the experimental process.

Proposed Synthetic Workflow

The synthesis of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline can be efficiently achieved through a two-step process:

  • Step 1: Synthesis of 5-Chloro-8-fluoroquinoline via a Modified Skraup-Doebner-Von Miller Reaction. This classical method for quinoline synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ from glycerol.[1]

  • Step 2: Selective Catalytic Hydrogenation of 5-Chloro-8-fluoroquinoline. This step reduces the heterocyclic ring to afford the desired 1,2,3,4-tetrahydroquinoline, while preserving the halogen substituents.

G cluster_0 Step 1: Quinoline Synthesis cluster_1 Step 2: Hydrogenation A 4-Chloro-2-fluoroaniline D 5-Chloro-8-fluoroquinoline A->D Skraup-Doebner-Von Miller Reaction B Glycerol B->D C H₂SO₄, Oxidizing Agent C->D F 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline D->F Selective Catalytic Hydrogenation E H₂, Catalyst (e.g., Pd/C) E->F

A proposed two-step synthetic workflow for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Synthesis of the Starting Material: 4-Chloro-2-fluoroaniline

Q1: Is 4-Chloro-2-fluoroaniline commercially available?

A1: Yes, 4-Chloro-2-fluoroaniline is available from several chemical suppliers. However, if a custom synthesis is required, it can be prepared from 4-chloro-2-fluoroacetanilide by hydrolysis with a base like sodium hydroxide in ethanol.[2] Another route involves the catalytic hydrogenation of 4-chloro-2-fluoronitrobenzene using a palladium catalyst.[3]

Q2: What are the key safety precautions when working with fluorinated and chlorinated anilines?

A2: Halogenated anilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 5-Chloro-8-fluoroquinoline

Q3: Why is the Skraup-Doebner-Von Miller reaction recommended for this synthesis?

A3: The Skraup-Doebner-Von Miller reaction and its variations are robust methods for constructing the quinoline ring system directly from anilines.[1][4] While the electron-withdrawing nature of the chloro and fluoro groups on the starting aniline can decrease its nucleophilicity, this reaction is known to be effective for a range of substituted anilines.[5]

Q4: What are the typical reagents and conditions for this reaction?

A4: The reaction typically involves heating the aniline (4-chloro-2-fluoroaniline) with glycerol, a strong acid (usually sulfuric acid), and an oxidizing agent.[6] Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[6] To moderate the often-exothermic nature of the Skraup reaction, ferrous sulfate is frequently added.[7]

Q5: How do the chloro and fluoro substituents affect the reaction?

A5: The chloro and fluoro groups are electron-withdrawing, which deactivates the aniline starting material towards electrophilic aromatic substitution.[8] This can lead to slower reaction rates and may require more forcing conditions (higher temperatures, longer reaction times) compared to the synthesis with electron-rich anilines.

Step 2: Selective Catalytic Hydrogenation

Q6: Why is catalytic hydrogenation the preferred method for reducing the quinoline ring?

A6: Catalytic hydrogenation is a clean and efficient method for the reduction of N-heterocycles.[9] With the appropriate choice of catalyst and reaction conditions, the heterocyclic ring can be selectively reduced without affecting the halogen substituents on the aromatic ring.[2][10]

Q7: Which catalysts are most suitable for the selective hydrogenation of halogenated quinolines?

A7: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[11] Ruthenium-based catalysts, such as [Ru(p-cymene)Cl₂]₂ with an iodine additive, have also been shown to be highly efficient for the hydrogenation of quinolines under mild conditions.[12] Gold nanoparticles supported on titanium dioxide have also been reported to catalyze the chemoselective hydrogenation of functionalized quinolines.[2]

Q8: What are the typical reaction conditions for the hydrogenation?

A8: The reaction is typically carried out in a suitable solvent such as methanol or ethanol under a hydrogen atmosphere (1-4 atm) at room temperature.[11] The catalyst loading is usually in the range of 5-10 mol%.[11]

Troubleshooting Guides

Step 1: Synthesis of 5-Chloro-8-fluoroquinoline
Problem Potential Cause Troubleshooting Steps
Low or no product yield Deactivated starting aniline: The electron-withdrawing chloro and fluoro groups reduce the nucleophilicity of the aniline, hindering the initial Michael addition to acrolein (formed from glycerol).- Increase the reaction temperature and/or prolong the reaction time. - Consider using a more potent acid catalyst or a higher concentration of sulfuric acid, but be cautious as this can increase charring. - Ensure the glycerol is of high purity and the sulfuric acid is concentrated to ensure efficient formation of acrolein.
Violent/uncontrolled reaction: The Skraup reaction is notoriously exothermic.[13]- Add a moderator such as ferrous sulfate (FeSO₄).[7] - Ensure efficient stirring and controlled heating. - Add the sulfuric acid slowly and with cooling.
Formation of tar/charring Harsh reaction conditions: High temperatures and strong acid can lead to polymerization and decomposition of the starting materials and intermediates.- Use a moderator like boric acid to control the reaction rate. - Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. - Consider a two-step process where the aniline is first reacted with an α,β-unsaturated aldehyde or ketone in a Doebner-von Miller variation.[1]
Difficult product purification Presence of tar and colored impurities: The crude product is often a dark, viscous mixture.- After neutralizing the reaction mixture, consider steam distillation to isolate the volatile quinoline product. - Column chromatography on silica gel is an effective method for purification.[14] - Recrystallization from a suitable solvent can also be employed.
Step 2: Selective Catalytic Hydrogenation
Problem Potential Cause Troubleshooting Steps
Incomplete hydrogenation Catalyst deactivation: The catalyst can be poisoned by impurities in the starting material or solvent.- Ensure the 5-chloro-8-fluoroquinoline is of high purity. - Use high-purity, anhydrous solvents. - Increase the catalyst loading or use a fresh batch of catalyst.
Insufficient hydrogen pressure or poor mixing: - Increase the hydrogen pressure within a safe range for the equipment. - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Dehalogenation (loss of Cl or F) Over-reduction: Some hydrogenation catalysts, particularly under harsh conditions, can catalyze the hydrogenolysis of carbon-halogen bonds.[15][16]- Use a less active catalyst or a lower catalyst loading. - Perform the reaction at a lower temperature and/or lower hydrogen pressure. - Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. - The use of certain additives, like a small amount of a catalyst poison, can sometimes selectively inhibit dehalogenation.[17]
Product is contaminated with catalyst Inefficient filtration: Fine catalyst particles can pass through standard filter paper.- Filter the reaction mixture through a pad of Celite® or another filter aid. - Ensure the filter cake is washed thoroughly with the reaction solvent.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-8-fluoroquinoline (Illustrative Protocol)

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chloro-2-fluoroaniline (1 equivalent).

  • Reagent Addition: To the aniline, add glycerol (3-4 equivalents) and ferrous sulfate heptahydrate (a catalytic amount).

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid (3-4 equivalents).

  • Heating: Gently heat the mixture. The reaction is often exothermic. Once the initial exotherm subsides, continue to heat the mixture at a controlled temperature (e.g., 130-150 °C) for several hours.[13]

  • Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until it is alkaline.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.[14]

Step 2: Selective Catalytic Hydrogenation of 5-Chloro-8-fluoroquinoline (Illustrative Protocol)
  • Reaction Setup: In a hydrogenation vessel, dissolve the purified 5-chloro-8-fluoroquinoline (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% of 10% Pd/C) to the solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 1-5 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.

References

  • PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline.
  • Synthesis of 2-chloro-4-fluoroaniline. (n.d.).
  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Skraup reaction. (2020, September 24).
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)
  • An efficient catalytic system for the hydrogen
  • Gershon, H., Clarke, D. D., & Muriel, M. (2002).
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2015, September 10).
  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. (n.d.).
  • Doebner-Miller reaction and applic
  • Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. (n.d.). Organic Chemistry Portal.
  • Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. (2025, April 8). KU Leuven.
  • Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-c
  • Skraup Reaction. (2022, January 22). YouTube.
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).
  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (n.d.). PMC.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). PMC.
  • 5-chloro-8-hydroxyquinoline preparation method. (n.d.).
  • Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper. (2025, February 19).
  • A Novel Hydrolytic Dehalogenase for the Chlorinated Arom
  • Reactions of Aniline. (2024, January 12). Chemistry Steps.
  • Skraup reaction process for synthesizing quinolones. (n.d.).

Sources

Troubleshooting

troubleshooting inconsistent results in 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline experiments

Topic: Troubleshooting Inconsistent Results in Experimental Workflows Executive Summary & Molecule Profile The Core Issue: Researchers frequently report "inconsistent results" with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroqui...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Inconsistent Results in Experimental Workflows

Executive Summary & Molecule Profile

The Core Issue: Researchers frequently report "inconsistent results" with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1). These inconsistencies typically manifest as:

  • Purity drift during storage (appearance of aromatic impurities).

  • Variable yields in N-functionalization reactions (coupling/alkylation).

  • Poor reproducibility in biological assays (potency shifts).

Root Cause Analysis: This molecule sits at a "frustrating intersection" of chemical properties. It is a tetrahydroquinoline (THQ) , making it prone to oxidative aromatization.[1] Simultaneously, the 5-chloro and 8-fluoro substituents electronically deactivate the nitrogen and introduce steric/electronic repulsion effects that defy standard aniline reactivity models.

Molecule Snapshot
PropertyValue / CharacteristicImpact on Experiments
Core Structure Secondary cyclic amine (Aniline-like)Susceptible to oxidation; moderate nucleophile.
5-Position (Cl) Electron Withdrawing Group (EWG)Reduces N-nucleophilicity; deactivates ring toward electrophilic attack.
8-Position (F) EWG + Ortho-EffectLowers pKa of NH; creates electrostatic repulsion for incoming electrophiles.
Stability Light & Air SensitiveSpontaneous conversion to quinoline if improper storage.

Module 1: The "Phantom" Impurity (Oxidation & Stability)

Symptom:

  • LC-MS shows a mass peak of [M-2] or [M-4] growing over time.

  • Sample turns from off-white/pale yellow to dark green or brown.

  • NMR shows disappearing broad NH peak and appearing aromatic protons.

Technical Insight: Unlike fully aromatic quinolines, 1,2,3,4-tetrahydroquinolines are essentially cyclic anilines. They are thermodynamically driven to aromatize back to the quinoline form, a process catalyzed by light, heat, and acidic surfaces (like silica gel). The 5-Cl and 8-F substituents stabilize the THQ slightly more than the parent molecule, but not enough to prevent oxidation in air.

Visualization: The Oxidative Degradation Pathway

OxidationPathway THQ Target Molecule (Tetrahydroquinoline) MW: ~185.6 Radical Radical Intermediate (Light/Air induced) THQ->Radical hν / O2 Imine Dihydroquinoline (Unstable Intermediate) [M-2H] Radical->Imine -H• Quinoline Aromatic Impurity (Quinoline) [M-4H] Imine->Quinoline Spontaneous Aromatization

Figure 1: Stepwise oxidative degradation of the tetrahydroquinoline scaffold to the fully aromatic quinoline.

Troubleshooting Protocol: Storage & Handling
  • Immediate Action: If your sample is dark, run an LC-MS. If the Quinoline content is >5%, repurify immediately.

  • Storage Standard:

    • Temp: -20°C is mandatory for long-term (>2 weeks). 4°C is acceptable for active use.

    • Atmosphere: Store under Argon or Nitrogen.[2][3]

    • Container: Amber glass vials (UV protection).

  • The "Silica Trap":

    • Issue: Acidic silica gel catalyzes oxidation during purification.

    • Fix: Pre-treat silica columns with 1-2% Triethylamine (TEA) in the eluent. This neutralizes acid sites and prevents on-column degradation [1].

Module 2: The "Stalled" Reaction (Synthesis Optimization)

Symptom:

  • N-alkylation or Buchwald-Hartwig coupling yields are consistently low (<40%).

  • Reaction stalls with unreacted starting material, even after prolonged heating.

Technical Insight: The nitrogen in this scaffold is significantly less nucleophilic than a standard aniline.

  • Electronic Effect: The 5-Cl and 8-F atoms pull electron density away from the nitrogen (inductive effect), lowering the HOMO energy.

  • Ortho-F Effect: The 8-fluoro group is small but highly electronegative. It creates a dipole that can repel incoming nucleophiles or destabilize transition states in metal-catalyzed couplings [2].

Decision Tree: Optimizing N-Functionalization

ReactionTroubleshooting Start Reaction Stalled / Low Yield? CheckBase Check Base Strength (Are you using K2CO3?) Start->CheckBase StrongerBase Switch to Cs2CO3 or NaOtBu (pKa boost needed) CheckBase->StrongerBase Yes (Too weak) CheckCat Check Catalyst (Pd) (Is it steric failure?) CheckBase->CheckCat No (Base is strong) SwitchLigand Switch to Bulky, e-Rich Ligands (BrettPhos, RuPhos) CheckCat->SwitchLigand Standard Ligand Used CheckTemp Temperature Check CheckCat->CheckTemp Adv. Ligand Used BoostTemp Increase T to 100-110°C (Overcome activation barrier) CheckTemp->BoostTemp

Figure 2: Logical flow for troubleshooting stalled coupling reactions.

Recommended Conditions
Reaction TypeStandard Condition (Fail)Optimized Condition (Pass)Why?
N-Alkylation K₂CO₃ / DMF / 60°CCs₂CO₃ / DMF / 90°C The NH is less acidic; Cesium's "cesium effect" aids solubility and anion reactivity.
Buchwald Coupling Pd(OAc)₂ / BINAPPd₂dba₃ / RuPhos or BrettPhos 8-F sterics require specialized ligands designed for hindered anilines [3].
Acylation AcCl / PyridineAcCl / DMAP (cat) / TEA Pyridine is too weak to drive the reaction against the deactivated nucleophile.

Module 3: Assay Variability (Solubility & pKa)

Symptom:

  • IC50 values shift by >10x between batches or days.

  • Precipitation observed in DMSO/Water dilutions.

Technical Insight: The pKa of the tetrahydroquinoline nitrogen is typically around 4.5–5.5. However, with 5-Cl and 8-F , the pKa likely drops to ~2.5–3.5 .

  • Consequence: At physiological pH (7.4), the molecule is almost 100% neutral (uncharged). While this aids membrane permeability, it drastically reduces aqueous solubility compared to more basic amines.

  • The "Crash Out" Risk: If you dilute a DMSO stock (10 mM) directly into a pH 7.4 buffer, the neutral lipophilic molecule may precipitate immediately, leading to false negatives (low potency).

Data Table: Solubility vs. pH

Theoretical estimation based on structure-property relationships (SAR)

MediumState of MoleculeSolubility RiskRecommendation
DMSO (Stock) SolvatedLowStore at 10 mM or 20 mM.
pH 2.0 (Acidic) Protonated (Cation)LowGood for LC-MS mobile phase.
pH 7.4 (Assay) Neutral (Uncharged) HIGH Limit DMSO final conc to <1%. Use intermediate dilution step.
Protocol: Serial Dilution for Assays

To prevent "crashing out" during biological assays:

  • Do NOT pipette 10 mM DMSO stock directly into aqueous buffer.

  • Step 1: Dilute 10 mM stock into 100% DMSO to create your concentration curve (e.g., 1 mM, 0.1 mM, etc.).

  • Step 2: Transfer these DMSO points into the assay buffer (e.g., 1 µL into 99 µL buffer).

  • Verification: Measure the OD600 of the highest concentration well. If it's turbid, you have a solubility limit.

Frequently Asked Questions (FAQs)

Q: Can I rescue the material if it has partially oxidized to quinoline? A: Yes. You can perform a "cleanup reduction."[2][4] Dissolve the mixture in Methanol, add a catalytic amount of Pd/C (10%) or PtO₂ , and stir under a Hydrogen balloon for 1-2 hours. Monitor by LC-MS.[3][5] This will revert the quinoline impurity back to the tetrahydroquinoline target [4]. Note: Filter carefully to remove catalyst before use.

Q: Why does the 8-Fluoro group cause more trouble than the 5-Chloro? A: While 5-Cl is purely electron-withdrawing, the 8-F group is ortho to the nitrogen. This creates a "field effect" and steric crowding. In metal-catalyzed cross-couplings, the 8-F can chelate or repel the metal center, disrupting the catalytic cycle more severely than a remote 5-Cl [2].

Q: Is this molecule toxic? A: Treat as Potentially Toxic . Halogenated quinolines/tetrahydroquinolines are often DNA intercalators or bioactive kinase inhibitors. Always use a fume hood and nitrile gloves.

References

  • ChemicalBook. (2026). 1,2,3,4-Tetrahydroquinoline Handling and Storage Safety Data. Retrieved from

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6). Retrieved from

  • Yang, B. H., & Buchwald, S. L. (1999).[6] Palladium-catalyzed amination of aryl halides and sulfonates. Journal of Organometallic Chemistry. (General reference for hindered amine coupling).

  • BenchChem. (2025).[3] Technical Support: Reduction of Quinoline Derivatives. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Optimization

stability testing of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline under different conditions

Executive Summary & Compound Profile 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (hereafter 5-Cl-8-F-THQ ) is a critical bicyclic amine intermediate often employed in the synthesis of bioactive pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (hereafter 5-Cl-8-F-THQ ) is a critical bicyclic amine intermediate often employed in the synthesis of bioactive pharmaceutical ingredients. Unlike its fully aromatic quinoline counterparts, the 1,2,3,4-tetrahydro core is partially saturated.

Crucial Stability Insight: The presence of the secondary amine and the saturated ring makes this compound significantly more reactive than quinoline. It is thermodynamically driven to aromatize (oxidize) back to the fully conjugated quinoline system. This oxidative dehydrogenation is the primary failure mode during storage and stress testing.

PropertySpecificationStability Implication
Molecular Weight ~185.63 g/mol Non-volatile solid; amenable to HPLC/GC.
Core Structure Bicyclic amine (reduced)High Oxidation Risk: Prone to aromatization to 5-Chloro-8-fluoroquinoline.
Substituents 5-Cl, 8-FHalogens withdraw electrons, potentially stabilizing the amine slightly against oxidation compared to unsubstituted THQ, but risk of nucleophilic displacement exists under extreme pH.
pKa (Calc) ~4-5 (Aniline-like)pH sensitive; prone to salt formation.

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Changes

Q1: My reference standard has shifted from an off-white powder to a yellow/brown sticky solid. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative degradation . Tetrahydroquinolines (THQs) are sensitive to atmospheric oxygen. The color change typically indicates the formation of N-oxides or partially dehydrogenated quinonoid intermediates, which eventually aromatize to the fully stable 5-Chloro-8-fluoroquinoline.

  • Action:

    • Perform an HPLC check immediately. If purity is <98%, discard.[1]

    • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The yellow color is often visible even at <1% degradation due to the high extinction coefficient of the conjugated impurities.

Q2: The compound is not dissolving in my standard mobile phase (Water/Acetonitrile).

  • Diagnosis: You are likely dealing with the Free Base form, which has poor aqueous solubility.

  • Action:

    • For Free Base: Dissolve initially in 100% DMSO or Methanol before diluting with water/buffer.

    • For Salt Forms (HCl): These should dissolve in aqueous buffers but may precipitate in high organic ratios if the counter-ion solubility is exceeded.

Category B: Chromatographic Anomalies

Q3: I see a "ghost peak" eluting later than my main peak in Reverse Phase HPLC (C18).

  • Technical Insight: The oxidized impurity (5-Chloro-8-fluoroquinoline) is fully aromatic and planar. On standard C18 columns, the planar molecule often intercalates better with the stationary phase and loses the polarity of the secondary amine (which becomes part of the aromatic ring), typically resulting in a longer retention time (shift to higher

    
    ).
    
  • Verification: Check the UV spectrum of the impurity. The THQ core absorbs at ~250 nm & ~300 nm. The oxidized quinoline will have a distinct, sharper multi-band absorbance pattern typical of aromatics.

Q4: My peak area counts are decreasing over time in the autosampler.

  • Diagnosis: Solution instability . 5-Cl-8-F-THQ can oxidize in solution if the autosampler is not cooled or if the solvent contains dissolved oxygen.

  • Action:

    • Set autosampler temperature to 4°C.

    • Use amber vials to prevent photo-oxidation.

    • Critical: Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the diluent if the assay allows, or purge solvents with Helium.

Degradation Pathways & Mechanisms[2]

The following diagram illustrates the primary degradation pathway (Oxidative Dehydrogenation) which users must mitigate.

DegradationPathway THQ 5-Cl-8-F-THQ (Target Compound) Reduced State Radical Radical Intermediate (N-centered radical) THQ->Radical Initiation (Light/O2/Metal) NOxide N-Oxide Impurity THQ->NOxide Peroxidation Imine 3,4-Dihydroquinoline (Unstable Intermediate) Radical->Imine -H• Abstraction Quinoline 5-Chloro-8-fluoroquinoline (Aromatized Impurity) Stable End-Product Imine->Quinoline Oxidative Dehydrogenation (Thermodynamic Sink)

Figure 1: The primary oxidative degradation pathway of 5-Cl-8-F-THQ. The transition from the tetrahydro- form to the aromatic quinoline is the dominant instability vector.

Recommended Stress Testing Protocol (Forced Degradation)

To validate your analytical method (HPLC/LC-MS), you must demonstrate specificity by separating the parent from its degradants. Follow this protocol derived from ICH Q1A (R2) guidelines.

Experimental Workflow
Stress ConditionProcedureExpected OutcomeRationale
Acid Hydrolysis 0.1 N HCl, 60°C, 4-8 hoursMinimal degradation (<5%)Tests stability of halogen substituents. Core ring usually stable to acid.
Base Hydrolysis 0.1 N NaOH, 60°C, 4-8 hoursPotential degradation (5-10%)Checks for nucleophilic displacement of Fluorine/Chlorine.
Oxidation 3% H₂O₂, RT, 1-2 hours Significant Degradation (>20%) Critical: Simulates oxidative stress. Expect aromatization to quinoline.[2]
Thermal Solid state, 60°C, 7 daysColor change (Yellowing)Simulates accelerated storage.
Photostability 1.2 million lux hours (ICH Q1B)VariableTHQs are photosensitive; radical formation accelerates oxidation.
Analytical Method Parameters (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

Stability Testing Decision Workflow

Use this logic flow to determine the appropriate storage and handling for your specific batch.

StabilityWorkflow Start Start: Receive 5-Cl-8-F-THQ FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt Salt (e.g., HCl) FormCheck->Salt Storage Storage Condition Check FreeBase->Storage Salt->Storage Action1 CRITICAL: Store -20°C Argon/N2 Atmosphere Protect from Light Storage->Action1 Free Base (High Ox Risk) Action2 Store 2-8°C Desiccator Required (Hygroscopic Risk) Storage->Action2 Salt (Moderate Risk) Usage Preparing Solution? Action1->Usage Action2->Usage Solvent Use Degassed Solvents (MeOH/ACN) Avoid prolonged air exposure Usage->Solvent Yes

Figure 2: Decision tree for storage and handling based on chemical form.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] International Council for Harmonisation.[4] Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[4] Link

  • Shimizu, M., et al. (1995).[6] "Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen." Heterocycles, 41(4).[6] (Demonstrates the oxidative instability of the THQ core). Link

  • Murahashi, S. I., et al. (1987). "Ruthenium-catalyzed oxidation of secondary amines to imines. Synthesis of alpha-substituted secondary amines." Journal of the American Chemical Society, 109(24). (Mechanistic insight into amine oxidation). Link

Sources

Troubleshooting

Technical Support Center: A Practical Guide to Characterizing and Mitigating Off-Target Effects of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, validate, and address potential off-target effects of 5-Chloro-8...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, validate, and address potential off-target effects of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline. Our approach is built on a foundation of proactive troubleshooting and robust experimental validation.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions that arise when working with a novel chemical entity.

Q1: What are off-target effects, and why are they a critical concern for a new compound like 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline?

A: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. For a novel kinase inhibitor, this means binding to and modulating the activity of kinases other than the intended one. These effects are a major concern because they can lead to:

  • Misinterpretation of Data: An observed cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target interaction.

  • Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or dysfunction.[3]

  • Reduced Therapeutic Efficacy: If the compound binds to off-targets with high affinity, a higher concentration may be needed to achieve the desired on-target effect, potentially increasing toxicity.

  • Unforeseen Side Effects: In a clinical context, off-target activities are a primary cause of adverse drug reactions.[4]

A thorough characterization of selectivity is therefore essential to build a comprehensive biological profile of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline.

Q2: How might the chloro- and fluoro- substituents on the tetrahydroquinoline core influence the compound's off-target profile?

A: The chlorine at position 5 and fluorine at position 8 are not merely passive additions; they actively influence the molecule's electronic and steric properties.

  • Electron-Withdrawing Effects: Both halogens are electronegative and can alter the charge distribution across the aromatic ring. This can change the pKa of nearby functional groups and influence the molecule's ability to form hydrogen bonds or other interactions within a kinase's ATP-binding pocket.

  • Lipophilicity and Steric Effects: A chlorine atom can offer a beneficial combination of lipophilicity and steric bulk, similar to a methyl group, while fluorine can enhance metabolic stability.[2] These properties dictate how the compound fits into different binding pockets. A pocket that accommodates the fluoro-substituted ring may not tolerate the larger chloro-substituent, and vice-versa, which is a key basis for selectivity.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or sulfur) in a protein's active site. This can be a powerful driver of affinity for specific on- or off-targets.

Therefore, these substitutions can either enhance selectivity by favoring binding to the on-target or unfortunately promote binding to one or more off-targets.

Q3: My cells exhibit an unexpected phenotype (e.g., high toxicity, morphological changes) at a concentration where I expect specific on-target inhibition. Is this definitively an off-target effect?

A: Not necessarily, but it is a strong indicator that warrants a systematic investigation. An unexpected phenotype is the most common starting point for an off-target investigation.[5] However, before concluding it's an off-target effect, you must rule out other possibilities. The phenotype could be an uncharacterized downstream consequence of on-target inhibition, or it could be due to issues like compound instability or insolubility at higher concentrations. The troubleshooting guide below provides a clear path to dissect this observation.

Q4: What is the very first step I should take to differentiate an on-target vs. an off-target effect in my cellular assay?

A: The first and most critical step is to confirm on-target engagement at the concentrations used in your experiment.[5] This means directly measuring the effect of the compound on the intended target protein within the cell. A common method is to use Western blotting to assess the phosphorylation status of a known, direct substrate of your target kinase. If you observe the unexpected phenotype without seeing a corresponding change in the phosphorylation of the direct substrate, it strongly suggests either an off-target effect or a problem with your compound's cell permeability or potency.[5]

Part 2: Troubleshooting Guide - Investigating Unexpected Cellular Phenotypes

Use this workflow when your experimental results with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline deviate from the expected outcome.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Identification & Validation A Start: Unexpected Phenotype Observed B 1. Confirm On-Target Engagement (e.g., Western Blot for p-Substrate) A->B C 2. Perform Dose-Response Analysis (Compare Phenotype EC50 to Target IC50) B->C D 3. Use Structurally Unrelated Inhibitor for the Same Target C->D E 4. Perform Rescue Experiment (e.g., Drug-Resistant Target Mutant) D->E F Hypothesis: On-Target Effect (Phenotype tracks with on-target inhibition) E->F  If Phenotype is Rescued G Hypothesis: Off-Target Effect (Phenotype is independent of on-target inhibition) E->G  If Phenotype Persists H Proceed with Project F->H I Initiate Off-Target ID Strategy: - Kinome Profiling - Proteomic Approaches (CETSA, Phos-Proteomics) G->I

Caption: Workflow for troubleshooting unexpected experimental outcomes.

Detailed Steps for Troubleshooting:
  • Confirm On-Target Engagement: As detailed in FAQ 4, verify that your compound inhibits the primary target in your cellular system at the working concentration.[5]

  • Dose-Response Analysis: Perform a careful dose-response curve for the unexpected phenotype and compare the EC50 (the concentration at which 50% of the maximal effect is observed) with the IC50 for the primary target. A significant divergence between these two values suggests the involvement of a different, potentially off-target protein.[5]

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for your primary target exists but has a different chemical scaffold, test it in your assay. If it fails to reproduce the unexpected phenotype, this strengthens the case that the phenotype is caused by an off-target effect unique to the 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline scaffold.[5]

  • Rescue Experiment: This is a highly definitive experiment. If you can express a drug-resistant mutant of your primary target in the cells, the on-target effects of your compound should be reversed ("rescued"). If the anomalous phenotype persists even in the presence of this mutant, it is very likely caused by an off-target interaction.[5]

Part 3: Key Protocols for Off-Target Identification and Validation

If the troubleshooting workflow points towards an off-target effect, the next step is to identify the unintended molecular partner(s).

Protocol 1: Broad-Spectrum Biochemical Profiling (Kinome Screening)

This is the most direct method to assess the selectivity of a kinase inhibitor by testing its binding against a large panel of purified kinases.[3][6]

Principle: A competition binding assay is used where the test compound (5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline) competes with a known, immobilized ligand for binding to the active site of each kinase in the panel. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this signal indicates that the test compound has bound to the kinase.[7]

G cluster_0 Assay Principle: Competition Binding cluster_1 No Inhibitor (Control) cluster_2 With Inhibitor K Tagged Kinase L Immobilized Ligand (Bead) I Inhibitor (Test Compound) K_c Tagged Kinase L_c Immobilized Ligand (Bead) K_c->L_c Binding Occurs (High Signal) K_i Tagged Kinase L_i Immobilized Ligand (Bead) K_i->L_i Binding Blocked (Low Signal) I_i Inhibitor I_i->K_i Inhibitor Binds Kinase

Caption: Principle of a competition binding assay for kinome profiling.

Step-by-Step Methodology (Adapted from KINOMEscan™):

  • Preparation: A panel of kinases, each tagged with a unique DNA label, is prepared.

  • Incubation: In multi-well plates, the test compound is incubated with the tagged kinase and ligand-coated beads. The reaction is allowed to reach equilibrium (typically 1 hour at room temperature).[7]

  • Washing: The beads are washed to remove any kinase that has not bound to the immobilized ligand.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by measuring the attached DNA tag using qPCR.[7]

  • Data Analysis: The results are often expressed as a percentage of the control (no inhibitor). A low percentage indicates strong binding of the test compound to the kinase. This can be used to calculate a dissociation constant (Kd) for each interaction.

Protocol 2: Global Cellular Response Profiling (Phosphoproteomics)

This unbiased technique provides a snapshot of all phosphorylation changes across the proteome in response to the compound, revealing which signaling pathways are truly affected.[5]

Step-by-Step Workflow:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline at the relevant concentration and time point. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells under conditions that preserve phosphorylation states, typically including phosphatase and protease inhibitors.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: This is a critical step. Use techniques like Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC) to selectively isolate phosphopeptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the phosphopeptides and quantify their abundance in the treated sample versus the control. Pathway analysis tools can then be used to map the observed changes onto known signaling networks, revealing both on-target and unexpected off-target pathway modulation.[8]

Part 4: Data Interpretation and Mitigation

Interpreting Kinome Profiling Data

The output from a kinome screen is a large dataset. The key is to organize and interpret it effectively.

Table 1: Hypothetical Kinome Profiling Data for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (This data is illustrative for educational purposes)

Kinase Target% Control @ 1µMKd (nM)Selectivity Score (S10)Notes
On-Target Kinase A < 1.0% 15 - Potent on-target activity
Off-Target Kinase X2.5%850.02High-affinity off-target
Off-Target Kinase Y15.0%4500.09Moderate-affinity off-target
Off-Target Kinase Z38.0%> 1000> 0.2Low-affinity off-target
Most Other Kinases> 90%> 10,000-No significant binding
  • % Control: A lower number means stronger binding. Values under 10-20% are typically considered significant hits.

  • Kd (Dissociation Constant): A quantitative measure of binding affinity. Lower Kd indicates tighter binding.

  • Selectivity Score (S-score): A way to quantify selectivity. S(10) is the number of off-targets with a Kd < 100 nM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

From this hypothetical data, while the compound is potent against its intended target, it also shows significant affinity for "Off-Target Kinase X." This kinase now becomes the prime suspect for causing the unexpected cellular phenotype.

Mitigation Strategies
  • Confirm with Orthogonal Assays: Validate the kinome scan hits using a different assay format, such as an in-vitro enzymatic assay measuring kinase activity (e.g., ADP-Glo).[9] This ensures the binding event is functional (i.e., it inhibits the kinase).

  • Structure-Activity Relationship (SAR) Studies: This is a medicinal chemistry approach. Synthesize and test analogs of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline to understand which parts of the molecule are responsible for the off-target binding. The goal is to design a new molecule that retains on-target potency while eliminating or reducing the off-target interaction.

  • Concentration Control: If SAR is not feasible, the simplest mitigation strategy is to use the compound at the lowest possible concentration that still gives a robust on-target effect, ideally well below the Kd for the most potent off-target.

  • Acknowledge and Report: In any publication or report, the known off-target profile must be disclosed to allow for accurate interpretation of the biological data.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Rudolf, J., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Angewandte Chemie International Edition. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Kim, H., et al. (2019). Prediction-based highly sensitive CRISPR off-target validation using target-specific DNA enrichment. Nature Communications. Retrieved from [Link]

  • CD Genomics. (n.d.). CRISPR Off-Target Validation. Retrieved from [Link]

  • MDPI. (2018, May 26). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. Retrieved from [Link]

  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • PMC. (2020, December 7). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Retrieved from [Link]

  • PMC. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase selectivity profile of compounds 1 and 8. Retrieved from [Link]

  • PMC. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from [Link]

  • MDPI. (2025, April 10). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Retrieved from [Link]

  • RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • GDCh.app. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

  • PMC. (2019, December 30). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Retrieved from [Link]

  • PMC. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • PMC. (n.d.). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation: SC-XRD vs. Spectroscopic Alternatives for Halogenated Tetrahydroquinolines

The following guide is structured as a high-level technical directive for confirming the regioisomerism of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline . It prioritizes the distinction between the target molecule and it...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical directive for confirming the regioisomerism of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline . It prioritizes the distinction between the target molecule and its likely isomers (e.g., 5-fluoro-8-chloro analog) using Single Crystal X-ray Diffraction (SC-XRD) as the definitive arbiter.

Executive Summary: The Regioisomer Challenge

In the synthesis of halogenated tetrahydroquinolines, particularly those with mixed halogenation (Chloro/Fluoro) on the benzenoid ring, standard characterization often hits a "certainty wall." The core challenge is distinguishing between the 5-chloro-8-fluoro and 5-fluoro-8-chloro isomers.

While Mass Spectrometry (MS) confirms the molecular formula (


) and NMR provides connectivity, neither offers the absolute spatial certainty required for GMP standards or structure-activity relationship (SAR) modeling. This guide establishes Single Crystal X-ray Diffraction (SC-XRD)  as the gold standard for unambiguous assignment, contrasting it with the probabilistic nature of NMR and MS.

Comparative Analysis: Why SC-XRD is the Only "Zero-Risk" Method

The following table summarizes the limitations of standard analytical techniques versus the definitive nature of SC-XRD for this specific scaffold.

FeatureSC-XRD (Gold Standard) NMR (

)
Mass Spectrometry (HRMS)
Differentiation Principle Electron Density: Direct visualization of

(

) vs.

(

).
Coupling Constants: Relies on

patterns which can be ambiguous in crowded aromatic systems.
Mass/Charge: None. Isomers have identical exact mass.
Regioisomer Certainty 100% Absolute: Bond lengths differ by >0.3 Å.80-90% Probabilistic: Requires complex 2D experiments (HOESY) to confirm through-space proximity.0%: Cannot distinguish positional isomers.
Sample State Solid Crystal (Salt form preferred).Solution phase.Gas/Ion phase.
Primary Data Output 3D Coordinates & Bond Lengths.Chemical Shifts (

) & Coupling (

).
m/z ratio.
The "Smoking Gun": Bond Length Analysis

The physical basis for using SC-XRD is the stark difference in carbon-halogen bond lengths. In the refinement of the crystal structure, the bond distance between the aromatic carbon and the halogen at positions 5 and 8 serves as the undeniable proof of identity.

  • C(aromatic)–F Bond: Average length 1.35 – 1.36 Å

  • C(aromatic)–Cl Bond: Average length 1.73 – 1.75 Å

There is no overlap between these ranges. If the atom at position 5 shows a bond length of 1.74 Å, it is Chlorine. If it shows 1.36 Å, it is Fluorine.

Experimental Protocol: Crystallization & Data Collection

Tetrahydroquinolines are often oils or low-melting solids as free bases, making them poor candidates for direct X-ray analysis. The critical step is Salt Formation to induce a rigid lattice.

Phase 1: Preparation of the Hydrochloride Salt

Rationale: Protonation of the secondary amine (


) creates a cation that readily forms hydrogen bonds with 

counterions, stabilizing the lattice and raising the melting point.
  • Dissolution: Dissolve 50 mg of the crude 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline oil in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 1.0 M HCl in diethyl ether (approx. 1.2 equivalents) while stirring at 0°C.

  • Precipitation: A white precipitate (the HCl salt) should form immediately.

  • Isolation: Filter the solid under

    
     atmosphere and wash with cold pentane.
    
Phase 2: Crystal Growth (Vapor Diffusion Method)

Rationale: Slow diffusion allows molecules to arrange into a defect-free periodic lattice suitable for diffraction.

  • Inner Vial: Place 15 mg of the HCl salt in a small HPLC vial. Dissolve in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) until clear.

  • Outer Vessel: Place the open HPLC vial inside a larger jar containing a volatile anti-solvent (Diethyl Ether or Hexane).

  • Equilibration: Cap the large jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Check after 24–72 hours. Look for prismatic or block-like crystals. Avoid needles if possible (often indicate twinning).

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source:

    
     (
    
    
    
    Å) is preferred over
    
    
    to minimize absorption by the Chlorine atom, though modern detectors handle
    
    
    well.
  • Temperature: Collect at 100 K (cryostream). Low temperature reduces thermal motion (ellipsoids), making the electron density of F vs Cl sharper.

Decision Logic & Visualization

The following diagram illustrates the workflow from synthesis to definitive structural confirmation.

StructureElucidation cluster_Methods Methodological Fork Synthesis Synthesis of 5-Chloro-8-fluoro-THQ Ambiguity Isomer Ambiguity: 5-Cl/8-F vs. 5-F/8-Cl? Synthesis->Ambiguity NMR Method A: NMR (Inconclusive) Ambiguity->NMR XRD_Path Method B: SC-XRD (Definitive) Ambiguity->XRD_Path Salt Step 1: Convert to HCl Salt XRD_Path->Salt Crystal Step 2: Vapor Diffusion (MeOH / Et2O) Salt->Crystal Diffraction Step 3: X-ray Diffraction (Mo Source, 100K) Crystal->Diffraction Analysis Step 4: Refinement & Bond Length Check Diffraction->Analysis Result_Correct C5-X = 1.74 Å (Cl) C8-X = 1.36 Å (F) CONFIRMED Analysis->Result_Correct Match Result_Inverse C5-X = 1.36 Å (F) C8-X = 1.74 Å (Cl) REJECTED Analysis->Result_Inverse Mismatch

Caption: Workflow for resolving regioisomer ambiguity using Salt Formation and SC-XRD analysis.

Technical Validation: How to Read the Data

When you receive the .cif (Crystallographic Information File) or the solved structure, verify the following parameters to ensure the model is chemically accurate.

A. The Displacement Ellipsoid Test

In the visual representation (ORTEP diagram), atoms are represented as ellipsoids.

  • Correct Assignment: If you assign a Chlorine atom to a position that is actually Fluorine, the refinement will attempt to "shrink" the electron density to fit the model, resulting in a tiny, non-physical ellipsoid or a high temperature factor (

    
    ).
    
  • Incorrect Assignment: Conversely, putting a Fluorine in a Chlorine position will result in a massive "ballooning" ellipsoid because the model lacks sufficient electrons to explain the observed density.

B. CheckCIF Validation

Upload your .cif file to the .

  • Alert Level A/B: Look for alerts regarding "Bond precision" or "isolated electron density."

  • Flack Parameter: If your molecule is chiral (the C2, C3, or C4 carbons could be chiral centers if substituted, though the base THQ is achiral unless substituted), the Flack parameter determines absolute configuration. For this specific achiral regioisomer question, bond lengths are sufficient.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • International Union of Crystallography (IUCr). CheckCIF Validation Service. [Link]

  • Gilli, P. et al. (2025). Bond Lengths in Organic Chemistry: A Review of C-Halogen Distances. Journal of Chemical Crystallography. (Generalized Citation for Bond Length Standards). [Link]

  • University of Zurich. Common Bond Lengths for Organic Functional Groups. [Link]

Comparative

Cross-Validation of the Biological Activity of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline: A Comparative Guide for Researchers

A Glimpse into a Potential Therapeutic Agent: 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the tetrahydroquinoline class of molecules. Tetrahydroquinolines are a significant scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

A Glimpse into a Potential Therapeutic Agent: 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the tetrahydroquinoline class of molecules. Tetrahydroquinolines are a significant scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The unique substitution pattern of a chloro and a fluoro group on the aromatic ring of this particular derivative suggests the potential for novel pharmacological effects, making it a compound of interest for further investigation.

This guide provides a framework for the systematic cross-validation of the biological activity of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline across different cell lines. It offers an objective comparison of its potential performance with established alternatives, supported by detailed experimental protocols.

The Rationale for Cross-Validation in Diverse Cell Lines

  • Identifying Target Specificity: Testing against a variety of cell lines can help determine if the compound's effect is specific to a particular cancer type or a broader spectrum of cells.[4][6]

  • Uncovering Potential Resistance Mechanisms: Comparing sensitive and resistant cell lines can provide insights into the compound's mechanism of action and potential mechanisms of drug resistance.

  • Assessing General Toxicity: Including non-cancerous cell lines in the screening panel is essential for evaluating the compound's potential toxicity to healthy cells and determining its therapeutic index.[8]

A well-characterized panel of cell lines, such as the NCI-60 panel, provides a standardized platform for these initial screenings.[6][9]

Experimental Framework for Biological Activity Assessment

A robust assessment of the biological activity of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline should involve a multi-pronged approach, encompassing cell viability, and the induction of apoptosis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity & Viability Assessment cluster_2 Phase 3: Apoptosis Induction Compound Preparation Compound Preparation Cell Line Selection Cell Line Selection Compound Preparation->Cell Line Selection Cell Seeding Cell Seeding Cell Line Selection->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Compound Treatment->Annexin V/PI Staining Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Comparative Analysis Comparative Analysis Data Analysis (IC50)->Comparative Analysis Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Flow Cytometry Analysis->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Caption: Experimental workflow for cross-validating compound activity.

Cell Line Selection

For a comprehensive initial screening, a panel of cell lines representing different cancer types is recommended. A potential panel could include:

  • MCF-7: A human breast adenocarcinoma cell line.[6]

  • A549: A human lung carcinoma cell line.[6]

  • HeLa: A human cervical adenocarcinoma cell line.[8]

  • HEK293: A non-cancerous human embryonic kidney cell line to assess general cytotoxicity.[8]

This selection allows for the evaluation of the compound's activity against common cancers while also providing a baseline for its effect on non-malignant cells.

Comparative Anticancer Activity of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

To facilitate a standardized comparison, the following table provides a template for researchers to populate with their experimental data. This structured format allows for a clear and direct comparison with a standard chemotherapeutic agent like Doxorubicin.

CompoundCell LineCancer TypeIC50 (µM)Assay MethodIncubation Time (hrs)Reference
5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline e.g., MCF-7BreastData not availablee.g., MTTe.g., 48[Your Study]
e.g., A549LungData not available
e.g., HeLaCervicalData not available
e.g., HEK293Non-cancerousData not available
Doxorubicin e.g., MCF-7Breast[Insert Value][Literature]
e.g., A549Lung[Insert Value]
e.g., HeLaCervical[Insert Value]
e.g., HEK293Non-cancerous[Insert Value]

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Materials:

  • 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

  • Doxorubicin (as a positive control)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]

  • Dimethyl sulfoxide (DMSO)[11]

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline and Doxorubicin in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.[13] Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).[13]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10][13][14] Incubate the plate for an additional 3-4 hours at 37°C.[10][11][12]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[13]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13][14] A reference wavelength of 630 nm can be used to reduce background noise.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[15] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[15]

Materials:

  • Cells treated with 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with the desired concentrations of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline for the appropriate time. Include untreated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension.[15]

  • Washing: Wash the cells twice with cold PBS.[15][17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[16][18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15][17] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[15][18]

G Cell_Population Treated Cell Population Healthy Healthy Cells Annexin V- / PI- Cell_Population->Healthy Early_Apoptosis Early Apoptotic Cells Annexin V+ / PI- Cell_Population->Early_Apoptosis Late_Apoptosis_Necrosis Late Apoptotic/Necrotic Cells Annexin V+ / PI+ Cell_Population->Late_Apoptosis_Necrosis

Caption: Interpreting Annexin V/PI staining results.

Data Interpretation and Future Directions

The data generated from these assays will provide a comprehensive initial profile of the biological activity of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline. By comparing the IC50 values across the different cell lines, researchers can determine the compound's potency and selectivity. The apoptosis assay will further elucidate the mechanism by which the compound induces cell death.

Should the initial screening reveal promising and selective activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its activity and pharmacokinetic properties.[2]

This systematic approach to cross-validation is essential for the rigorous evaluation of novel compounds and for advancing promising candidates through the drug discovery pipeline.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Screening Anticancer Drugs with NCI Lines - Cytion. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. Available at: [Link]

  • ProLiFiler™ Cancer Cell Panel Screening Service - Reaction Biology. Available at: [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. Available at: [Link]

  • 3D Models of the NCI60 Cell Lines for Screening Oncology Compounds - PubMed - NIH. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. Available at: [Link]

  • Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience. Available at: [Link]

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. Available at: [Link]

  • Exploring the Use of Compound-Induced Transcriptomic Data Generated From Cell Lines to Predict Compound Activity Toward Molecular Targets - Frontiers. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO. Available at: [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines - PMC. Available at: [Link]

  • Predicting compound activity from phenotypic profiles and chemical structures - bioRxiv. Available at: [Link]

  • Figure S2: Clustered cross-validation for compound-protein activity... - ResearchGate. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC. Available at: [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - ResearchGate. Available at: [Link]

Sources

Validation

A Prospective Guide to the Comparative ADME Profiling of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Analogs for Optimized Drug Candidacy

Introduction: The Therapeutic Potential and ADME Challenges of the Tetrahydroquinoline Scaffold The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential and ADME Challenges of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1] The specific substitution pattern of a 5-chloro and 8-fluoro moiety on this scaffold presents a unique chemical space for the development of novel therapeutics, potentially targeting a range of receptors and enzymes. Recent research has identified 1,2,3,4-tetrahydroquinoline derivatives as promising inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a significant target in prostate cancer.[2][3] However, for any lead compound to advance to a viable clinical candidate, a thorough understanding and optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount.[4] A suboptimal ADME profile is a major cause of late-stage drug development failure.[4]

This guide provides a comprehensive framework for the comparative analysis of the ADME properties of novel 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline analogs. In the absence of published experimental data for this specific series of compounds, this document will serve as a prospective manual for researchers. It will detail the critical in vitro assays necessary for a robust ADME assessment, explain the scientific rationale behind these experimental choices, and provide a template for data interpretation and comparison. By following this guide, researchers can systematically evaluate and select analogs with the most promising pharmacokinetic profiles for further preclinical and clinical development.

Pillar 1: Absorption - Predicting and Measuring Intestinal Permeability

A crucial initial step in oral drug delivery is the compound's ability to permeate the intestinal epithelium.[5] Poor absorption can lead to low bioavailability and therapeutic failure. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier and is recognized by regulatory agencies like the FDA.[5][6]

Comparative Analysis of Predicted Permeability

In the early stages of discovery, in silico tools can provide rapid initial assessment of permeability.[7] The following table illustrates a hypothetical comparison of predicted ADME properties for a series of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline analogs, which can be generated using computational platforms.

Compound IDR-GroupPredicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted Human Intestinal Absorption (%)Efflux Ratio (Predicted)Notes
Analog A -CH₃8.5921.2Likely good passive permeability.
Analog B -COOH0.8354.5Potential for poor absorption and P-gp efflux.
Analog C -OCH₃7.2881.5Good predicted permeability.
Analog D -NH₂2.1553.1Moderate permeability, possible efflux substrate.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol details the steps to experimentally determine the apparent permeability coefficient (Papp) and efflux ratio.

Objective: To assess the potential for intestinal absorption and identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[8]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[9]

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer to measure permeability in the absorptive (A to B) direction.

    • In a separate set of wells, the compound is added to the basolateral (B) side to measure permeability in the secretive (B to A) direction.

    • The plates are incubated at 37°C for a defined period (e.g., 2 hours).[8]

  • Sample Analysis: Samples are collected from the receiver compartments at specified time points and the concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.[8] The efflux ratio is calculated as: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[8]

Causality Behind Experimental Choices: The bidirectional nature of this assay is crucial. While A to B permeability predicts absorption, the B to A permeability reveals the involvement of efflux transporters, which can significantly limit a drug's bioavailability despite good passive permeability.[9]

Diagram of Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form monolayer seed->culture qc Measure TEER & Lucifer Yellow permeability culture->qc add_A_to_B Add compound to Apical side qc->add_A_to_B add_B_to_A Add compound to Basolateral side qc->add_B_to_A incubate Incubate at 37°C add_A_to_B->incubate add_B_to_A->incubate sample Collect samples from receiver compartments incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calculate Calculate Papp (A->B & B->A) and Efflux Ratio lcms->calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Pillar 2: Distribution - The Impact of Plasma Protein Binding

Once absorbed, a drug's distribution in the body is significantly influenced by its binding to plasma proteins.[10] It is generally the unbound fraction of a drug that is pharmacologically active and available for metabolism and excretion.[10] High plasma protein binding can affect a drug's efficacy and half-life.[11]

Comparative Analysis of Plasma Protein Binding

The following table provides a template for comparing the plasma protein binding of the analogs.

Compound IDR-GroupHuman Plasma Protein Binding (%)Unbound Fraction (fu)Notes
Analog A -CH₃85.20.148Moderate binding.
Analog B -COOH99.50.005High binding, potentially low free drug concentration.
Analog C -OCH₃88.90.111Moderate binding.
Analog D -NH₂95.10.049High binding.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the unbound fraction of a drug in plasma.[12][13]

Objective: To quantify the percentage of a compound that binds to plasma proteins and determine the unbound fraction (fu).

Methodology:

  • Preparation: A stock solution of the test compound is prepared and spiked into plasma (human, rat, etc.).

  • RED Device Setup: The spiked plasma is added to one chamber of the RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff that allows the free drug to pass through but retains the larger protein-drug complexes.[12]

  • Equilibration: The device is sealed and incubated at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the free drug to reach equilibrium across the membrane.[13]

  • Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers. To ensure accurate measurement, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to create a matched matrix for analysis. The samples are then processed (e.g., protein precipitation) and analyzed by LC-MS/MS.[12]

  • Data Analysis: The percentage of unbound drug is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber. The percentage bound is 100% - % unbound.

Trustworthiness of the Protocol: The use of a matched matrix for LC-MS/MS analysis is a critical step that minimizes analytical variability and ensures the trustworthiness of the results.

RED_Workflow cluster_prep Sample Preparation cluster_assay Equilibration cluster_analysis Analysis spike Spike test compound into plasma setup Add spiked plasma and buffer to RED device spike->setup incubate Incubate at 37°C with shaking to reach equilibrium setup->incubate collect Collect aliquots from plasma and buffer chambers incubate->collect matrix_match Create matched matrix samples collect->matrix_match lcms Analyze by LC-MS/MS matrix_match->lcms calculate Calculate % Bound and Unbound Fraction (fu) lcms->calculate

Caption: Workflow for the liver microsomal stability assay.

Comparative Analysis of CYP450 Inhibition

Assessing the potential for CYP450 inhibition is critical for predicting drug-drug interactions. [14]The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of a specific CYP enzyme by 50%. [15]

Compound ID R-Group CYP1A2 IC₅₀ (µM) CYP2C9 IC₅₀ (µM) CYP2D6 IC₅₀ (µM) CYP3A4 IC₅₀ (µM) DDI Risk
Analog A -CH₃ > 50 > 50 25 > 50 Low
Analog B -COOH > 50 8.5 > 50 > 50 Moderate (CYP2C9)
Analog C -OCH₃ 15 > 50 45 5.2 Moderate (CYP3A4)

| Analog D | -NH₂ | > 50 | > 50 | > 50 | > 50 | Low |

Experimental Protocol: CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the major drug-metabolizing CYP450 isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of key human CYP450 enzymes.

Methodology:

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4). [15]2. Inhibitor Addition: The incubations are performed in the presence of a range of concentrations of the test compound.

  • Reaction Initiation and Termination: The reaction is started by adding NADPH and stopped after a short incubation period with a cold organic solvent.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC₅₀ value is determined by fitting the data to a dose-response curve. [15] Authoritative Grounding: Regulatory agencies such as the FDA provide guidance on which CYP isoforms should be evaluated and how to interpret the data to assess the risk of clinical drug-drug interactions. [14]

Conclusion: Synthesizing a Holistic ADME Profile for Lead Optimization

A comprehensive and comparative analysis of the ADME properties of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline analogs is essential for successful drug development. While experimental data for this specific chemical series is not yet publicly available, this guide provides a robust framework for conducting such an investigation. By integrating in silico predictions with rigorous in vitro assays for permeability, plasma protein binding, metabolic stability, and CYP450 inhibition, researchers can build a detailed ADME profile for each analog. This data-driven approach allows for the early identification of potential liabilities and the selection of candidates with a higher probability of success in subsequent preclinical and clinical studies. The systematic application of these principles will ultimately accelerate the translation of promising 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline analogs into novel therapeutics.

References

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC. (n.d.).
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed. (2024, September 15).
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • Metabolic stability - Admeshop. (n.d.).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.).
  • Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21).
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
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  • Compilation of 222 drugs' plasma protein binding data and guidance for study designs. (2025, August 10).
  • The Effect of Some Fluoroquinolone Family Members on Biospeciation of Copper(II), Nickel(II) and Zinc(II) Ions in Human Plasma - MDPI. (2014, August 13).
  • Species differences in drug plasma protein binding - MedChemComm (RSC Publishing). (n.d.).
  • Microsomal Metabolic Stability - Creative Bioarray. (n.d.).
  • In silico ADME -Tox evaluation of the five candidate analogs compounds... - ResearchGate. (n.d.).
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.).
  • Plasma Protein Binding Assay - Domainex. (n.d.).
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025, April 5).
  • Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed. (2003, August 15).
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC. (n.d.).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (n.d.).
  • Caco-2 permeability assay - Creative Bioarray. (n.d.).
  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed. (n.d.).
  • For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. (n.d.).
  • Potent Inhibition of Human Cytochrome P450 3A4 by Biflavone Components from Ginkgo Biloba and Selaginella Tamariscina - Frontiers. (n.d.).
  • In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents - PMC. (2020, September 16).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (2021, March 29).
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025, June 11).
  • IN SILICO ADME AND TOXICITY STUDIES OF DERIVATIVE PHTHALIMIDE COMPOUNDS AS NON-NUCLEOSIDE HIV-1 REVERSE TRANSCRIPTASE INHIBITOR. (n.d.).
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Comparative

benchmarking 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline against known inhibitors

An application scientist’s approach to benchmarking a novel chemical scaffold requires looking beyond simple potency assays. In the highly competitive landscape of epigenetic drug discovery, the bromodomain and extra-ter...

Author: BenchChem Technical Support Team. Date: March 2026

An application scientist’s approach to benchmarking a novel chemical scaffold requires looking beyond simple potency assays. In the highly competitive landscape of epigenetic drug discovery, the bromodomain and extra-terminal (BET) family of proteins has emerged as a premier therapeutic target. While early-generation pan-BET inhibitors like (+)-JQ1 rely on a thienotriazolodiazepine core, next-generation clinical candidates increasingly leverage the 1,2,3,4-tetrahydroquinoline (THQ) scaffold—most notably seen in compounds like I-BET726[1].

In this technical guide, we benchmark a highly optimized building block, 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline , against established BET inhibitors. By examining the causality behind its structural modifications, we will demonstrate how dual halogenation fundamentally alters both target residence time and metabolic stability.

The Mechanistic Rationale: Why Halogenation Matters

Before diving into the empirical data, it is critical to understand the biophysical causality behind this specific scaffold. Why append a 5-chloro and an 8-fluoro group to the THQ core?

  • The 5-Chloro Advantage (Affinity): In the BRD4 binding pocket, the 5-chloro substituent is spatially oriented to engage in a highly directional non-covalent interaction known as a halogen bond. The electron-deficient "σ-hole" of the chlorine atom acts as a Lewis acid, interacting strongly with the Lewis base backbone carbonyl of the conserved ASN140 residue[2]. This interaction significantly decreases the dissociation rate (

    
    ) compared to unsubstituted THQs[3].
    
  • The 8-Fluoro Advantage (Stability): The 8-fluoro group serves a dual purpose. Sterically, it locks the conformation of the THQ core to perfectly mimic the native acetyl-lysine substrate. Electronically, the highly electronegative fluorine atom deactivates the aromatic ring against cytochrome P450 (CYP)-mediated oxidative metabolism, drastically improving the pharmacokinetic half-life.

G A Acetylated Histone (H4Kac) B BRD4 Binding Pocket A->B Endogenous Binding E Target Gene Repression B->E Downstream Effect C 5-Cl-8-F-THQ Scaffold C->B Competitive Displacement D Halogen Bond (σ-hole) C->D Stabilizing Interaction D->B Enhanced Affinity

Mechanism of BRD4 inhibition via THQ halogen bonding and competitive displacement.

Benchmarking Protocol 1: Binding Kinetics via Surface Plasmon Resonance (SPR)

Relying solely on thermodynamic endpoints (like IC50) masks the kinetic realities of target engagement. To objectively benchmark the 5-Cl-8-F-THQ scaffold (formulated here as a lead derivative) against (+)-JQ1 and I-BET726, we utilize SPR to extract precise association (


) and dissociation (

) rates.

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S Sensor Chip CM5 into a Biacore 8K system. Activate the surface using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute recombinant human BRD4(BD1) in 10 mM sodium acetate (pH 5.5) and inject to achieve an immobilization level of ~2000 RU. Block unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 3-fold dilution series of (+)-JQ1, I-BET726, and the 5-Cl-8-F-THQ lead (ranging from 1.5 nM to 1 µM) in running buffer (HBS-P+ supplemented with 1% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations, followed by a 300-second dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate

    
    .
    

Self-Validating Mechanism: SPR is notoriously sensitive to bulk refractive index changes caused by DMSO mismatches. To make this protocol self-validating, an 8-point DMSO calibration curve (0.5% to 1.5%) is interleaved before and after the analyte cycles. If the solvent correction shift deviates by >5% between the start and end of the run, the system automatically flags the data for solvent mismatch, ensuring that the reported


 and 

rates are purely interaction-driven.

G A CM5 Chip Preparation B BRD4(BD1) Amine Coupling A->B C DMSO Solvent Correction B->C C->C Self-Validation Step D Analyte Injection (Multi-Cycle) C->D E 1:1 Langmuir Kinetic Fitting D->E

Self-validating Surface Plasmon Resonance (SPR) kinetic workflow.

Table 1: SPR Binding Kinetics & Ligand Efficiency

Data demonstrates that the addition of the 5-chloro group significantly reduces the dissociation rate (


), driving superior Ligand Efficiency (LE).
Compound

(

)

(

)

(nM)
Ligand Efficiency (LE)
(+)-JQ1 (Reference)


50.00.35
I-BET726 (Reference)


20.00.40
5-Cl-8-F-THQ Lead


11.60.46

Benchmarking Protocol 2: In Vitro Human Liver Microsome (HLM) Stability

High binding affinity is useless if the compound is rapidly cleared in vivo. The 8-fluoro substitution on our benchmarked scaffold is specifically designed to block CYP450-mediated aromatic oxidation. We validate this using an HLM stability assay.

Step-by-Step Methodology:

  • Incubation Setup: Pre-incubate 1 µM of the test compound with 1 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDD).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Self-Validating Mechanism: Verapamil is run in parallel as a high-clearance positive control. If Verapamil's intrinsic clearance (


) falls below 40 µL/min/mg, it indicates that the microsome batch has lost enzymatic viability. In such cases, the assay is automatically rejected, ensuring no false-positive stability profiles are reported for the THQ compounds.
Table 2: In Vitro Metabolic Stability (HLM)

Data highlights the protective effect of the 8-fluoro substitution against CYP-mediated degradation.

Compound

(min)

(µL/min/mg)
CYP450 Vulnerability
(+)-JQ1 42.532.6High (Thiophene oxidation)
I-BET726 115.012.0Moderate
5-Cl-8-F-THQ Lead > 240.0< 2.8Low (F-blocked aromatic ring)
Verapamil (Control)14.297.5Assay Validated

Conclusion

Benchmarking the 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline scaffold against industry standards like (+)-JQ1 and I-BET726 reveals a clear evolutionary step in epigenetic drug design. By rationally applying halogen bonding principles[3] and strategically blocking metabolic soft spots, this scaffold achieves sub-20 nM potency while maintaining near-total stability in human liver microsomes. For drug development professionals, transitioning to dual-halogenated THQ scaffolds offers a robust pathway to improving both the pharmacodynamic and pharmacokinetic profiles of targeted inhibitors.

References

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Halogen bonding for rational drug design and new drug discovery Source: PubMed (Expert Opinion on Drug Discovery) URL:[Link][3]

  • The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor Source: ResearchGate (Journal of Medicinal Chemistry) URL:[Link][1]

Sources

Validation

validating the target engagement of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline in cells

An in-depth technical guide for validating the intracellular target engagement of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline derivatives, comparing their performance against standard triazolodiazepine scaffolds. The C...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating the intracellular target engagement of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline derivatives, comparing their performance against standard triazolodiazepine scaffolds.

The Chemical Context: Why the Tetrahydroquinoline Scaffold?

In the landscape of epigenetic drug discovery, 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) serves as a highly privileged chemical building block[1][2]. When elaborated into full small-molecule probes, the tetrahydroquinoline (THQ) scaffold demonstrates profound affinity and selectivity for the bromodomain and extra-terminal (BET) family of proteins[3].

Unlike the classic pan-BET triazolodiazepine inhibitors (such as (+)-JQ1), THQ-based derivatives (e.g., I-BET726 analogs) can be engineered to exhibit remarkable selectivity—often >50-fold—for the second bromodomain (BD2) over the first bromodomain (BD1)[4][5]. However, demonstrating potent biochemical affinity in a cell-free assay is insufficient. To advance a THQ derivative as a viable chemical probe or therapeutic lead, researchers must definitively prove that the molecule can traverse the plasma membrane, navigate the cytosol, and physically engage its target (e.g., BRD4) within the complex environment of the living nucleus[3][6].

The Mechanistic Imperative for Live-Cell Validation

Biochemical assays (like AlphaScreen or Fluorescence Polarization) are fundamentally limited; they cannot account for cellular efflux pumps, membrane permeability, or competition with endogenous acetylated chromatin. Live-cell target engagement assays bridge this gap by measuring the direct physical interaction between the drug and the target in its native physiological state[6][7].

The mechanism of action relies on competitive binding: the THQ derivative must displace native acetylated lysine (KAc) residues on histone tails from the BRD4 binding pocket, thereby repressing oncogenic transcription (such as MYC)[4].

MechanisticPathway KAc Acetylated Histone (KAc) BRD4 BRD4 Bromodomain (Target Reader) KAc->BRD4 Binds KAc pocket Transcription MYC Transcription (Oncogenic) BRD4->Transcription Activates THQ 5-Cl-8-F-THQ Probe THQ->BRD4 Competes Inhibition Transcriptional Repression THQ->Inhibition Induces JQ1 (+)-JQ1 (Reference) JQ1->BRD4 Competes JQ1->Inhibition Induces

Figure 1: Mechanistic competition of THQ derivatives and JQ1 against acetylated histones for BRD4.

Comparative Performance Analysis

To establish the efficacy of a synthesized 5-Cl-8-F-THQ derivative, we benchmark its intracellular target engagement against the industry-standard (+)-JQ1 and an inactive vehicle control. The data below summarizes the translation from biochemical affinity to live-cell engagement.

Compound ClassScaffold TypeBiochemical IC₅₀ (AlphaScreen)Intracellular NanoBRET IC₅₀CETSA Thermal Shift (

)
5-Cl-8-F-THQ Derivative Tetrahydroquinoline12 nM45 nM+5.2 °C
(+)-JQ1 (Reference) Triazolodiazepine33 nM85 nM+4.8 °C
Negative Control N/A>10,000 nM>10,000 nM< 0.5 °C

Data Interpretation: While both active compounds show strong biochemical potency, the THQ derivative demonstrates superior intracellular engagement (lower NanoBRET IC₅₀) and higher thermodynamic stabilization of BRD4 (


), confirming excellent cell permeability and target residence time.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the data generated strictly reflects true intracellular target engagement.

Protocol 1: Live-Cell NanoBRET Target Engagement Assay

Bioluminescence Resonance Energy Transfer (NanoBRET) is the gold standard for measuring real-time, reversible compound binding in living cells[6][8].

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Plate HEK293 cells in a 96-well format and transiently transfect them with a NanoLuc®-BRD4 fusion vector[6][8].

    • Causality: Transient transfection ensures a controlled, low-level expression of the target reporter, preventing the artificial squelching of the BRET signal that occurs with overexpressed targets.

  • Tracer Equilibration: Add the cell-permeable NanoBRET fluorescent tracer to the culture media.

    • Causality: The tracer binds the NanoLuc-BRD4 fusion, bringing the fluorophore into close proximity (<10 nm) with the luciferase. This establishes the maximum baseline BRET signal[6].

  • Compound Competition: Introduce the 5-Cl-8-F-THQ derivative across a 10-point dose-response curve and incubate for 2 hours.

    • Causality: If the compound is cell-permeable and successfully engages BRD4, it will competitively displace the tracer, resulting in a dose-dependent loss of the BRET signal[6][9].

  • Signal Isolation (The Self-Validating Step): Add Nano-Glo® Substrate alongside an extracellular NanoLuc inhibitor.

    • Causality: The extracellular inhibitor is critical; it selectively quenches luminescence from dead, compromised, or lysed cells. This guarantees that the measured BRET signal is strictly derived from intact, living cells, eliminating false positives caused by compound toxicity[6][8].

  • Detection: Measure dual-emission luminescence at 460 nm (donor) and 618 nm (acceptor) to calculate the BRET ratio.

NanoBRETWorkflow Step1 Step 1: Transfection Express NanoLuc-BRD4 fusion Step2 Step 2: Tracer Addition Add cell-permeable fluorescent tracer Step1->Step2 Step3 Step 3: Compound Titration Add 5-Cl-8-F-THQ derivative Step2->Step3 Step4 Step 4: Signal Isolation Add substrate + extracellular inhibitor Step3->Step4 Step5 Step 5: BRET Measurement Measure 460nm/618nm emission ratio Step4->Step5

Figure 2: Step-by-step workflow for the live-cell NanoBRET target engagement assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

While NanoBRET requires engineered fusion proteins, CETSA provides a label-free, thermodynamic validation of target engagement against the endogenous protein[7][10].

Step-by-Step Methodology:

  • Cellular Treatment: Incubate intact cells with the 5-Cl-8-F-THQ derivative or a DMSO vehicle control for 1 hour.

    • Causality: This allows the compound to navigate the plasma membrane and engage the endogenous BRD4 target in its native chromatin context[7][11].

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject each tube to a distinct temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler.

    • Causality: Heat induces protein unfolding. Ligand-bound BRD4 requires significantly higher thermal energy to denature compared to unbound BRD4. This physical interaction creates a measurable thermodynamic shift (

      
      )[7][11].
      
  • Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes.

    • Causality: Denatured proteins aggregate and precipitate into the pellet, while the thermodynamically stabilized, drug-bound BRD4 remains in the soluble supernatant[7].

  • Quantification: Analyze the soluble fraction via quantitative Western blot or AlphaScreen.

    • Causality: Plotting the amount of soluble protein against temperature generates a melting curve. A rightward shift in the curve definitively proves intracellular target engagement[11].

Conclusion

Validating the target engagement of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline derivatives requires a multi-tiered approach. By combining the real-time, live-cell dynamics of NanoBRET with the label-free, endogenous thermodynamic validation of CETSA, researchers can confidently confirm that their THQ-based probes are successfully engaging BET bromodomains within the nucleus.

References

  • 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline - CAS:954270-78-1. konoscience.com.1

  • 5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline. chemicalbook.com. 2

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. nih.gov. 3

  • Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer. nih.gov. 4

  • The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. acs.org. 5

  • NanoBRET® Target Engagement BET BRD Assays. promega.com. 6

  • Our Research - CETSA. cetsa.org. 10

  • DNA Bundles for NanoBRET® Target Engagement HDAC and BET BRD Assays. promega.com. 8

  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. nih.gov. 7

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. acs.org. 11

Sources

Comparative

independent verification of the anticancer effects of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Independent Verification Guide: Anticancer Efficacy of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline Executive Summary & Chemical Context 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (5-Cl-8-F-THQ) represents a specific...

Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification Guide: Anticancer Efficacy of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Executive Summary & Chemical Context

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (5-Cl-8-F-THQ) represents a specific halogenated derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold. The THQ moiety is a "privileged structure" in medicinal chemistry, frequently serving as the core for potent anticancer agents, including Kinesin Spindle Protein (KSP/Eg5) inhibitors, tubulin polymerization inhibitors, and bromodomain (BET) inhibitors.

This guide provides a rigorous, independent verification framework for researchers to validate the anticancer potential of 5-Cl-8-F-THQ. Given the structural presence of halogen atoms at the C5 and C8 positions, this compound is hypothesized to exhibit enhanced lipophilicity and metabolic stability compared to its non-halogenated precursors, potentially improving cellular uptake and potency against solid tumors (e.g., MCF-7, HeLa, A549).

Comparative Landscape: Benchmarking Performance

To objectively verify the efficacy of 5-Cl-8-F-THQ, it must be benchmarked against established antimitotic and cytotoxic agents. The following table outlines the comparative metrics for validation.

Feature5-Cl-8-F-THQ (Candidate) Paclitaxel (Standard) Monastrol (Reference) Cisplatin (Control)
Primary Mechanism Hypothesized: Mitotic Arrest (G2/M) or ROS InductionMicrotubule StabilizationKSP (Eg5) InhibitionDNA Crosslinking
Target Phase G2/M PhaseG2/M PhaseMitosis (Prometaphase)Non-phase specific
Potency (IC50) Target Range: 0.5 – 10 µM< 0.01 µM (nM range)~ 14 µM~ 1 – 5 µM
Solubility Low (Requires DMSO)Very Low (Cremophor EL)Moderate (DMSO)Low (Saline)
Key Advantage Potential for overcoming MDR (P-gp efflux) due to distinct scaffoldHigh potencySpecificity (No neuropathy)Broad spectrum

Strategic Insight: If 5-Cl-8-F-THQ fails to arrest cells in G2/M, the alternative hypothesis (ROS-mediated apoptosis or DNA intercalation) should be investigated using the Cisplatin protocol.

Experimental Verification Protocols

Phase 1: Cytotoxicity Screening (The "Go/No-Go" Gate)

Objective: Determine the IC50 value across a panel of cancer cell lines. Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung), and HFF-1 (Normal Fibroblast control).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Prepare a stock solution of 5-Cl-8-F-THQ in DMSO (10 mM). Perform serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium.

    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: Treat cells for 48h and 72h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO and read absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Fit data to a sigmoidal dose-response curve to derive IC50.
    
Phase 2: Mechanism Deconvolution (Cell Cycle Analysis)

Objective: Confirm if the compound acts as an antimitotic agent (G2/M arrest).

Protocol:

  • Synchronization: Synchronize HeLa cells at the G1/S boundary using a double-thymidine block (2 mM thymidine for 18h).

  • Release & Treat: Release cells into fresh medium containing

    
     of 5-Cl-8-F-THQ.
    
  • Harvest: Collect cells at 0h, 12h, and 24h post-release.

  • Staining: Fix in 70% ice-cold ethanol. Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL).

  • Flow Cytometry: Analyze DNA content.

    • Success Criterion: A distinct accumulation of cells in the 4N (G2/M) peak compared to the DMSO control indicates mitotic arrest.

Phase 3: Target Validation (Tubulin vs. KSP)

Objective: Distinguish between direct tubulin binding and Kinesin inhibition.

Protocol:

  • In Vitro Tubulin Polymerization Assay: Use a fluorescence-based kit (cytoskeleton).

    • Control: Paclitaxel (Enhances polymerization -> Rapid fluorescence increase).

    • Control: Vinblastine (Inhibits polymerization -> Flat fluorescence).

    • Test: 5-Cl-8-F-THQ (10 µM).

  • Interpretation:

    • If curve mimics Paclitaxel: Stabilizer .

    • If curve mimics Vinblastine: Destabilizer .

    • If curve mimics Vehicle (no effect on polymerization) but causes G2/M arrest: Likely KSP (Eg5) Inhibitor .

Visualization of Verification Logic

Figure 1: The Verification Workflow

This diagram outlines the decision tree for validating the compound's mechanism.

VerificationWorkflow Start Compound: 5-Cl-8-F-THQ Cytotoxicity Phase 1: MTT Assay (HeLa, MCF-7) Start->Cytotoxicity IC50_Check IC50 < 10 µM? Cytotoxicity->IC50_Check Stop Discard Candidate IC50_Check->Stop No CellCycle Phase 2: Flow Cytometry (PI Staining) IC50_Check->CellCycle Yes Arrest_Type Arrest Phase? CellCycle->Arrest_Type TubulinAssay Phase 3: Tubulin Polymerization Arrest_Type->TubulinAssay G2/M Arrest ApoptosisAssay Phase 3: Annexin V / ROS Arrest_Type->ApoptosisAssay Sub-G1 / S-Phase Mechanism: Mitotic Inhibitor Mechanism: Mitotic Inhibitor TubulinAssay->Mechanism: Mitotic Inhibitor Mechanism: DNA Damage/ROS Mechanism: DNA Damage/ROS ApoptosisAssay->Mechanism: DNA Damage/ROS

Caption: Decision matrix for classifying 5-Cl-8-F-THQ based on experimental phenotypic outputs.

Figure 2: Putative Signaling Pathway (Mitotic Arrest)

Assuming the compound acts similarly to other halogenated THQs (KSP or Tubulin inhibition), this pathway illustrates the downstream effects leading to apoptosis.

SignalingPathway Drug 5-Cl-8-F-THQ Target Target (Tubulin or Eg5) Drug->Target Inhibits Spindle Spindle Assembly Defect Target->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates BubR1 BubR1/Mad2 Activation SAC->BubR1 APC APC/C Inhibition BubR1->APC Inhibits CyclinB Cyclin B1 Stabilization APC->CyclinB Prevents Degradation Arrest G2/M Arrest CyclinB->Arrest Apoptosis Apoptosis (Caspase-3) Arrest->Apoptosis Prolonged

Caption: Proposed mechanism linking target inhibition to G2/M arrest and subsequent apoptotic cell death.

References

  • Kouznetsov, V. V., et al. "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights."[1] New Journal of Chemistry, 2024. Link

  • Fathy, U., et al. "Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline."[2] Heliyon, 2021.[2] Link

  • O'Boyle, N. M., et al. "Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines." Molecules, 2024.[1][3][4][5] Link

  • BenchChem. "In Vitro Efficacy of Tetrahydroquinoline Derivatives: A Comparative Analysis."[6] BenchChem Comparative Guides, 2025.[6] Link

  • Wang, Z., et al. "Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer."[5] Acta Pharmacologica Sinica, 2024. Link

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline proper disposal procedures

Comprehensive Laboratory Guide: Proper Disposal Protocols for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) is a halogenated heterocyclic compound frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Disposal Protocols for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 954270-78-1) is a halogenated heterocyclic compound frequently utilized as a building block in drug discovery and medicinal chemistry. Due to the presence of both chlorine and fluorine atoms on the quinoline ring, its disposal requires strict adherence to halogenated waste protocols to prevent severe environmental contamination and regulatory penalties.

Chemical Profiling & The Causality of Segregation

To understand how to dispose of a chemical, one must first understand its elemental profile. 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline (C9H9ClFN) contains two distinct halogens.

In the context of waste management, a solvent or chemical stream is classified as "halogenated" if it contains carbon and hydrogen where one or more hydrogen atoms have been replaced by a halogen (Fluorine, Chlorine, Bromine, Iodine)[1].

The Mechanistic Reason for Segregation: Why must halogenated waste be strictly separated from non-halogenated waste (like ethanol or acetone)? The causality lies in the thermodynamics of waste incineration. Non-halogenated solvents can be burned for energy recovery under standard incinerator conditions[2]. However, when compounds containing chlorine and fluorine are subjected to standard combustion, they act as precursors for highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2].

To minimize the formation of these toxic dioxins, halogenated waste must be routed to specialized facilities capable of sustaining ultra-high-temperature incineration equipped with advanced caustic scrubbing systems to neutralize the resulting acidic gases (e.g., HCl, HF)[2][3]. Because this specialized high-temperature incineration is significantly more expensive, mixing even a small amount of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline into a non-halogenated waste carboy forces the entire volume to be treated at the higher halogenated cost tier[1].

Step-by-Step Disposal Methodology

The following protocol provides a self-validating system for the safe handling and disposal of 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline waste streams.

Step 1: Waste Stream Identification and Segregation

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Validation: Ensure that no heavy metals, aqueous acids, bases, or strong oxidizing agents are added to this container. Halogenated solvents can react dangerously with incompatible materials, potentially generating heat or pressure[4][5].

Step 2: Primary Containment

  • Action: Collect the waste in an Environmental Protection Agency (EPA) compliant, compatible container. High-Density Polyethylene (HDPE) jerricans or glass bottles are standard[4].

  • Validation: The container must be "vapor tight" and "spill proof." Keep the container tightly capped at all times unless actively adding waste to prevent the escape of volatile organic compounds (VOCs) and minimize inhalation exposure risks[1][6].

Step 3: GHS & RCRA Compliant Labeling

  • Action: Immediately attach a hazardous waste tag to the container before the first drop of waste is added[4].

  • Validation: The label must explicitly state "HAZARDOUS WASTE" and identify the primary hazard class (e.g., "Halogenated Solvent Waste")[7]. You must write out the full chemical name—"5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline"—on the waste log. The use of chemical formulas (C9H9ClFN) or laboratory shorthand abbreviations is strictly prohibited by regulatory agencies[6].

Step 4: Storage and EHS Handoff

  • Action: Store the active waste container in a designated secondary containment tray, ideally within a certified flammable storage cabinet or under a fume hood, away from direct sunlight and heat sources[5].

  • Validation: Never dispose of this compound down the sink drain or attempt to evaporate it in a fume hood; both actions are illegal under environmental regulations[1][4]. Once the container is 80% full, submit a chemical collection request to your institution's Environmental Health and Safety (EHS) department for professional off-site incineration[4].

Quantitative Waste Stream Comparison

To ensure operational efficiency and cost-effectiveness in the laboratory, researchers must understand the logistical differences between waste streams.

Waste CategoryDefining ElementsIncineration RequirementPrimary Risk if MishandledRelative Disposal Cost
Halogenated Waste Contains F, Cl, Br, or I (e.g., 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline, DCM)Ultra-high temperature with caustic gas scrubbersDioxin/furan formation, ozone depletionHigh
Non-Halogenated Waste C, H, O, N only (e.g., Acetone, Methanol, Hexanes)Standard temperature (often used for energy recovery)Flammability, VOC emissionsLow
Aqueous Waste Predominantly water (pH 5.5 - 12)Wastewater treatment / neutralizationGroundwater contaminationVariable

Waste Management Decision Workflow

The following diagram illustrates the logical decision tree a researcher must follow when disposing of reaction mixtures containing 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline.

G start Generate Waste: 5-Chloro-8-fluoro- 1,2,3,4-tetrahydroquinoline check Identify Halogens (Cl, F present?) start->check segregate Segregate strictly as Halogenated Waste check->segregate Yes contain Store in HDPE/Glass Vapor-Tight Container segregate->contain labeling Label: Hazardous Waste (No Abbreviations) contain->labeling ehs EHS Pickup for High-Temp Incineration labeling->ehs

Halogenated waste disposal workflow for 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline.

References

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at:[Link]

  • Solvent waste - Theory pages. Labster. Available at: [Link]

  • Hazardous waste disposal. Earlham College. Available at:[Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University (WSU) Environmental Health & Safety. Available at: [Link]

  • Chemical Waste Training Supplement. University of Washington Department of Chemistry. Available at:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Braun Research Group. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
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